Methyl quinuclidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVLTLPETASBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of Methyl Quinuclidine-4-Carboxylate
Abstract
This technical guide provides a comprehensive overview of the structural analysis of methyl quinuclidine-4-carboxylate, a key building block in modern medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering in-depth, field-proven insights into the causality behind experimental choices and data interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure, purity, and stereochemistry of this important molecule. We will delve into the core analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques, providing both theoretical grounding and practical, step-by-step protocols. The guide culminates in a discussion of X-ray crystallography as the definitive method for elucidating three-dimensional molecular architecture.
Introduction: The Significance of the Quinuclidine Scaffold
The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure imparts favorable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity. This compound, with its reactive ester functionality, serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds, including potential acetylcholinesterase (AChE) inhibitors and antimicrobial agents.[1] The precise structural elucidation of this molecule is paramount to ensuring the desired biological activity and safety profile of its derivatives.
This guide will provide a multi-faceted approach to the structural analysis of this compound, emphasizing the synergistic use of various analytical techniques to build a complete and validated structural picture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | [1] |
| CAS Number | 51069-26-2 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Melting Point | 48-49 °C | [1] |
| Boiling Point | 214 °C | [1] |
Synthesis and Purification: The Foundation of Accurate Analysis
The most common and direct route to this compound is the Fischer-Speier esterification of quinuclidine-4-carboxylic acid.[1] This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[1]
Caption: Fischer-Speier esterification of quinuclidine-4-carboxylic acid.
Purification is critical for obtaining reliable analytical data. The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to yield a crystalline solid. The purity of the final compound should be assessed by chromatographic methods before proceeding with detailed structural analysis.
Chromatographic Analysis: Assessing Purity and Identity
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of this compound and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile technique for analyzing quinuclidine derivatives. The choice of column and mobile phase is crucial for achieving good separation.
Protocol: HPLC Analysis
-
Column: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often effective.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the quinuclidine core lacks a strong chromophore.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) and run the gradient program. The purity is determined by the relative area of the main peak.
Gas Chromatography (GC)
GC can also be employed, particularly when coupled with a mass spectrometer (GC-MS). Derivatization is sometimes necessary for polar quinuclidine derivatives to improve their volatility and chromatographic peak shape.
Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector at a temperature that ensures volatilization without degradation.
-
Oven Program: A temperature gradient from a low starting temperature to a high final temperature to ensure separation of any impurities.
-
Detector: A mass spectrometer for identification of the eluting peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.
Caption: General workflow for NMR-based structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the protons of the quinuclidine cage and the methyl ester.
-
Quinuclidine Protons: The protons on the bicyclic core will appear as complex multiplets in the upfield region, typically between 1.5 and 3.0 ppm.[2] The rigidity of the structure leads to distinct chemical environments for axial and equatorial protons, resulting in complex splitting patterns.
-
Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group (-OCH₃) is expected around 3.7 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton.
-
Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon is expected in the downfield region, around 170 ppm.[1]
-
Quinuclidine Carbons: The carbons of the quinuclidine core will resonate in the aliphatic region of the spectrum. The bridgehead carbon attached to the nitrogen will be the most downfield of the cage carbons.
-
Methyl Carbon: The carbon of the methyl ester group will appear as a signal around 51-52 ppm.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh a few milligrams of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For a more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
-
Interpretation: Assign the signals based on their chemical shifts, integration (for ¹H), and multiplicities. Compare the experimental data with predicted values and data from related compounds to confirm the structure.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming the molecular formula C₉H₁₅NO₂. The expected exact mass for the protonated molecule [M+H]⁺ is 170.1181. For the analogous ethyl ester, the molecular ion peak is observed at m/z 183.1259.[1]
Fragmentation Analysis
Under electron ionization (EI) or collision-induced dissociation (CID), the molecule will fragment in a characteristic manner. The rigid quinuclidine core is relatively stable, but fragmentation can be initiated by cleavage of the ester group or bonds adjacent to the nitrogen atom. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[3]
Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced via direct infusion, or coupled to a GC or HPLC system.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion, while electron ionization (EI) will induce more fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight or quadrupole).
-
Data Interpretation: The molecular ion peak confirms the molecular weight. The fragmentation pattern is then analyzed to deduce structural features.
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in space can be determined, confirming bond lengths, bond angles, and stereochemistry.
While a published crystal structure for this compound was not identified, the general procedure for obtaining such a structure is well-established.
Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, typically using direct methods, and the atomic positions are refined to fit the experimental data.
-
Structural Analysis: The final structure provides precise information on the molecular geometry.
Conclusion
The structural analysis of this compound is a critical step in its application in research and drug development. A comprehensive approach that integrates chromatographic, spectroscopic, and crystallographic techniques is essential for unambiguously confirming its identity, purity, and three-dimensional structure. This guide has provided a framework for conducting such an analysis, emphasizing the importance of not only acquiring high-quality data but also interpreting it within the context of the molecule's unique chemical properties. By following these principles and protocols, researchers can ensure the integrity of their starting materials and the reliability of their subsequent scientific endeavors.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl quinuclidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl quinuclidine-4-carboxylate is a notable organic compound featuring a rigid bicyclic quinuclidine core with a methyl ester at the 4-position. This unique three-dimensional structure imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and drug discovery. The quinuclidine scaffold is a privileged structure in pharmacology, found in numerous biologically active compounds, and its derivatives have been investigated for a range of therapeutic applications, including as acetylcholinesterase inhibitors and antimicrobial agents.[1] A thorough understanding of the physicochemical properties of this compound is therefore essential for its effective utilization in the synthesis of novel pharmaceutical agents and for the prediction of their pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics.
Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| IUPAC Name | methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | [1] |
| CAS Number | 51069-26-2 | [1] |
| Melting Point | 48-49 °C | [1] |
| Boiling Point | 214 °C | [1] |
| pKa (predicted) | ~9.5 - 10.5 | Estimated |
| Solubility | Data not available |
Structure:
Caption: Chemical structure of this compound.
Basicity and pKa
The basicity of the tertiary amine in the quinuclidine ring is a key feature of this compound, influencing its ionization state at physiological pH and its potential to interact with biological targets. The pKa of the conjugate acid of the parent quinuclidine is approximately 11.0. The presence of the electron-withdrawing methyl carboxylate group at the 4-position is expected to reduce the basicity of the nitrogen atom. Therefore, the pKa of this compound is predicted to be in the range of 9.5 to 10.5.
Experimental Protocol for pKa Determination
The pKa of this compound can be determined experimentally using potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if the aqueous solubility is low.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The equilibrium solubility can be determined using the shake-flask method.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.
Caption: Workflow for solubility determination by the shake-flask method.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ):
-
3.67 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group (-OCH₃).
-
2.8-3.0 ppm (m, 6H): This multiplet arises from the six protons on the carbons adjacent to the nitrogen atom of the quinuclidine ring.
-
1.8-2.0 ppm (m, 6H): This multiplet corresponds to the remaining six protons of the quinuclidine ring.
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):
-
175-178 ppm: Quaternary carbon of the carbonyl group (C=O).
-
51-53 ppm: Carbon of the methyl ester group (-OCH₃).
-
45-48 ppm: Carbons of the quinuclidine ring adjacent to the nitrogen.
-
35-38 ppm: Quaternary carbon at the 4-position of the quinuclidine ring.
-
25-28 ppm: Remaining carbons of the quinuclidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic quinuclidine ring and the methyl group.
-
~1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.
-
~1250-1100 cm⁻¹: C-O stretching vibrations of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 169.
-
Base Peak: A prominent peak is expected from the loss of the methoxycarbonyl radical (-•COOCH₃), resulting in a fragment at m/z = 110.
-
Other Fragments: Fragmentation of the quinuclidine ring would lead to a complex pattern of smaller fragments.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The presented information, including predicted spectral data and established experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. A comprehensive understanding of these properties is crucial for the rational design and synthesis of novel quinuclidine-based therapeutic agents. Further experimental validation of the predicted data is encouraged to build a more complete profile of this important synthetic intermediate.
References
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An In-depth Technical Guide to the Synthesis of Methyl Quinuclidine-4-carboxylate
Introduction
Methyl quinuclidine-4-carboxylate is a significant bicyclic molecule that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its rigid cage-like structure, derived from quinuclidine, provides a unique three-dimensional scaffold that is of great interest in the design of novel therapeutic agents and ligands for coordination chemistry.[1] This compound, with the molecular formula C₉H₁₅NO₂, is typically a low-melting solid and acts as a key intermediate in the synthesis of a variety of more complex pharmaceutical compounds.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the mechanistic underpinnings and practical experimental protocols for researchers, scientists, and professionals in drug development.
Strategic Approaches to the Quinuclidine Core
The synthesis of the quinuclidine framework is a well-established area of organic chemistry, with several classical methods for ring formation. These typically involve the cyclization of appropriately functionalized piperidine precursors.[2] Common strategies include conjugate addition, nucleophilic substitution, and intramolecular epoxide ring-opening.[2] However, one of the most robust and historically significant methods for constructing the quinuclidine core, particularly for 4-substituted derivatives, is the Dieckmann condensation.[2][3][4]
Primary Synthesis Pathway: Dieckmann Condensation of a Piperidine Derivative
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful tool for the formation of five- and six-membered rings.[3][4][5][6] This approach is central to the synthesis of this compound, starting from readily available precursors.
The overall synthetic strategy involves the preparation of a suitably substituted piperidine diester followed by an intramolecular cyclization to form the bicyclic quinuclidine ring system. A common and efficient starting material for this synthesis is ethyl isonicotinate.[7]
Logical Workflow of the Dieckmann Condensation Pathway
Caption: Workflow for the synthesis of this compound via Dieckmann Condensation.
Step-by-Step Experimental Protocol
This protocol is a synthesized representation based on established chemical principles and procedures outlined in the literature for similar transformations.[7]
Part 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine
-
Alkylation of Ethyl Isonicotinate:
-
A solution of ethyl isonicotinate (1.00 mole) and ethyl bromoacetate (1.00 mole) in ethanol is prepared in a round-bottomed flask fitted with a reflux condenser.[7]
-
The mixture is allowed to stand at room temperature overnight and then heated to reflux for 4 hours to yield a solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide.[7]
-
-
Catalytic Hydrogenation:
-
To the solution of the pyridinium bromide, 10% palladium on charcoal is added.[7]
-
The mixture is subjected to hydrogenation in an autoclave at elevated temperature (e.g., 90°C) and pressure (e.g., 100 atm).[7]
-
After the theoretical amount of hydrogen is consumed, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the hydrobromide salt of 1-carbethoxymethyl-4-carbethoxypiperidine.[7]
-
The free base is obtained by dissolving the salt in water, adding it to chloroform, and carefully neutralizing with an ice-cold solution of potassium carbonate.[7]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed. The resulting oil is purified by vacuum distillation to give 1-carbethoxymethyl-4-carbethoxypiperidine.[7]
-
Part 2: Dieckmann Condensation and Subsequent Steps
-
Intramolecular Cyclization (Dieckmann Condensation):
-
In a flask equipped with a stirrer, reflux condenser, and addition funnel, potassium metal is heated in toluene until molten and then pulverized with vigorous stirring.[7]
-
Absolute ethanol is carefully added to form potassium ethoxide.[7]
-
A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene is then added, and the mixture is heated.[7] This intramolecular condensation leads to the formation of the bicyclic β-keto ester.[7]
-
-
Hydrolysis and Decarboxylation:
-
The resulting cyclic β-keto ester is not isolated but is directly subjected to acidic hydrolysis and decarboxylation.
-
The reaction mixture is cooled and carefully acidified with hydrochloric acid.[7]
-
The aqueous layer is separated and heated under reflux to effect decarboxylation, leading to the formation of 3-quinuclidone hydrochloride.[7][8]
-
-
Conversion to Quinuclidine-4-carboxylic Acid (Conceptual Step):
-
The synthesis of quinuclidine-4-carboxylic acid from 3-quinuclidone would involve further synthetic transformations which are beyond the direct scope of the provided search results but represent a logical progression.
-
-
Direct Esterification:
-
Quinuclidine-4-carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.[1]
-
The product is then isolated and purified, for example, by distillation or chromatography.
-
Causality Behind Experimental Choices
-
Choice of Base in Dieckmann Condensation: Strong bases like sodium ethoxide or potassium ethoxide are traditionally used to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[3] The use of potassium metal in the presence of ethanol generates the alkoxide in situ.[7]
-
Catalytic Hydrogenation: The reduction of the pyridinium ring to a piperidine ring is a crucial step. Palladium on charcoal is a highly effective and commonly used catalyst for this type of hydrogenation, offering good yields and selectivity.[7][9]
-
Acidic Workup and Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester. Treatment with strong acid not only neutralizes the reaction but also hydrolyzes the ester and promotes decarboxylation to yield the corresponding ketone (3-quinuclidone).[7]
Alternative Synthetic Approaches
While the Dieckmann condensation is a cornerstone, other methods for the synthesis of this compound exist.
-
Direct Esterification of Quinuclidine-4-carboxylic Acid: If quinuclidine-4-carboxylic acid is available, it can be directly converted to the methyl ester using standard esterification conditions, such as refluxing in methanol with an acid catalyst.[1]
-
Transesterification: This method involves the exchange of the alkoxy group of another ester of quinuclidine-4-carboxylic acid with methanol.[1]
-
Cyclization from other Precursors: Precursors such as 1-methyl-4-cyanopiperidine can also be utilized to form the quinuclidine ring system through specific cyclization reactions.[1]
Comparative Analysis of Synthesis Pathways
| Synthesis Pathway | Starting Materials | Key Reaction | Advantages | Disadvantages |
| Dieckmann Condensation | Ethyl Isonicotinate, Ethyl Bromoacetate | Intramolecular Claisen Condensation | Well-established, good for ring formation, starts from simple precursors.[2][4][7] | Multi-step, can have moderate overall yields.[1] |
| Direct Esterification | Quinuclidine-4-carboxylic Acid | Fischer Esterification | Simple, high-yielding final step. | Requires the synthesis of the carboxylic acid precursor. |
| Functionalization of Quinuclidine | Commercially available quinuclidines | Various (e.g., lithiation, oxidation) | Can provide access to diverse derivatives.[2][10] | Limited by the availability and substitution pattern of the starting quinuclidine.[2] |
Self-Validating System: Product Characterization
The successful synthesis of this compound must be confirmed through rigorous characterization. The structure of the final compound is typically verified using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, confirming the bicyclic structure and the presence of the methyl ester group.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (169.22 g/mol ).[11]
-
Physical Properties: The melting point (48-49°C) and boiling point (214°C) can also be used to assess the purity of the synthesized compound.[1]
Conclusion
The synthesis of this compound is a well-documented process with the Dieckmann condensation of a piperidine derivative being a primary and reliable route. This in-depth guide has provided a comprehensive overview of this pathway, from the selection of starting materials to the final characterization of the product. Understanding the underlying principles and experimental nuances of these synthetic strategies is essential for researchers and professionals aiming to utilize this important molecule in the development of new pharmaceuticals and advanced materials. The choice of a specific synthetic route will ultimately depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development program.
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Quinuclidine Compounds: A Technical Guide to their Discovery, Synthesis, and Therapeutic Significance
Abstract
The quinuclidine scaffold, a rigid, bridged bicyclic amine, holds a significant place in the history of organic and medicinal chemistry. Its journey, from its discovery within the complex architecture of Cinchona alkaloids to its central role in the development of modern therapeutics, is a testament to the enduring interplay between natural product chemistry and synthetic innovation. This in-depth technical guide provides a comprehensive overview of the discovery and history of quinuclidine and its derivatives. We will explore the seminal synthetic strategies that have provided access to this versatile nucleus, present a detailed, field-proven protocol for the synthesis of a key precursor, and delve into the structure-activity relationships and mechanisms of action that underpin the therapeutic utility of quinuclidine-based drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important pharmacophore.
The Genesis of Quinuclidine: From Jungle Bark to the Laboratory
The story of quinuclidine is inextricably linked to the quest to understand and replicate the potent antimalarial properties of quinine, a primary alkaloid found in the bark of the Cinchona tree.[1] For centuries, indigenous populations of the Andes utilized Cinchona bark to treat fevers, and its introduction to Europe in the 17th century marked a turning point in the fight against malaria.[1] The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou ignited a fervent interest in its chemical structure.[1] However, the intricate, three-dimensional arrangement of quinine, which features the quinuclidine core, would remain a puzzle for many years.
The first synthesis of the parent quinuclidine, chemically known as 1-azabicyclo[2.2.2]octane, was reported in 1909 by Löffler and Stietzel.[2] This pioneering work, however, produced an impure compound. It was not until 1920 that Meisenheimer successfully isolated pure quinuclidine by refining the synthetic route.[2] These early syntheses laid the groundwork for future investigations into the unique chemical and physical properties of this caged bicyclic amine. The name "quinuclidine" itself reflects its origin, being derived from its structural relationship to quinine.[2]
The rigid, cage-like structure of quinuclidine, with its bridgehead nitrogen, imparts unique properties that have made it a subject of fascination for chemists. This constrained geometry enhances its basicity and nucleophilicity compared to acyclic amines like triethylamine, making it a valuable catalyst in various organic reactions.[2]
Unlocking the Quinuclidine Core: Seminal Synthetic Strategies
The development of efficient and scalable synthetic routes to the quinuclidine nucleus and its derivatives has been a critical enabler of its widespread use in research and drug discovery. Early methods were often lengthy and low-yielding. Over time, more robust and versatile strategies have emerged.
The Meisenheimer Synthesis: A Historical Landmark
Meisenheimer's improved synthesis of quinuclidine, while historically significant, involved harsh conditions and produced low yields. The route began with the reaction of 4-methylpyridine with formaldehyde to generate 2-(pyridin-4-yl)ethanol. Subsequent reduction of the pyridine ring, conversion of the alcohol to an iodide, and finally, an intramolecular cyclization yielded quinuclidine.[3]
The Dieckmann Condensation Approach to 3-Quinuclidone: A Versatile Precursor
A more practical and widely adopted strategy for accessing the quinuclidine scaffold involves the synthesis of 3-quinuclidone, a key intermediate that can be readily reduced to quinuclidine or functionalized to produce a variety of derivatives.[4][5] The most convenient synthesis of 3-quinuclidone hydrochloride relies on an intramolecular Dieckmann condensation of a substituted piperidine derivative.[5]
The synthesis begins with the esterification of piperidine-4-carboxylic acid, followed by N-alkylation with an appropriate haloacetate ester to form a diester.[6] This diester then undergoes an intramolecular cyclization in the presence of a strong base, such as potassium ethoxide or potassium tert-butoxide, to form a β-ketoester.[5][6] Subsequent hydrolysis and decarboxylation afford 3-quinuclidone.[6]
The following diagram illustrates the general workflow for the synthesis of 3-quinuclidone hydrochloride via the Dieckmann condensation.
Caption: Workflow for the synthesis of 3-quinuclidone hydrochloride.
Experimental Protocol: Synthesis of 3-Quinuclidone Hydrochloride
This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of 3-quinuclidone hydrochloride.[6]
Step 1: Synthesis of Ethyl Piperidine-4-carboxylate
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in ethanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain ethyl piperidine-4-carboxylate as a crude solid.
Step 2: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile), add sodium carbonate (2.5 eq) and methyl chloroacetate (1.1 eq).
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude diester.
Step 3: Synthesis of 3-Quinuclidone Hydrochloride
-
To a refluxing solution of potassium tert-butoxide (1.5 eq) in toluene, add a solution of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (1.0 eq) in toluene dropwise over 3 hours.
-
Continue to reflux the mixture for an additional 3 hours.
-
Cool the reaction mixture and carefully add dilute sulfuric acid.
-
Separate the aqueous layer and heat to reflux for 6 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and adjust the pH to approximately 10.5 with a 50% sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude 3-quinuclidone.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropyl alcohol) and add a solution of hydrochloric acid in the same solvent to precipitate 3-quinuclidone hydrochloride.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Reduction to Quinuclidine
3-Quinuclidone can be readily reduced to quinuclidine using standard reducing agents, such as sodium borohydride or through catalytic hydrogenation.[4][7] A typical procedure involves the treatment of 3-quinuclidinone with sodium borohydride in an aqueous or alcoholic solvent.[7]
The Quinuclidine Core in Medicinal Chemistry: A Focus on Muscarinic Receptor Antagonists
The rigid framework of the quinuclidine nucleus makes it an attractive scaffold for the design of ligands that can selectively interact with biological targets. One of the most successful applications of the quinuclidine core has been in the development of muscarinic acetylcholine receptor (mAChR) antagonists.
Solifenacin: A Case Study in Rational Drug Design
Solifenacin, marketed under the brand name Vesicare, is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][3] Its chemical structure features a quinuclidine moiety linked to a substituted tetrahydroisoquinoline ring system.
3.1.1. Mechanism of Action
Solifenacin acts as a competitive antagonist at muscarinic receptors.[3] It exhibits a higher affinity for the M3 receptor subtype, which is predominantly found in the smooth muscle of the bladder, compared to other muscarinic receptor subtypes.[8][9] The binding of the endogenous neurotransmitter, acetylcholine, to M3 receptors triggers the contraction of the detrusor muscle, leading to urination. By blocking this interaction, solifenacin relaxes the bladder muscles, increases bladder capacity, and reduces the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[1][3] While it is most selective for M3 receptors, it also has some activity at M1 and M2 receptors.[9]
The following diagram illustrates the mechanism of action of solifenacin at the M3 muscarinic receptor.
Caption: Solifenacin competitively antagonizes the M3 receptor.
3.1.2. Structure-Activity Relationships (SAR)
The development of solifenacin and other quinuclidine-based muscarinic antagonists has been guided by extensive structure-activity relationship studies. Key insights include:
-
The Quinuclidine Nitrogen: The basic nitrogen of the quinuclidine ring is crucial for binding to an aspartate residue in the orthosteric binding pocket of the muscarinic receptor.[10]
-
The Ester or Amide Linker: The linker connecting the quinuclidine core to the larger aromatic moiety plays a significant role in determining affinity and selectivity.
-
The Aromatic Moiety: The nature and substitution pattern of the aromatic ring system are critical for achieving high affinity and subtype selectivity. In solifenacin, the tetrahydroisoquinoline ring system contributes significantly to its high affinity for the M3 receptor.[11]
These SAR studies have demonstrated that the quinuclidine scaffold serves as an excellent anchor for positioning other functional groups within the receptor binding site to achieve the desired pharmacological profile.
The Enduring Legacy of Quinuclidine
From its origins in the complex structure of a natural product to its widespread use as a versatile building block and catalyst, the quinuclidine ring system has had a profound impact on chemical synthesis and drug discovery. The contributions of pioneers like Löffler, Stietzel, and Meisenheimer in the early 20th century, and the later work of numerous chemists in developing efficient synthetic methodologies, have paved the way for the creation of important medicines. The story of quinuclidine is a powerful example of how fundamental research into the synthesis and properties of novel chemical entities can lead to significant advancements in human health. As our understanding of disease biology continues to evolve, the unique properties of the quinuclidine scaffold will undoubtedly continue to inspire the design and synthesis of new and improved therapeutic agents.
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The Quinuclidine Ring System: A Technical Guide to its Fundamental Reactivity
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the reactivity of core heterocyclic scaffolds is paramount. The quinuclidine ring system, a structurally rigid bicyclic amine, presents a unique combination of steric and electronic properties that render it a valuable tool in organic synthesis and a key pharmacophore in numerous therapeutic agents. This guide provides an in-depth exploration of the fundamental reactivity of the quinuclidine core, moving beyond a simple catalog of reactions to explain the causal relationships that govern its chemical behavior.
The Structural and Electronic Landscape of Quinuclidine
The reactivity of quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, is a direct consequence of its unique three-dimensional structure. Unlike its acyclic analogue, triethylamine, the ethyl groups of quinuclidine are "tied back" in a rigid cage-like framework.[1][2] This conformation has profound implications for its chemical properties.
Conformational Rigidity and Steric Accessibility
The bicyclic nature of quinuclidine locks the three cyclohexane rings into boat conformations, a departure from the more stable chair conformation typically observed.[1] A key feature is that the methylene hydrogens on each of the three ethylene bridges are in an eclipsed orientation.[1] This rigid structure minimizes steric hindrance around the bridgehead nitrogen atom. The lone pair of electrons on the nitrogen is exceptionally exposed and readily available for interaction with electrophiles and protons, a stark contrast to the sterically encumbered nitrogen in triethylamine, where the ethyl groups can rotate and shield the lone pair.[2][3] This enhanced steric accessibility is a primary driver of quinuclidine's heightened reactivity.
Diagram 1: Steric Accessibility Comparison
This diagram illustrates the difference in steric hindrance between the nitrogen lone pair in triethylamine and quinuclidine.
Caption: SN2 quaternization of 3-quinuclidinol.
Quinuclidine as a Catalyst in Organic Synthesis
The unique combination of high basicity and nucleophilicity, coupled with its defined steric profile, makes quinuclidine an effective catalyst in a variety of organic transformations.
The Baylis-Hillman Reaction
Quinuclidine is a highly effective catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene. [4]A direct correlation has been established between the pKa of quinuclidine-based catalysts and their reactivity in this reaction, with the more basic catalysts exhibiting higher activity. [4][5]Quinuclidine itself, having the highest pKa among many derivatives, is often the optimal catalyst. [4][5] The reaction mechanism involves the nucleophilic addition of quinuclidine to the activated alkene to form a zwitterionic enolate. This enolate then adds to the aldehyde, and subsequent elimination of the catalyst regenerates the active species and yields the desired product. The reaction often exhibits autocatalysis, where the hydroxyl group of the product can accelerate the reaction, and the addition of protic co-catalysts like methanol can further enhance the reaction rate. [4][5]
Experimental Protocol: Quinuclidine-Catalyzed Baylis-Hillman Reaction
The following is a general procedure for the Baylis-Hillman reaction catalyzed by quinuclidine. [6] Materials:
-
Aldehyde (e.g., p-chlorobenzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
Quinuclidine (catalyst)
-
Methanol (solvent/co-catalyst)
Procedure:
-
To a mixture of the aldehyde (1.0 mmol) and the activated alkene (1.5 mmol) in methanol (2.0 mL), add quinuclidine (0.1-0.3 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the Baylis-Hillman adduct.
Diagram 3: Baylis-Hillman Reaction Catalytic Cycle
This diagram outlines the catalytic cycle of the quinuclidine-catalyzed Baylis-Hillman reaction.
Caption: Catalytic cycle of the Baylis-Hillman reaction.
Hydrogen Atom Transfer (HAT) Catalysis
In photoredox catalysis, the quinuclidine radical cation, generated by single-electron transfer (SET) oxidation, can act as a potent hydrogen atom transfer (HAT) catalyst. [7]This electrophilic radical cation can selectively abstract hydridic C-H bonds, enabling the functionalization of otherwise inert positions in a molecule. [7][8]
Synthesis of Quinuclidine and its Derivatives
The quinuclidine scaffold is a common motif in natural products, such as quinine, and in many synthetic pharmaceuticals. [1][3]Consequently, the development of efficient synthetic routes to quinuclidine and its derivatives is of significant interest.
A common precursor for many quinuclidine derivatives is 3-quinuclidinone. Its synthesis can be achieved through a multi-step sequence starting from ethyl isonicotinate. [9]
Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol from 3-Quinuclidinone
The reduction of 3-quinuclidinone provides 3-quinuclidinol, a key intermediate for various pharmaceuticals. [10] Materials:
-
3-Quinuclidinone
-
Sodium borohydride (NaBH4)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
Prepare a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 mL) in a flask maintained at 30-35 °C. [10]2. Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour with stirring. [10]3. Continue stirring the reaction mixture at 30-35 °C for 4 hours. [10]4. Monitor the reaction completion using gas chromatography (GC). [10]5. Extract the aqueous reaction mixture with chloroform (3 x 50 mL). [10]6. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. [10]7. Remove the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol. [10]8. Purify the crude product by recrystallization from acetone to yield a white crystalline solid. [10]
Conclusion
The quinuclidine ring system's reactivity is a compelling example of how a molecule's three-dimensional architecture dictates its chemical behavior. Its rigid, cage-like structure results in a sterically unhindered and highly basic nitrogen atom, leading to enhanced nucleophilicity compared to its acyclic counterparts. This unique combination of properties has established quinuclidine as a powerful non-nucleophilic base, a superior nucleophilic catalyst in reactions such as the Baylis-Hillman reaction, and a versatile scaffold in medicinal chemistry. A thorough understanding of these fundamental principles of reactivity is essential for leveraging the full potential of the quinuclidine core in the design of novel synthetic methodologies and therapeutic agents.
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A Guide to the Spectroscopic Characterization of Methyl quinuclidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of Methyl quinuclidine-4-carboxylate (CAS: 51069-26-2), a key building block in medicinal chemistry and organic synthesis.[1] While this compound is commercially available, a complete set of its experimental spectroscopic data is not consolidated in publicly accessible databases. Therefore, this document, written from the perspective of a senior application scientist, presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed methodologies, data interpretation, and the scientific rationale behind the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to verify the structure and purity of this and similar bicyclic molecules.
The Molecular Blueprint: Structure and Significance
This compound, systematically named methyl 1-azabicyclo[2.2.2]octane-4-carboxylate, possesses a unique and rigid three-dimensional structure.[1] Its quinuclidine core, a bridged bicyclic amine, imparts specific conformational constraints that are of significant interest in the design of pharmacologically active agents.[2] The molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol .[3] Accurate structural confirmation is the bedrock of any chemical research or development program, making a thorough understanding of its spectroscopic signature essential.
The structure, with atom numbering for NMR assignments, is presented below. The molecule's high degree of symmetry is a key feature that dictates its spectroscopic appearance.
Caption: Figure 1. 2D Structure of Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Scaffold
NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution.[4] For a molecule with the rigidity and symmetry of this compound, NMR provides a clear and interpretable map of its proton and carbon framework.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR data suitable for structural confirmation.
Caption: Figure 2. Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum
Due to the molecule's C₃ axis of symmetry running through the N1 and C4 atoms, the six methylene protons adjacent to the nitrogen (at positions 2 and 6, plus the two on the third bridge) are chemically equivalent. Likewise, the six methylene protons adjacent to the quaternary carbon C4 (at positions 3 and 5, plus the two on the third bridge) are also equivalent to each other. This leads to a remarkably simple spectrum. Our prediction is informed by data from the analogous ethyl ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.67 | Singlet (s) | 3H | -OCH₃ | Typical range for a methyl ester. |
| ~2.95 | Triplet (t) | 6H | -N-CH₂ - (Positions 2, 6, 7) | Protons alpha to the electron-withdrawing nitrogen atom are deshielded. Appears as a triplet due to coupling with adjacent CH₂ group. |
| ~1.90 | Triplet (t) | 6H | -C-CH₂ - (Positions 3, 5, 8) | Protons on the remaining bridge carbons, shielded relative to those next to the nitrogen. |
Predicted ¹³C NMR Spectrum
The high symmetry also simplifies the proton-decoupled ¹³C NMR spectrum, where only five distinct carbon signals are expected.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.5 | C =O (ester carbonyl) | Standard chemical shift for an ester carbonyl carbon.[5] |
| ~51.8 | -OC H₃ (methyl ester) | Typical shift for the carbon of a methyl ester. |
| ~46.5 | -N-C H₂- (C2, C6, C7) | Aliphatic carbon adjacent to a nitrogen atom. |
| ~37.0 | C 4 (quaternary) | Quaternary sp³ carbon, shifted downfield by the attached ester group. |
| ~26.8 | -C-C H₂- (C3, C5, C8) | Aliphatic carbons in the bicyclic system. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] The spectrum is dominated by absorptions from the ester group and the saturated hydrocarbon framework.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation : A small amount of this compound (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation : The mixture is transferred to a pellet-pressing die and compressed under high pressure (several tons) to form a thin, transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of an empty pellet press is taken first.
Expected Characteristic IR Absorptions
The IR spectrum provides a distinct "fingerprint" of the molecule, with key absorbances confirming its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmation |
| ~2950, ~2870 | Medium-Strong | C-H Stretch | Confirms the presence of sp³ C-H bonds in the bicyclic alkane structure. |
| ~1730 | Strong, Sharp | C=O Stretch | Unambiguously indicates the presence of the ester carbonyl group. |
| ~1240, ~1170 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bonds. |
| < 1500 | Medium-Weak | Fingerprint Region | Complex vibrations (C-C stretches, C-H bends) that are unique to the molecule's overall structure. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation : The energetically unstable molecular ion undergoes fragmentation into smaller, charged ions.
-
Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, generating a mass spectrum that plots ion abundance versus m/z.
Expected Mass Spectrum and Fragmentation
The EI mass spectrum will confirm the molecular weight and reveal characteristic fragmentation pathways of the quinuclidine ring.
| m/z Value | Proposed Ion | Rationale |
| 169 | [C₉H₁₅NO₂]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |
| 140 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation pathway for the quinuclidine ring. |
| 110 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group as a radical. |
| 96 | [C₆H₁₀N]⁺ | A key fragment resulting from the characteristic cleavage of the bicyclic system (see Figure 3). |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |
A primary fragmentation mechanism for N-containing bicyclic systems is alpha-cleavage, where a bond adjacent to the nitrogen is broken, followed by the cleavage of a second bond to expel a stable neutral molecule.
Caption: Figure 3. Key fragmentation of the quinuclidine ring in mass spectrometry.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra are defined by the molecule's high symmetry, resulting in a simple and clean pattern. IR spectroscopy provides definitive evidence of the ester functional group and the saturated bicyclic core. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns stemming from the robust quinuclidine framework. This guide provides the foundational spectroscopic knowledge and experimental framework necessary for any scientist working with this important chemical entity.
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The Quinuclidine Scaffold: A Privileged Structure with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Quinuclidine Nucleus
The quinuclidine moiety, a rigid bicyclic amine (1-azabicyclo[2.2.2]octane), represents a cornerstone in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for appended functional groups, facilitating high-affinity interactions with a multitude of biological targets. This inherent structural rigidity minimizes the entropic penalty upon binding, often translating to enhanced potency and selectivity. From naturally occurring alkaloids to synthetically derived novel chemical entities, quinuclidine derivatives have demonstrated a remarkable breadth of pharmacological activities.[1] This guide provides a comprehensive exploration of the significant biological activities of quinuclidine derivatives, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting key quantitative data to inform future drug discovery and development efforts.
Antimicrobial Activities: A Renewed Assault on Resistant Pathogens
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents with unconventional mechanisms of action. Quinuclidine derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against a spectrum of bacteria and fungi.[2][3]
Antibacterial Activity: Targeting Bacterial Cell Division
A significant breakthrough in the antibacterial application of quinuclidine derivatives has been the identification of their ability to inhibit the filamenting temperature-sensitive mutant Z (FtsZ) protein.[3] FtsZ is a crucial bacterial cytoskeletal protein that polymerizes to form the Z-ring at the site of cell division, a structure essential for bacterial cytokinesis.[3]
Mechanism of Action: FtsZ Inhibition
Pyrimidine-linked quinuclidines have been identified as potent inhibitors of FtsZ.[3] These derivatives are thought to bind to the GTP-binding site of FtsZ, preventing its polymerization into protofilaments. This disruption of FtsZ assembly inhibits the formation of the Z-ring, ultimately leading to a blockage of cell division and bacterial death.[3][4] This targeted mechanism offers a distinct advantage over many existing antibiotics that target cell wall synthesis or protein translation, providing a potential avenue to circumvent existing resistance mechanisms.
Experimental Workflow: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antibacterial efficacy of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol: Broth Microdilution Susceptibility Testing
-
Preparation of Bacterial Inoculum: From an overnight culture on an appropriate agar plate, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[2]
-
Serial Dilution of Test Compound: Prepare a stock solution of the quinuclidine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).[2]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[2]
-
Determination of MIC: The MIC is the lowest concentration of the quinuclidine derivative that completely inhibits visible growth of the bacteria.[2]
Table 1: Antibacterial Activity of Selected Quinuclidine Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 24 | [3] |
| Pyrimidine-linked Quinuclidine | Quinuclidine 1 | Vancomycin-resistant Enterococcus faecium (VRE) | 24 | [3] |
Antifungal Activity: Disrupting Fungal Membrane Integrity
Certain arylquinuclidine derivatives have demonstrated significant antifungal activity, particularly against Candida species.[5] Their mechanism of action is linked to the inhibition of squalene synthase (SQS), a key enzyme in the ergosterol biosynthesis pathway.[6]
Mechanism of Action: Squalene Synthase Inhibition
Squalene synthase catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate to squalene.[6] Inhibition of SQS by quinuclidine derivatives disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane.[5] This leads to a loss of membrane integrity, impaired cell growth, and ultimately, fungal cell death.[5]
Table 2: Antifungal Activity of a Selected Arylquinuclidine Derivative
| Compound | Target Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene | Candida albicans | 2 | 8 | [7] |
| 3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene | Candida tropicalis | 2 | 8 | [7] |
| 3-[1'-{4'-(benzyloxy)-phenyl}]-quinuclidine-2-ene | Candida parapsilosis | 2 | 4 | [7] |
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
The quinuclidine scaffold has been incorporated into numerous compounds with potent anticancer activity. These derivatives have been shown to induce cell death and inhibit proliferation in various cancer cell lines, including breast and lung cancer.[1][8]
Mechanism of Action: Modulation of Key Signaling Pathways
The anticancer effects of quinuclidinone derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation. One key target is the tumor suppressor protein p53.[1] Certain derivatives have been shown to increase the expression of p53, which in turn can trigger apoptosis (programmed cell death) and cell cycle arrest.[1] This is often accompanied by a reduction in the levels of Mdm2, a negative regulator of p53, and the anti-apoptotic protein Bcl-2, along with a decrease in the activity of the pro-survival kinase Akt.[1]
Caption: Proposed mechanism of anticancer activity of quinuclidinone derivatives via the p53 pathway.
Experimental Workflow: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinuclidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9]
Table 3: Anticancer Activity of Selected Quinuclidinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride | Human hepatoma | 0.048 | [10] |
| (+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride | Hamster liver microsomal enzyme | 0.12 | [11] |
Neuroprotective and Anticholinergic Activities: Modulating Cholinergic Neurotransmission
Quinuclidine derivatives have a long-standing history as modulators of the cholinergic system, with applications in treating neurodegenerative diseases like Alzheimer's disease.[12]
Neuroprotective Effects: Targeting α7 Nicotinic Acetylcholine Receptors
Some quinuclidine derivatives act as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR).[13] In Alzheimer's disease, the accumulation of β-amyloid (Aβ) peptides is a key pathological hallmark. These Aβ aggregates can interact with α7 nAChRs, impairing cholinergic signaling.[13]
Mechanism of Action: α7 nAChR Positive Allosteric Modulation
Quinuclidine-based PAMs bind to an allosteric site on the α7 nAChR, enhancing the receptor's response to its endogenous ligand, acetylcholine.[13] This potentiation of α7 nAChR activity can counteract the neurotoxic effects of Aβ, improve synaptic function, and promote neuronal survival.[13]
Caption: Mechanism of neuroprotection by quinuclidine-based α7 nAChR positive allosteric modulators (PAMs).
Anticholinergic Activity: Inhibition of Cholinesterases
Many quinuclidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[14]
Mechanism of Action: Cholinesterase Inhibition
By inhibiting AChE and BChE, these compounds increase the concentration and duration of action of ACh in the synaptic cleft.[14] This enhancement of cholinergic neurotransmission is the therapeutic basis for the use of cholinesterase inhibitors in the symptomatic treatment of Alzheimer's disease.[14]
Experimental Workflow: Ellman's Method for Cholinesterase Inhibition
The Ellman's method is a widely used spectrophotometric assay to determine cholinesterase activity and the inhibitory potential of compounds.
Detailed Protocol: Ellman's Method
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).[15]
-
Reaction Mixture: In a 96-well plate, combine the buffer, DTNB, the cholinesterase enzyme, and the quinuclidine derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[8]
-
Initiation of Reaction: Initiate the reaction by adding the substrate to each well.[8]
-
Absorbance Measurement: The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.[15]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence. The IC50 and Ki values can then be determined.[8]
Table 4: Cholinesterase Inhibitory Activity of N-alkyl Quaternary Quinuclidines
| Derivative | AChE Ki (µM) | BChE Ki (µM) | Reference |
| 1,1'-(decano)bis(3-hydroxyquinuclidinium bromide) | 0.52 | 1.6 | [14] |
| 1,1'-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | 0.26 | 0.82 | [12] |
Antiviral Activity: A Frontier for Quinuclidine Derivatives
The broad biological activity of the quinuclidine scaffold extends to the realm of virology, with several derivatives showing promise as antiviral agents.
Mechanism of Action: Diverse and Virus-Specific
The antiviral mechanisms of quinuclidine derivatives appear to be diverse and dependent on the specific viral target. For instance, some quinolizidine alkaloids, which contain a quinuclidine-like core, have shown activity against influenza virus by potentially interacting with the viral nucleoprotein (NP).[2][16] Other derivatives have demonstrated activity against herpes simplex viruses (HSV), though the precise mechanisms are still under investigation.[17][18] The exploration of quinuclidine derivatives as broad-spectrum antiviral agents, particularly against enveloped viruses, is an active area of research.
Table 5: Antiviral Activity of a Quinolizidine Alkaloid Derivative
| Compound | Virus | IC50 (µM) | Reference |
| Aloperine Derivative 19 | Influenza A virus (PR8) | 0.091 | [2] |
Conclusion and Future Perspectives
The quinuclidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with potent and diverse biological activities. The examples highlighted in this guide, from the inhibition of bacterial cell division to the modulation of cholinergic neurotransmission and the induction of cancer cell apoptosis, underscore the remarkable versatility of this chemical entity.
The continued exploration of the chemical space around the quinuclidine nucleus, coupled with a deeper understanding of the molecular mechanisms underlying its biological effects, holds immense promise for the development of novel therapeutics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Elucidation: To identify novel biological targets and pathways modulated by quinuclidine derivatives.
-
Combating Drug Resistance: To develop quinuclidine-based agents that are effective against resistant strains of pathogens and cancer cells.
-
Exploration of New Therapeutic Areas: To investigate the potential of quinuclidine derivatives in other disease areas where their unique pharmacological profiles may be beneficial.
As our understanding of disease biology continues to evolve, the rational design and synthesis of novel quinuclidine derivatives will undoubtedly remain a fruitful endeavor in the quest for new and effective medicines.
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Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. (Source: National Institutes of Health)
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Synthetic arylquinuclidine derivatives exhibit antifungal activity against Candida albicans, Candida tropicalis and Candida parapsilopsis. (Source: PubMed)
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Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (Source: ACS Publications)
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Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics. (Source: PubMed)
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Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. (Source: PubMed)
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Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity. (Source: PubMed Central)
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Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. (Source: PubMed Central)
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Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics. (Source: The Hong Kong Polytechnic University)
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Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (Source: MDPI)
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IC 50 values of compounds (μM). (Source: ResearchGate)
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Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (Source: ResearchGate)
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Anticancer strategies by upregulating p53 through inhibition of its ubiquitination by MDM2. (Source: ResearchGate)
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An In-Depth Technical Guide to Methyl Quinuclidine-4-carboxylate
This guide provides a comprehensive technical overview of methyl quinuclidine-4-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, synthesis protocols, analytical characterization, and strategic applications of this versatile molecule.
Core Identifiers and Physicochemical Properties
This compound is a bicyclic amine derivative featuring a rigid cage-like structure that imparts unique properties valuable in the design of pharmacologically active agents.[1] Its fundamental identifiers and properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 51069-26-2 | [2] |
| IUPAC Name | methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | [1] |
| Synonyms | Methyl 4-quinuclidinecarboxylate, 1-Azabicyclo[2.2.2]octane-4-carboxylic acid methyl ester | [2] |
| Molecular Formula | C₉H₁₅NO₂ | [2] |
| Molecular Weight | 169.22 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 48-49 °C | [1] |
| Boiling Point | 214 °C | [1] |
| Hydrochloride CAS No. | 102872-28-6 | [3] |
The quinuclidine core provides a rigid scaffold that reduces conformational flexibility, a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a biological target.[1] The ester functionality at the 4-position serves as a versatile handle for further chemical modifications.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The most prevalent and straightforward synthesis of this compound is achieved through the Fischer esterification of quinuclidine-4-carboxylic acid.[1] This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used.
Experimental Protocol: Fischer Esterification
Materials:
-
Quinuclidine-4-carboxylic acid hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and distillation/crystallization
Procedure:
-
Acidification and Activation: To a stirred solution of quinuclidine-4-carboxylic acid hydrochloride in anhydrous methanol, cooled in an ice-salt bath to -10 °C, slowly add thionyl chloride dropwise. The thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and also converts the carboxylic acid to the more reactive acyl chloride.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to approximately 40 °C. Maintain this temperature with stirring for 2-3 hours to ensure complete esterification.
-
Work-up: Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated solution of sodium carbonate until the pH is approximately 8. This step is crucial to deprotonate the quinuclidine nitrogen and facilitate extraction.
-
Extraction: Extract the product into an organic solvent such as dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Characterization
Confirmation of the structure and purity of the synthesized this compound is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Peaks and Interpretation |
| ¹H NMR | Signals corresponding to the methyl ester protons (a singlet around 3.6 ppm), and multiplets for the protons on the quinuclidine ring. |
| ¹³C NMR | A resonance for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), and signals for the carbons of the bicyclic system. |
| FTIR (cm⁻¹) | A strong absorption band for the C=O stretch of the ester at approximately 1730 cm⁻¹, C-O stretching bands, and C-H stretching and bending vibrations for the aliphatic portions of the molecule. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
While specific, fully assigned spectra are proprietary to individual research and commercial entities, the expected chemical shifts and absorption bands are well-established for these functional groups and structural motifs.
Applications in Drug Discovery and Development
This compound serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central and peripheral nervous systems.[1] The quinuclidine scaffold is a recognized pharmacophore in many biologically active compounds.[1]
Precursor to Muscarinic Agonists
A significant application of this compound is in the development of muscarinic acetylcholine receptor agonists.[4][5] These agents are of interest for treating conditions such as Alzheimer's disease, schizophrenia, and Sjögren's syndrome. For instance, derivatives of quinuclidine are key components in drugs like cevimeline, which is used to treat dry mouth associated with Sjögren's syndrome.[6][7] The synthesis of such drugs often involves the modification of the ester group of this compound or its conversion to other functional groups.
Caption: Derivatization pathways and applications of this compound.
Safety and Handling
The hydrochloride salt of this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[8]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a foundational molecule in the synthesis of complex pharmaceutical compounds. Its rigid bicyclic structure and versatile ester functionality make it an attractive starting material for the development of novel therapeutics, particularly in the area of muscarinic receptor modulation. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in medicinal chemistry and drug discovery.
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An In-Depth Technical Guide to the Solubility and Stability of Methyl Quinuclidine-4-carboxylate
Preamble: A Molecule of Strategic Importance
Methyl quinuclidine-4-carboxylate (MQC) is a synthetically valuable intermediate in drug discovery and development. Its rigid bicyclic quinuclidine core, combined with a reactive carboxylate ester, makes it a strategic building block for a range of neurologically active agents and other complex molecular architectures.[1][2] The quinuclidine moiety is a key pharmacophore in compounds targeting muscarinic and nicotinic acetylcholine receptors, among others. Understanding the fundamental physicochemical properties of MQC—specifically its solubility and stability—is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and regulatory compliance.
This guide eschews a generic template, instead adopting a structure dictated by the scientific realities of the molecule. We will explore the causality behind experimental design, providing not just protocols, but the strategic thinking required to generate robust and reliable data for this crucial intermediate.
Section 1: The Solubility Profile of this compound
Solubility is a gatekeeper property in drug development, dictating everything from reaction kinetics in process chemistry to bioavailability in preclinical studies. For MQC, the interplay between its basic quinuclidine nitrogen and the non-polar bicyclic structure creates a nuanced solubility profile that must be thoroughly characterized.
Theoretical Framework: What Governs MQC's Solubility?
The solubility of MQC is primarily influenced by three factors:
-
pH: The tertiary amine within the quinuclidine ring has a pKa that renders it basic. In acidic media, this nitrogen becomes protonated, forming a cationic species (the hydrochloride salt is a common form[3][4]). This salt form is significantly more polar and, therefore, more soluble in aqueous media than the free base. Conversely, at neutral or alkaline pH, the free base predominates, which is less water-soluble.
-
Solvent Polarity: As an ester with a significant hydrocarbon framework, MQC exhibits classic "like dissolves like" behavior. Its solubility is expected to be limited in water but significantly higher in organic solvents like ethanol, methanol, acetone, and tetrahydrofuran (THP).[5]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is typically endothermic. Quantifying this relationship is crucial for developing crystallization and purification protocols.[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the definitive "gold standard" for determining thermodynamic equilibrium solubility.[7][8] It measures the true saturation point of a compound in a given medium, a critical parameter for biopharmaceutical and process modeling. The causality behind this choice is its ability to create a stable, saturated solution in equilibrium with the solid phase, providing data of the highest accuracy and reliability.
Methodology:
-
Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the desired test solvent (e.g., Purified Water, 0.1 M HCl, 100 mM Phosphate Buffer pH 7.4, Ethanol).
-
Addition of Solute: Add an excess of MQC solid to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid-state has been achieved.[7]
-
Equilibration: Seal the vials and place them in a constant-temperature orbital shaker or rotator (e.g., 25 °C or 37 °C). Agitate for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the solid phase without altering the equilibrium. This is best achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). Causality Note: Filtration may lead to underestimation due to drug adsorption onto the filter material, while centrifugation may overestimate if fine particles are not fully pelleted. The choice should be validated.[9]
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of MQC using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Predominant Hydrolytic Degradation Pathway of MQC.
Data Presentation: Forced Degradation Summary
Results should be tabulated to provide a clear overview of MQC's stability under various stress conditions.
| Stress Condition | Reagent/Setting | Incubation Temp. | Incubation Time | % MQC Remaining | % Degradation | No. of Degradants Detected |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | (Experimental Value) | (Calculated Value) | (Experimental Value) |
| Base Hydrolysis | 0.1 M NaOH | 25°C | 8 h | (Experimental Value) | (Calculated Value) | (Experimental Value) |
| Neutral Hydrolysis | Purified Water | 60°C | 24 h | (Experimental Value) | (Calculated Value) | (Experimental Value) |
| Oxidation | 3% H₂O₂ | 25°C | 24 h | (Experimental Value) | (Calculated Value) | (Experimental Value) |
| Thermal (Solid) | Dry Heat | 105°C | 6 h | (Experimental Value) | (Calculated Value) | (Experimental Value) |
| Photolytic (Solid) | ICH Q1B Light | 25°C | (ICH specified) | (Experimental Value) | (Calculated Value) | (Experimental Value) |
Conclusion
The physicochemical characterization of this compound reveals a molecule with predictable but critical properties. Its solubility is highly pH-dependent, a factor that must be controlled during aqueous reactions, extractions, and formulation development. The primary stability liability is the ester linkage, which readily undergoes hydrolysis, particularly under alkaline conditions. This necessitates careful control of pH and exclusion of moisture during long-term storage to maintain purity. By employing the robust, causality-driven experimental protocols outlined in this guide, researchers and drug development professionals can generate the high-quality data needed to confidently advance MQC through the development pipeline.
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Foreword: The Strategic Imperative of Conformational Analysis in Drug Discovery
An In-depth Technical Guide to the Theoretical Conformational Analysis of Methyl Quinuclidine-4-carboxylate
To the researchers, scientists, and drug development professionals at the vanguard of medicinal chemistry, the quinuclidine scaffold represents a privileged structure. Its rigid, bicyclic framework provides a reliable anchor for pharmacophoric elements, reducing the entropic penalty of receptor binding and often leading to enhanced potency and selectivity. However, the conformational disposition of substituents on this scaffold is far from trivial. For molecules such as this compound, a key intermediate and structural motif in various pharmacologically active agents, the orientation of the carboxylate group can profoundly influence its steric and electronic profile, thereby dictating its interaction with biological targets.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond mere protocol recitation. It aims to provide a cohesive, logic-driven framework for elucidating the conformational landscape of this compound. We will explore the causality behind our theoretical choices, establish self-validating workflows, and ground our approach in robust, verifiable science. The objective is not just to find a single low-energy structure but to understand the dynamic equilibrium of conformers, their relative energies, and the barriers to their interconversion—knowledge that is critical for rational drug design.
The Conformational Dichotomy of the 4-Substituted Quinuclidine Ring
The 1-azabicyclo[2.2.2]octane system of quinuclidine is conformationally restrained. However, the substituent at the C4 position, the methyl carboxylate group, possesses rotational freedom. The primary conformational question revolves around the orientation of the ester group relative to the quinuclidine cage. This seemingly simple rotation gives rise to distinct conformers with different dipole moments and steric profiles, which can be critical for molecular recognition. Our theoretical investigation is therefore designed to map this rotational energy landscape with high fidelity.
A Multi-Tiered Computational Strategy: From Broad Exploration to High-Accuracy Refinement
A robust theoretical analysis does not rely on a single method. It employs a hierarchical approach, using computationally inexpensive methods for broad exploration and reserving more accurate, costly methods for refining the most promising candidates. This ensures a thorough yet efficient investigation.
Tier 1: Global Conformational Search with Molecular Mechanics (MM)
Expertise & Causality: We begin with a Molecular Mechanics (MM) force field-based search. MM methods are exceptionally fast, allowing us to sample a vast conformational space by systematically rotating the key dihedral angles of the methyl carboxylate substituent. The goal here is not to obtain precise energies but to identify all plausible low-energy structural families. Force fields like MMFF94 or OPLS are well-suited for this task, as they are parameterized to handle a wide range of organic molecules.
Protocol 2.1: MM-Based Conformational Search
-
Input Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Force Field Selection: Assign a suitable force field (e.g., MMFF94). Ensure correct atom typing and charge assignment.
-
Conformational Search Algorithm: Employ a systematic dihedral driver or a stochastic (Monte Carlo) search focused on the C4-C(O)O-CH3 bonds.
-
Energy Minimization: Each generated conformer must be subjected to energy minimization to relax any steric clashes.
-
Filtering and Clustering: The resulting conformers are filtered based on a relative energy window (e.g., 10 kcal/mol above the global minimum) and clustered based on RMSD to eliminate redundant structures. This provides a manageable set of unique, low-energy conformers for the next tier of analysis.
Tier 2: High-Fidelity Analysis with Density Functional Theory (DFT)
Expertise & Causality: The conformers identified via MM are now subjected to quantum mechanical calculations using Density Functional Theory (DFT). DFT provides a much more accurate description of the electronic structure, and thus more reliable geometries and relative energies.[1][2] The choice of functional and basis set is critical. The B3LYP functional is a workhorse that often provides a good balance of accuracy and computational cost. For systems where dispersion forces might be significant, functionals like M06-2X are superior.[3] A Pople-style basis set, such as 6-311+G(d,p), is typically sufficient to provide a robust description of the geometry and energetics.[3][4]
Trustworthiness - The Self-Validating Protocol: To ensure a calculated structure represents a true energy minimum on the potential energy surface and not a transition state, a frequency calculation must be performed. The absence of imaginary frequencies confirms a stable conformer.
Protocol 2.2: DFT Geometry Optimization and Frequency Calculation
-
Input Preparation: Use the geometry of each unique conformer from the MM search as the starting point.
-
Calculation Setup:
-
Method: DFT (e.g., B3LYP or M06-2X).
-
Basis Set: 6-311+G(d,p).
-
Task: Geometry Optimization followed by a Frequency calculation.
-
Solvent Model: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent (e.g., water or chloroform), as conformational preferences can be highly solvent-dependent.[4]
-
-
Execution & Analysis: Run the calculation using a quantum chemistry package like Gaussian or ORCA.
-
Validation: Post-calculation, verify two key outputs:
-
Confirm that the optimization converged successfully.
-
Inspect the frequency output. All calculated vibrational frequencies must be real (positive). The presence of an imaginary frequency indicates a saddle point (transition state), and the structure is not a stable conformer.
-
-
Energy Extraction: Extract the final electronic energy (including zero-point vibrational energy correction) for each validated conformer.
The following diagram illustrates the comprehensive computational workflow.
Caption: A hierarchical workflow for robust conformational analysis.
Experimental Validation: Bridging Theory and Reality
Theoretical models, no matter how sophisticated, must be validated against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state are the gold standards.
-
Nuclear Magnetic Resonance (NMR): NMR techniques provide data on the time-averaged conformation in solution.[5] Key experiments include the Nuclear Overhauser Effect (NOE), which identifies protons that are close in space, and the analysis of scalar coupling constants (J-values), which can provide information on dihedral angles via the Karplus equation.[6] A strong correlation between computationally predicted interatomic distances and observed NOEs provides powerful validation for the theoretical model.[7]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous, high-resolution structure of the molecule in the solid state.[8][9] This solid-state structure serves as an excellent benchmark for evaluating the accuracy of the computational methods, as DFT-optimized geometries in the gas phase should closely match the crystal structure for a rigid molecule.[10][11]
The diagram below illustrates the interplay between theoretical and experimental approaches.
Caption: The synergy between theoretical and experimental methods.
Data Synthesis and Interpretation
The ultimate output of the theoretical study is a quantitative picture of the conformational landscape. This data is best presented in a clear, comparative format.
Table 1: Comparison of Hypothetical Conformers for this compound (in vacuum)
| Conformer ID | Description | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| MQC-1 | Ester C=O anti to C2-C3 bond | 0.00 | 0.00 | 75.3 |
| MQC-2 | Ester C=O syn to C2-C3 bond | 0.85 | 0.91 | 24.7 |
| MQC-TS1 | Transition state for MQC-1↔2 | 5.20 | - | - |
| (Note: Data is illustrative for demonstration purposes.) |
From this table, a researcher can immediately see that conformer MQC-1 is the dominant species at room temperature, but MQC-2 exists in a significant population. The energy of the transition state (MQC-TS1) indicates a relatively low barrier to interconversion, suggesting the molecule is conformationally flexible. This type of quantitative insight is invaluable for understanding how the molecule might adapt its shape upon binding to a receptor.
Conclusion
The theoretical study of this compound conformation is not a purely academic exercise. It is a critical component of modern, structure-based drug design. By employing a multi-tiered computational strategy, rigorously validated by self-consistent checks and benchmarked against experimental data where available, we can develop a highly reliable model of its conformational behavior. This detailed understanding of the molecule's preferred shapes and flexibility enables more accurate molecular docking studies, aids in the interpretation of structure-activity relationships (SAR), and ultimately guides the design of more effective and selective therapeutic agents.
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Srivastava, A., & Tandon, P. (2012). A computational study on conformational geometries, chemical reactivity and inhibitor property of an alkaloid bicuculline with γ-aminobutyric acid (GABA) by DFT. Computational and Theoretical Chemistry, 993, 85-94. [Link]
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Gaber, A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1-11. [Link]
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Methodological & Application
Synthesis of Methyl Quinuclidine-4-carboxylate from Quinuclidine-4-carboxylic Acid: An Application Guide for Drug Discovery and Development
Introduction: The Significance of the Quinuclidine Scaffold and its Carboxylate Ester Derivative
The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry, imparting unique three-dimensional structural properties to bioactive molecules. Its presence can significantly influence a compound's pharmacological profile, including its binding affinity for receptors and enzymes, as well as its pharmacokinetic properties. Methyl quinuclidine-4-carboxylate, in particular, serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents, including those targeting muscarinic and nicotinic acetylcholine receptors, which are implicated in various neurological disorders.[1] The conversion of the readily available quinuclidine-4-carboxylic acid to its methyl ester is a fundamental transformation that opens avenues for further molecular elaboration and the development of novel therapeutics.
This comprehensive guide provides detailed protocols for the synthesis of this compound, focusing on scientific integrity, practical applicability, and safety. It is designed for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this key synthetic intermediate.
Comparative Analysis of Synthetic Methodologies
The esterification of quinuclidine-4-carboxylic acid can be approached through several synthetic routes. The two most common and practical methods are the Fischer-Speier esterification and a thionyl chloride-mediated esterification.
| Feature | Fischer-Speier Esterification | Thionyl Chloride-Mediated Esterification |
| Reagents | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Thionyl Chloride (SOCl₂), Methanol |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution | In-situ formation of a more reactive acyl chloride intermediate |
| Advantages | Readily available and inexpensive reagents; straightforward procedure. | Can be faster and may proceed under milder conditions for some substrates. |
| Disadvantages | Reversible reaction requiring an excess of alcohol or removal of water to drive to completion; can require prolonged heating. | Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling; generates HCl and SO₂ as byproducts. |
| Suitability | Well-suited for routine, large-scale synthesis where cost and simplicity are key factors. | A good alternative when the carboxylic acid is sterically hindered or when milder conditions are preferred, provided appropriate handling precautions are taken. |
This guide will provide detailed protocols for both methods, allowing researchers to select the most appropriate approach based on their specific needs and available resources.
Part 1: Fischer-Speier Esterification Protocol
The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] The reaction is an equilibrium process, and to achieve a high yield of the ester, it is typically driven to completion by using a large excess of the alcohol (in this case, methanol), which also serves as the solvent.[3][4]
Reaction Mechanism: Fischer-Speier Esterification
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to allow for the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[2]
Caption: Fischer-Speier Esterification Mechanism
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Quinuclidine-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add quinuclidine-4-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 equivalents). Methanol will serve as both the reactant and the solvent.
-
While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture. The addition of the strong acid is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and ensure that cooling water is flowing through it. Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reflux temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Allow the reaction to reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the sulfuric acid catalyst. Be cautious as this will evolve carbon dioxide gas. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product, which is a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.[1]
Part 2: Thionyl Chloride-Mediated Esterification Protocol
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then readily reacts with methanol to form the ester. This can often be a faster and more efficient method, particularly for less reactive carboxylic acids.
Reaction Mechanism: Thionyl Chloride-Mediated Esterification
The carboxylic acid first reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is unstable and decomposes to form the acyl chloride, sulfur dioxide, and hydrogen chloride. The highly electrophilic acyl chloride is then attacked by methanol to form a tetrahedral intermediate, which collapses to yield the ester and regenerates a proton.
Caption: Thionyl Chloride-Mediated Esterification Mechanism
Experimental Protocol: Thionyl Chloride-Mediated Esterification
Materials:
-
Quinuclidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend quinuclidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension via the dropping funnel. Caution: This reaction is exothermic and releases SO₂ and HCl gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Solvent Removal: Carefully remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Neutralization: Cautiously add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize any remaining acidic components.
-
Extraction: Extract the product with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or vacuum distillation as described in the Fischer esterification protocol.
Workflow Diagram: From Starting Material to Purified Product
Caption: Overall Synthesis Workflow
Characterization of this compound
Confirmation of the successful synthesis and purity of this compound is achieved through a combination of spectroscopic and physical methods.
| Technique | Expected Observations |
| Appearance | White to off-white low-melting solid.[1] |
| Melting Point | 48-49 °C[1] |
| Boiling Point | 214 °C[1] |
| ¹H NMR | Signals corresponding to the methyl ester protons (a singlet around 3.6-3.8 ppm) and the protons of the quinuclidine ring system. The exact chemical shifts and coupling patterns will be characteristic of the rigid bicyclic structure. |
| ¹³C NMR | A signal for the ester carbonyl carbon (typically in the range of 170-175 ppm), a signal for the methyl ester carbon (around 50-55 ppm), and signals for the carbons of the quinuclidine framework. |
| Mass Spectrometry (MS) | The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (169.22 g/mol ).[1] |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the region of 1730-1750 cm⁻¹. |
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any experimental work.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood, especially when handling corrosive and volatile reagents like concentrated sulfuric acid and thionyl chloride.[5][6]
-
Quinuclidine Derivatives: Quinuclidine and its derivatives can be corrosive and may cause burns upon contact with skin, eyes, and mucous membranes.[5][7] Avoid inhalation of dust and direct contact with the skin.[7]
-
Sulfuric Acid: Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns. Handle with extreme care and add it slowly to other liquids to dissipate the heat of dilution.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to produce toxic gases (SO₂ and HCl). It should be handled with extreme caution in a fume hood, and all glassware must be scrupulously dried before use.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriately labeled containers.
By following these detailed protocols and adhering to the safety guidelines, researchers can confidently and safely synthesize this compound, a valuable intermediate for the advancement of drug discovery and development programs.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 13, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved January 13, 2026, from [Link]
-
Fischer Esterification. (n.d.). Fischer Esterification. Retrieved January 13, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 13, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 13, 2026, from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 13, 2026, from [Link]
- Google Patents. (2016, June 9). US20160159786A1 - Chemical process.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 13, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 13, 2026, from [Link]
-
Google Patents. (2005, April 28). United States Patent - 7,078,412 B2. Retrieved January 13, 2026, from [Link]
-
Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: New Method for Preparation of 1-Azabicyclo(2.2.2)octane-4-carbonitrile and 1-Azabicyclo(3.2.2)nonane-5-carbonitrile. Retrieved January 13, 2026, from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]
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Methyl Quinuclidine-4-Carboxylate: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Quinuclidine Scaffold
The quinuclidine motif, a bicyclic saturated heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure and basic nitrogen atom provide a unique framework for designing ligands that can interact with a variety of biological targets with high affinity and selectivity. Methyl quinuclidine-4-carboxylate, as a key derivative, offers a strategic entry point for the synthesis of a diverse range of pharmacologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis, purification, and utilization of this compound as a pharmaceutical intermediate.
Physicochemical Properties and Handling
This compound is a solid with a melting point of 48-49°C and a boiling point of 214°C.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS).
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Melting Point | 48-49 °C | [1] |
| Boiling Point | 214 °C | [1] |
| Appearance | Solid | [1] |
Part 1: Synthesis of this compound via Fischer Esterification
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of quinuclidine-4-carboxylic acid. This acid-catalyzed reaction is typically carried out using an excess of methanol to drive the equilibrium towards the product.
Reaction Mechanism
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The key steps involve the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst.
Sources
protocol for direct esterification of quinuclidine-4-carboxylic acid
An Application Guide and Protocol for the Direct Esterification of Quinuclidine-4-Carboxylic Acid
Introduction
Quinuclidine-4-carboxylic acid is a pivotal bicyclic scaffold in medicinal chemistry, serving as a key structural motif in a range of pharmacologically active agents. Its rigid, conformationally constrained framework provides a unique three-dimensional vector for interacting with biological targets. The synthesis of ester derivatives of this acid is a common objective in drug development, aimed at modulating properties such as solubility, cell permeability, and pro-drug activation.[1]
However, the direct esterification of quinuclidine-4-carboxylic acid presents a distinct set of challenges rooted in its inherent molecular structure. The molecule exists as a zwitterion, possesses a sterically encumbered carboxylic acid at a bridgehead position, and features a basic tertiary amine.[2][3] These characteristics render classical esterification methods, such as the Fischer-Speier reaction, often inefficient due to the harsh acidic conditions required and the significant steric hindrance that impedes the reaction rate.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the direct esterification of quinuclidine-4-carboxylic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of specific methodologies, and offer robust, field-tested protocols. We will focus on two primary strategies: the Steglich esterification for its mild conditions and tolerance of steric bulk, and a thionyl chloride-mediated approach for its scalability and cost-effectiveness.
Part 1: Mechanistic Considerations & Strategy Selection
The successful esterification of quinuclidine-4-carboxylic acid hinges on selecting a strategy that effectively navigates its unique chemical properties. A primary challenge is the zwitterionic nature of the starting material, which can lead to poor solubility in common aprotic organic solvents. Furthermore, the tertiary amine can be protonated under acidic conditions or act as a competing nucleophile under neutral or basic conditions.
Comparative Analysis of Esterification Strategies
-
Fischer-Speier Esterification : This classical method involves heating the carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄).[6][7] For quinuclidine-4-carboxylic acid, this approach is problematic. The strong acid will protonate the quinuclidine nitrogen, which, while protecting it from side reactions, creates a salt that may precipitate from non-polar solvents. The reaction's equilibrium nature requires forcing conditions (high temperature, water removal) that can lead to degradation, and the significant steric hindrance around the carbonyl group severely retards the rate of reaction.[4]
-
Thionyl Chloride (SOCl₂)-Mediated Esterification : A common and effective method for converting amino acids to their methyl or ethyl esters involves using the alcohol as a solvent and adding thionyl chloride. SOCl₂ reacts with the alcohol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide (SO₂).[8] This method is advantageous as the reagents are inexpensive, and the reaction byproducts are gaseous. The in situ generation of acid under anhydrous conditions effectively drives the reaction forward. This represents a robust and scalable acid-catalyzed approach.
-
Steglich Esterification : This method utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10][11] The reaction proceeds under mild, neutral conditions at or below room temperature. Its key advantage is its effectiveness for sterically demanding substrates and acid-labile molecules.[9][12] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester. DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the primary side product, the unreactive N-acylurea.[9][10] This makes the Steglich esterification a premier choice for challenging substrates like quinuclidine-4-carboxylic acid.
Decision Logic for Protocol Selection
The choice between these viable methods depends on the specific experimental goals, such as scale, cost, and the sensitivity of other functional groups on the alcohol.
Part 2: Detailed Experimental Protocols
Protocol A: Steglich Esterification (High-Yield, Broad Substrate Scope)
This protocol is recommended for its reliability, mild conditions, and high efficiency with sterically hindered substrates. It is particularly well-suited for laboratory-scale synthesis and when using precious or complex alcohols.
Materials & Equipment
-
Quinuclidine-4-carboxylic acid hydrochloride
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents, for hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinuclidine-4-carboxylic acid hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Rationale: Using the hydrochloride salt often improves solubility in organic solvents compared to the zwitterion. Anhydrous conditions are crucial as DCC reacts readily with water.
-
-
Neutralization : Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes.
-
Rationale: The base neutralizes the hydrochloride salt to generate the free carboxylic acid in situ. A slight excess ensures complete neutralization.
-
-
Addition of Reagents : To the resulting mixture, add the desired alcohol (1.2 eq) and DMAP (0.1 eq). Stir for 5 minutes to ensure homogeneity.
-
Rationale: DMAP is the catalyst that accelerates the reaction.[9] A modest excess of the alcohol helps drive the reaction to completion.
-
-
Activation : While maintaining the temperature at 0 °C, add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10 minutes.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: The reaction is typically complete within this timeframe. Monitoring ensures the reaction is stopped upon consumption of the limiting reagent.
-
-
Workup - DCU Removal : Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a fritted funnel or Celite pad to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.
-
Rationale: DCU is sparingly soluble in DCM, and cooling enhances its precipitation, simplifying removal by filtration.[13]
-
-
Workup - Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes residual DMAP and any unreacted base. The bicarbonate wash removes any unreacted carboxylic acid. The brine wash removes residual water.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with triethylamine) to afford the pure ester.
-
Rationale: Chromatography is necessary to remove any remaining traces of DCU, N-acylurea byproduct, and other impurities. The addition of a small amount of triethylamine to the eluent can prevent the product from streaking on the silica gel.
-
Protocol B: Thionyl Chloride-Mediated Esterification (Scalable & Cost-Effective)
This protocol is ideal for preparing simple alkyl esters (e.g., methyl, ethyl) on a larger scale where cost and operational simplicity are priorities.
Materials & Equipment
-
Quinuclidine-4-carboxylic acid
-
Anhydrous Alcohol (Methanol or Ethanol, used as solvent)
-
Thionyl Chloride (SOCl₂) (1.5-2.0 equivalents)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer, ice bath, rotary evaporator
-
Diethyl ether or MTBE
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Methodology
-
Reaction Setup : Suspend quinuclidine-4-carboxylic acid (1.0 eq) in anhydrous alcohol (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Rationale: The zwitterionic acid has low solubility, but will dissolve as the reaction proceeds. The reaction must be cooled as the addition of SOCl₂ to alcohol is highly exothermic.
-
-
Reagent Addition : Add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 20-30 minutes via an addition funnel. Ensure the temperature remains below 10 °C.
-
Caution : This step generates HCl and SO₂ gas and must be performed in a well-ventilated fume hood. The addition must be slow to control the exotherm.
-
-
Reaction : After the addition is complete, remove the ice bath and slowly warm the mixture to room temperature. Then, heat the reaction to reflux for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Rationale: Refluxing drives the equilibrium-controlled Fischer esterification to completion.[14]
-
-
Concentration : Cool the reaction mixture to room temperature and remove the excess alcohol solvent under reduced pressure using a rotary evaporator.
-
Rationale: This step removes the bulk of the solvent and excess HCl.
-
-
Workup : Dissolve the resulting residue in water or a minimal amount of DCM and cool in an ice bath. Carefully add saturated NaHCO₃ solution portion-wise until the pH is basic (pH ~8-9) to neutralize the excess acid.
-
Rationale: This step neutralizes the reaction mixture and converts the product ester hydrochloride salt into its freebase form for extraction.
-
-
Extraction : Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude ester.
-
Purification : The crude product can often be purified by recrystallization or by silica gel chromatography if necessary.
Part 3: Data Summary & Troubleshooting
Summary of Key Reaction Parameters
The choice of protocol significantly impacts reaction conditions and outcomes. The following table provides a comparative summary based on typical results.
| Parameter | Protocol A: Steglich Esterification | Protocol B: SOCl₂-Mediated |
| Catalyst | DMAP (nucleophilic catalyst) | HCl (in situ generated) |
| Activating Agent | DCC (coupling agent) | SOCl₂ (dehydrating agent) |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux (e.g., 65 °C for MeOH) |
| Typical Alcohols | Primary, Secondary, Sterically Hindered | Primary (Methanol, Ethanol) |
| Typical Yield | 75-95% | 70-90% |
| Key Byproduct | Dicyclohexylurea (DCU) | SO₂, HCl |
| Purification | Filtration then Chromatography | Extraction then Chromatography/Recrystallization |
| Primary Advantage | Mildness, Broad Scope | Scalability, Low Cost |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive DCC (hydrolyzed). 2. Wet solvent/reagents. 3. Incomplete neutralization of HCl salt (Protocol A). | 1. Use fresh, high-quality DCC. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use a full 1.1 equivalents of base and stir for sufficient time. |
| Starting Material Remains | 1. Insufficient reaction time. 2. Steric hindrance is too great for the conditions. | 1. Extend the reaction time and continue monitoring by TLC. 2. For Protocol B, increase reflux time. For Protocol A, consider increasing temperature to 40 °C. |
| Formation of N-Acylurea Side Product (Protocol A) | The rearrangement of the O-acylisourea intermediate is competing with alcohol attack.[9][10] | 1. Ensure DMAP is present and active. 2. Increase the amount of DMAP to 0.2 equivalents. 3. Add the alcohol before adding DCC. |
| Difficult Purification (Protocol A) | DCU is partially soluble and co-elutes with the product. | 1. Ensure the reaction mixture is cooled thoroughly before filtration. 2. Dilute the crude mixture with pentane or hexane to precipitate more DCU, then filter again before concentrating and loading onto the column. |
Conclusion
The direct esterification of quinuclidine-4-carboxylic acid, while challenging, can be accomplished efficiently through rational protocol selection. For syntheses requiring mild conditions, high yields with diverse alcohols, and tolerance of steric bulk, the Steglich esterification is the superior method. For large-scale production of simple alkyl esters where cost and simplicity are paramount, the thionyl chloride-mediated approach provides a robust and scalable alternative. By understanding the chemical principles behind each method and adhering to the detailed protocols and troubleshooting advice provided, researchers can successfully synthesize these valuable chemical building blocks for application in pharmaceutical research and development.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
-
Pace, V., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6045-6055. [Link]
-
Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Di Mola, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
-
JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
- Google Patents. (2011). CN101993444A - Method to synthesize quinuclidine hydrochloride.
-
Pearson. Reactions of Amino Acids: Esterification. [Link]
-
Jafari, M., et al. (2014). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ACS Chemical Biology. [Link]
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- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Applikations- und Protokollhandbuch: Synthese von Chinuclidin mittels Dieckmann-Cyclisierung
Datum: 2024-10-26 Version: 1.0 Autor: Dr. Gemini, Senior Application Scientist
Einleitung
Das Chinuclidin-Gerüst, ein rigides, bicyclisches Amin, stellt ein privilegiertes Strukturelement in der medizinischen Chemie dar.[1][2] Seine definierte dreidimensionale Anordnung ermöglicht hochaffine Interaktionen mit einer Vielzahl biologischer Zielstrukturen, was zur Entwicklung von Wirkstoffen in Bereichen wie der Neurotransmission und der Krebstherapie geführt hat.[3][4] Prominente Beispiele sind Solifenacin zur Behandlung der überaktiven Blase und Palonosetron, ein Antiemetikum. Die Synthese dieses wichtigen Bicyclus stellt jedoch eine Herausforderung dar.
Eine der effizientesten und historisch bedeutendsten Methoden zur Konstruktion des bicyclischen Kerns ist die Dieckmann-Cyclisierung (auch Dieckmann-Kondensation genannt).[5] Diese intramolekulare Claisen-Kondensation eines geeignet substituierten Piperidin-Diesters ermöglicht den Aufbau des 1-Azabicyclo[2.2.2]octan-Systems.[6][7]
Dieses Dokument bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte technische Anleitung. Es erläutert den Mechanismus, präsentiert ein validiertes, schrittweises Laborprotokoll für die Synthese von 3-Chinuclidinon, dem direkten Vorläufer von Chinuclidin, und bietet Einblicke in die Fehlerbehebung und Optimierung.
Theoretische Grundlagen und Mechanismus
Die Dieckmann-Kondensation ist eine basenkatalysierte, intramolekulare Reaktion von Dicarbonsäureestern, die zur Bildung von cyclischen β-Ketoestern führt.[8][9] Sie ist mechanistisch identisch mit der intermolekularen Claisen-Kondensation.[10] Die treibende Kraft der Reaktion ist die Bildung eines thermodynamisch stabilen, deprotonierten β-Ketoester-Enolats, was die Reaktion praktisch irreversibel macht, sofern eine stöchiometrische Menge an Base verwendet wird.[8][10]
Der Mechanismus für die Synthese des Chinuclidin-Gerüsts umfasst die folgenden Schlüsselschritte:
-
Enolat-Bildung: Eine starke Base, typischerweise ein Alkoholat wie Kalium-tert-butanolat oder Natriumethanolat, deprotoniert den Diester am α-Kohlenstoffatom eines der Esterzweige und erzeugt ein reaktives Enolat-Ion.[11]
-
Intramolekularer Angriff: Das nukleophile Enolat greift den elektrophilen Carbonylkohlenstoff der zweiten Estergruppe innerhalb desselben Moleküls an. Dieser Schritt führt zum Ringschluss und zur Bildung eines tetraedrischen Zwischenprodukts.[6][12]
-
Eliminierung: Das tetraedrische Zwischenprodukt kollabiert unter Abspaltung der Alkoholat-Gruppe (z. B. Ethoxid), wodurch der cyclische β-Ketoester gebildet wird.[12]
-
Irreversible Deprotonierung: Der entstandene β-Ketoester besitzt ein hochacides Proton zwischen den beiden Carbonylgruppen. Dieses wird sofort von der Base deprotoniert. Dieser Schritt verschiebt das Gleichgewicht stark auf die Produktseite.[8][10]
-
Protonierung: Nach Abschluss der Reaktion wird der Ansatz mit einer wässrigen Säure aufgearbeitet, um das Enolat zu neutralisieren und den finalen, neutralen β-Ketoester zu erhalten.[13]
-
Hydrolyse & Decarboxylierung: Der resultierende β-Ketoester wird anschließend unter sauren Bedingungen erhitzt. Dies führt zur Hydrolyse der Estergruppe zu einer Carbonsäure und zur anschließenden Decarboxylierung (Verlust von CO₂), um das gewünschte Keton, 3-Chinuclidinon, zu ergeben.[14][15][16]
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 3-Chinuclidinon.
Experimentelles Protokoll: Synthese von 3-Chinuclidinon
Dieses Protokoll beschreibt die Synthese von 3-Chinuclidinon ausgehend von 1-Carbethoxymethyl-4-carbethoxypiperidin, basierend auf etablierten Verfahren.[7][17]
Materialien und Reagenzien
| Reagenz/Material | Formel | Molmasse ( g/mol ) | Benötigte Menge | Anmerkungen |
| 1-Carbethoxymethyl-4-carbethoxypiperidin | C₁₂H₂₁NO₄ | 243.30 | 20.0 g (0.082 mol) | Ausgangsmaterial |
| Kalium-tert-butanolat | C₄H₉KO | 112.21 | 14.0 g (0.125 mol) | Starke, nicht-nukleophile Base |
| Toluol, wasserfrei | C₇H₈ | 92.14 | 60 mL | Reaktionslösungsmittel |
| Tetrahydrofuran (THF), wasserfrei | C₄H₈O | 72.11 | 5 mL | Co-Lösungsmittel zur Verbesserung der Löslichkeit |
| Schwefelsäure, konz. | H₂SO₄ | 98.08 | 13 mL | Für saure Aufarbeitung und Hydrolyse |
| Natriumhydroxid-Lösung | NaOH | 40.00 | nach Bedarf (ca. 50%) | Zur pH-Einstellung |
| Chloroform | CHCl₃ | 119.38 | ~1.5 L | Extraktionslösungsmittel |
| Natriumsulfat, wasserfrei | Na₂SO₄ | 142.04 | nach Bedarf | Trockenmittel |
| Hexan | C₆H₁₄ | 86.18 | nach Bedarf | Zur Umkristallisation/Reinigung |
Sicherheitsvorkehrungen
-
Kalium-tert-butanolat: Stark ätzend und feuchtigkeitsempfindlich. Nur unter Schutzgas (Argon oder Stickstoff) handhaben. Kontakt mit Haut und Augen vermeiden.
-
Toluol/Chloroform: Flüchtige und gesundheitsschädliche organische Lösungsmittel. Alle Arbeiten müssen in einem gut funktionierenden Abzug durchgeführt werden.
-
Starke Säuren/Basen: Schutzbrille, Laborkittel und geeignete Handschuhe sind zwingend erforderlich. Die Neutralisation ist exotherm und muss gekühlt werden.
Schritt-für-Schritt-Protokoll
1. Dieckmann-Cyclisierung
-
Ein 250-mL-Dreihalskolben, ausgestattet mit einem Rückflusskühler, Tropftrichter und Inertgaseinlass, wird im Ofen getrocknet und unter Argon oder Stickstoff abgekühlt.
-
Kalium-tert-butanolat (14.0 g) wird in den Kolben gegeben, gefolgt von wasserfreiem Toluol (50 mL) und wasserfreiem THF (5 mL).
-
Die Suspension wird unter Rühren zum Rückfluss erhitzt.
-
Eine Lösung von 1-Carbethoxymethyl-4-carbethoxypiperidin (20.0 g) in wasserfreiem Toluol (10 mL) wird über einen Zeitraum von 3 Stunden langsam über den Tropftrichter zu der siedenden Suspension gegeben.
-
Begründung: Die langsame Zugabe verhindert eine unkontrollierte exotherme Reaktion und minimiert Nebenreaktionen. Das Ziegler-Ruggli-Verdünnungsprinzip begünstigt die intramolekulare Cyclisierung gegenüber der intermolekularen Polymerisation.
-
-
Nach beendeter Zugabe wird die Reaktionsmischung für weitere 3 Stunden am Rückfluss gerührt. Die Reaktion kann mittels Dünnschichtchromatographie (DC) auf das Verschwinden des Ausgangsmaterials überwacht werden.
2. Aufarbeitung und Hydrolyse/Decarboxylierung
-
Die Reaktionsmischung wird auf ca. 50 °C abgekühlt.
-
Eine verdünnte Schwefelsäurelösung (13 mL H₂SO₄ in 40 mL Wasser) wird vorsichtig und unter Kühlung tropfenweise zugegeben, um die Base zu neutralisieren und den β-Ketoester zu protonieren.
-
Die Mischung wird 1 Stunde bei 50 °C gerührt. Anschließend werden die Phasen getrennt. Die wässrige Phase, die das protonierte Produkt enthält, wird abgetrennt.
-
Die wässrige Phase wird in einen neuen Kolben überführt und für 6 Stunden am Rückfluss erhitzt, um die Hydrolyse des Esters und die anschließende Decarboxylierung zu bewirken.[17]
3. Isolierung und Reinigung
-
Nach dem Abkühlen auf Raumtemperatur wird der pH-Wert der sauren Lösung mit einer 50%igen Natriumhydroxidlösung vorsichtig auf ca. 10.5 eingestellt. Die Lösung sollte währenddessen gekühlt werden.
-
Die basische wässrige Lösung wird dreimal mit je 500 mL Chloroform extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer unter reduziertem Druck entfernt.
-
Das erhaltene Rohprodukt (rohes 3-Chinuclidinon als freie Base) wird aus Hexan umkristallisiert, um einen weißen kristallinen Feststoff zu erhalten.
Erwartete Ergebnisse und Charakterisierung
-
Ausbeute: Typische Ausbeuten für das reine 3-Chinuclidinon liegen im Bereich von 65-75%.[17]
-
Schmelzpunkt: 138-141 °C.[17]
-
¹H-NMR (CDCl₃): Die spektralen Daten sollten mit den Literaturwerten für 3-Chinuclidinon übereinstimmen. Charakteristische Signale sind im aliphatischen Bereich zu erwarten.
-
MS (ESI): m/z = 126 [M+H]⁺.[17]
Fehlerbehebung und Optimierung
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Niedrige oder keine Ausbeute | Unzureichend trockene Bedingungen (Reagenzien, Glasgeräte, Lösungsmittel). | Alle Glasgeräte vor Gebrauch gründlich im Ofen trocknen. Wasserfreie Lösungsmittel und Reagenzien verwenden. Reaktion unter striktem Inertgas durchführen. |
| Base ist nicht aktiv genug oder hat sich zersetzt. | Frisches, hochreines Kalium-tert-butanolat verwenden. | |
| Intermolekulare Polymerisation als Hauptreaktion. | Die Zugabe des Diesters muss sehr langsam und unter Rückfluss erfolgen, um hohe Verdünnungsbedingungen aufrechtzuerhalten. | |
| Unvollständige Reaktion | Reaktionszeit zu kurz. | Die Reaktion mittels DC überwachen und die Reaktionszeit bei Bedarf verlängern. |
| Stöchiometrie der Base ist falsch. | Eine stöchiometrische Menge (oder ein leichter Überschuss) an Base ist entscheidend für den vollständigen Umsatz.[8][13] | |
| Bildung von Nebenprodukten | Hydrolyse des Esters vor der Cyclisierung. | Sicherstellen, dass alle Komponenten wasserfrei sind. |
| Unvollständige Decarboxylierung. | Die Zeit oder Temperatur der sauren Hydrolyse erhöhen. Den pH-Wert während der Hydrolyse überprüfen. |
graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Setup [label="1. Reaktionsaufbau\n(Inertgas, wasserfrei)"]; Reaction [label="2. Dieckmann-Cyclisierung\n(Base, Toluol, Rückfluss)"]; Quench [label="3. Saure Aufarbeitung\n(H₂SO₄, 50°C)"]; Hydrolysis [label="4. Hydrolyse & Decarboxylierung\n(Wässrige Phase, Rückfluss)"]; Neutralization [label="5. Neutralisation\n(NaOH, pH 10.5)"]; Extraction [label="6. Extraktion\n(Chloroform)"]; Purification [label="7. Reinigung\n(Trocknen, Eindampfen,\nUmkristallisation)"]; Product [label="Reines 3-Chinuclidinon", shape=ellipse, fillcolor="#34A853"];
Setup -> Reaction [label="Diester-Lösung\nlangsam zugeben"]; Reaction -> Quench; Quench -> Hydrolysis; Hydrolysis -> Neutralization; Neutralization -> Extraction; Extraction -> Purification; Purification -> Product; }
Abbildung 2: Schematischer Arbeitsablauf des experimentellen Protokolls.
Zusammenfassung und Ausblick
Die Dieckmann-Cyclisierung bleibt eine robuste und zuverlässige Methode für die Synthese des Chinuclidin-Kerns im Labormaßstab.[5][7] Das hier vorgestellte Protokoll zur Herstellung von 3-Chinuclidinon bietet einen bewährten Weg zu diesem vielseitigen pharmazeutischen Baustein. Durch sorgfältige Kontrolle der Reaktionsbedingungen, insbesondere der Wasserfreiheit und der langsamen Substratzugabe, können hohe Ausbeuten erzielt werden. Das resultierende 3-Chinuclidinon kann leicht zum gesättigten Chinuclidin reduziert[20] oder weiter funktionalisiert werden, um eine breite Palette von Derivaten für die Wirkstoffforschung zugänglich zu machen.
Referenzen
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Dieckmann-Kondensation. (n.d.). In Wikipedia. Abgerufen am 26. Oktober 2024, von [Link]
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Dieckmann-Kondensation: Ablauf & Mechanismus. (2024, 28. März). StudySmarter. Abgerufen von [Link]
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Dieckmann condensation. (n.d.). In Wikipedia. Abgerufen am 26. Oktober 2024, von [Link]
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Dieckmann-Kondensation. (n.d.). Chemie.de. Abgerufen von [Link]
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Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. (n.d.). s-3-quinuclidinol.com. Abgerufen von [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Abgerufen von [Link]
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3-quinuclidone hydrochloride. (n.d.). Organic Syntheses Procedure. Abgerufen von [Link]
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Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, 9. Juli). AK Lectures [Video]. YouTube. Abgerufen von [Link]
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Decarboxylation Reaction Mechanism. (2018, 12. Mai). The Organic Chemistry Tutor [Video]. YouTube. Abgerufen von [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Abgerufen von [Link]
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Decarboxylation. (n.d.). Chemistry Steps. Abgerufen von [Link]
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The Synthesis and Application of Functionalised Quinuclidines. (n.d.). The University of Liverpool Repository. Abgerufen von [Link]
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Macor, J. E., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. Abgerufen von [Link]
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Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Abgerufen von [Link]
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β-Ketoacids Decarboxylate. (2021, 31. Oktober). Chemistry LibreTexts. Abgerufen von [Link]
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Quinuclidine. (n.d.). In Wikipedia. Abgerufen am 26. Oktober 2024, von [Link]
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Dieckmann Condensation. (2023, 22. Januar). Chemistry LibreTexts. Abgerufen von [Link]
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Preparation method for 3-quinuclidone. (2013). Google Patents. Abgerufen von
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Lanter, J. C., et al. (2021). Discovery of quinuclidine modulators of cellular progranulin. PubMed. Abgerufen von [Link]
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Dieckmann condensation. (2019, 14. Januar). OChemSimplified [Video]. YouTube. Abgerufen von [Link]
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Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Abgerufen von [Link]
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applications of Methyl quinuclidine-4-carboxylate in medicinal chemistry
Self-Validation: The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the methyl ester and the quinuclidine core. [1]
Protocol 2: Hydrolysis of MQC to Quinuclidine-4-carboxylic Acid
Principle: This protocol demonstrates the utility of the ester as a protecting group or as an intermediate. Saponification (base-mediated hydrolysis) is used to efficiently convert MQC back to its parent carboxylic acid, which can then be used in other coupling reactions (e.g., amide bond formation). [1] Materials:
-
This compound (MQC)
-
Sodium Hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: Dissolve this compound (5.0 g) in water (50 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide pellets (2.5 g) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction is complete when the starting ester is no longer detectable by TLC.
-
Workup - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution by adding concentrated HCl dropwise until the pH is approximately 6-7. The carboxylic acid will precipitate out of the solution at its isoelectric point.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum to yield pure quinuclidine-4-carboxylic acid.
Self-Validation: The successful conversion can be confirmed by the disappearance of the methyl ester singlet (~3.7 ppm) in the ¹H NMR spectrum and the absence of the corresponding signal in the IR spectrum.
Scaffold Modification and SAR Exploration
MQC is a gateway to a diverse range of analogs. The ester at the C4 position is the primary point of modification for exploring structure-activity relationships.
Caption: Key synthetic transformations of the MQC scaffold.
By performing these transformations, researchers can systematically probe the steric and electronic requirements of the receptor binding pocket. For instance, converting the ester to a series of amides with different alkyl or aryl substituents can explore new hydrogen bonding interactions or hydrophobic contacts within the target protein.
Hypothetical SAR Table for M2 Muscarinic Receptor Ligands
The following table illustrates how data from a library synthesized from MQC could be organized to derive structure-activity relationships.
| Compound | R Group at C4 | Modification Type | M2 Receptor Ki (nM) | M1/M2 Selectivity |
| MQC | -COOCH₃ | Ester (Baseline) | 150 | 1.2 |
| 1 | -COOH | Hydrolysis | 250 | 0.8 |
| 2 | -CONHCH₃ | Amidation | 80 | 3.5 |
| 3 | -CON(CH₃)₂ | Amidation | 95 | 2.1 |
| 4 | -CONH(Phenyl) | Amidation | 25 | 15.0 |
| 5 | -CH₂OH | Reduction | 400 | 0.5 |
Analysis: From this hypothetical data, one could infer that converting the ester to a secondary amide (Compound 4 ) significantly increases both potency and selectivity for the M2 receptor, suggesting a beneficial interaction for the phenyl group in the M2 binding site. This type of systematic analysis is fundamental to modern drug discovery and is powerfully enabled by versatile starting materials like this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in medicinal chemistry. Its rigid bicyclic core and synthetically versatile ester functionality provide an exceptional platform for the design and synthesis of novel ligands targeting complex biological systems like the muscarinic receptors. The protocols and conceptual frameworks presented here demonstrate the practical utility of MQC, from bench-top synthesis to the rational exploration of structure-activity relationships, underscoring its enduring importance in the development of new therapeutics.
References
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- PubMed. (2001, May 7). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & Medicinal Chemistry Letters.
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- PubMed. (1969). Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. Progress in Drug Research.
Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from Methyl Quinuclidine-4-carboxylate
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of Methyl quinuclidine-4-carboxylate. The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, imparting unique pharmacological properties to active molecules.[1][2] this compound is a versatile and readily available starting material for accessing a diverse array of novel chemical entities.[3] This guide moves beyond simple procedural lists, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and detailed, self-validating protocols for key transformations. We will explore three primary synthetic avenues: direct amide bond formation, reduction to the corresponding alcohol for further functionalization, and advanced bioisosteric replacement of the ester moiety.
Introduction: The Quinuclidine Scaffold in Drug Discovery
The 1-azabicyclo[2.2.2]octane system, commonly known as quinuclidine, provides a conformationally constrained three-dimensional framework that is invaluable in the design of therapeutic agents.[4] Its rigid structure allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets such as muscarinic cholinergic receptors.[5][6] this compound (MQC) is a key building block, featuring an ester functional group that serves as a versatile handle for a multitude of chemical transformations.[3] The strategic modification of this starting material allows for the systematic exploration of structure-activity relationships (SAR) essential for lead optimization.
This guide details robust and reproducible protocols for generating libraries of novel quinuclidine derivatives, focusing on practical application and mechanistic understanding.
Pathway I: Amide Bond Formation - The Workhorse of Derivatization
The most direct and widely utilized strategy for derivatizing MQC is the formation of an amide bond.[7] This reaction couples the carboxylate moiety with a primary or secondary amine, offering a nearly limitless scope for introducing diverse chemical functionalities. The resulting N-substituted quinuclidine-4-carboxamides are prevalent in medicinal chemistry.[8][9]
Mechanistic Rationale and Reagent Selection
Direct condensation of a carboxylic acid (or its ester) with an amine is thermodynamically unfavorable and requires activation of the carboxyl group. The process typically involves a two-step, one-pot sequence where the carboxylate is converted into a more reactive intermediate that is readily attacked by the amine nucleophile.[7]
Choice of Coupling Reagent: The selection of a coupling reagent is critical to ensure high yields, minimize side reactions, and prevent racemization if chiral centers are present.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The by-product, a urea derivative, is water-soluble, facilitating purification.[10]
-
Additives (e.g., HOBt, DMAP): To improve efficiency and suppress side reactions, additives are crucial. 1-Hydroxybenzotriazole (HOBt) reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization.[10] 4-Dimethylaminopyridine (DMAP) acts as a highly effective acyl transfer catalyst.[10]
The combination of EDC, HOBt, and DMAP provides a robust system for coupling a wide range of amines, including electron-deficient ones, under mild conditions.[10]
Experimental Workflow: Amide Coupling
The following diagram illustrates the general workflow for the synthesis of quinuclidine-4-carboxamides from MQC.
Caption: Workflow for the synthesis of novel amide derivatives.
Detailed Protocol: Synthesis of N-Benzyl-quinuclidine-4-carboxamide
This protocol details the synthesis of a representative amide derivative.
Part A: Saponification (Hydrolysis) of the Ester [3][8]
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: Once the starting material is consumed, carefully adjust the pH of the solution to ~5-6 with 1M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield quinuclidine-4-carboxylic acid, which can often be used in the next step without further purification.
Part B: Amide Coupling [10]
-
Reagent Preparation: To a solution of quinuclidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add benzylamine (1.1 eq), HOBt (0.1 eq), DMAP (1.0 eq), and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-quinuclidine-4-carboxamide.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, prevents side reactions with activated acid. |
| Base (DIPEA) | 2.0 equivalents | Non-nucleophilic base to neutralize HCl formed and facilitate coupling. |
| Catalysts | HOBt (0.1 eq), DMAP (1.0 eq) | HOBt minimizes racemization; DMAP accelerates acyl transfer.[10] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step. |
| Expected Yield | 70-90% | This combination of reagents is highly efficient.[10] |
| Table 1. Key parameters for amide coupling protocol. |
Pathway II: Reduction to Alcohol and Subsequent Functionalization
Reducing the ester functionality to a primary alcohol (quinuclidin-4-ylmethanol) opens a new avenue for derivatization, such as the synthesis of ethers, secondary amines (via reductive amination of an oxidized aldehyde), or new esters.[3]
Rationale for Reducing Agent
The reduction of carboxylic acid derivatives requires a potent reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[11][12] It is the reagent of choice for this transformation.
-
Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce esters or carboxylic acids and is therefore unsuitable for this step.[12][13]
The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.[14]
Experimental Workflow: Reduction and Derivatization
Caption: Workflow for reduction and subsequent etherification.
Detailed Protocol: Synthesis of Quinuclidin-4-ylmethanol[16]
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over Na₂SO₄, and concentrate under reduced pressure to yield quinuclidin-4-ylmethanol, which is often pure enough for subsequent steps.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | LiAlH₄ | Powerful hydride donor necessary for ester reduction.[11] |
| Solvent | Anhydrous THF | Aprotic and can solvate the aluminum salts formed. |
| Workup | Fieser Method | Safely quenches excess LiAlH₄ and produces an easily filterable precipitate. |
| Expected Yield | 85-95% | LiAlH₄ reduction of esters is typically a high-yielding reaction. |
| Table 2. Key parameters for LiAlH₄ reduction protocol. |
Pathway III: Bioisosteric Replacement of the Ester Group
In modern drug design, bioisosterism is a key strategy for modulating the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity.[15][16] Replacing the ester group of MQC with a stable, metabolically robust heterocycle can significantly improve a compound's profile.
Rationale and Common Bioisosteres
The ester group is susceptible to hydrolysis by esterase enzymes in vivo. Replacing it can enhance metabolic stability.[17] Common bioisosteres for esters include five-membered heterocycles like oxadiazoles, triazoles, and tetrazoles.[5][18] These groups can mimic the hydrogen bonding and electronic properties of the ester linkage.[5] For instance, certain oxadiazole derivatives of quinuclidine have been shown to be potent muscarinic agonists.[5]
Synthetic Approach: 1,2,4-Oxadiazole Synthesis
The synthesis of a 1,2,4-oxadiazole bioisostere from MQC typically involves a multi-step sequence starting from the corresponding carboxylic acid.
Caption: General scheme for 1,2,4-oxadiazole synthesis.
Protocol Outline: Synthesis of a 4-(1,2,4-Oxadiazol-3-yl)quinuclidine Derivative
-
Amide Coupling: Couple quinuclidine-4-carboxylic acid (obtained from MQC via hydrolysis) with an appropriate N-hydroxy-carboximidamide using standard peptide coupling conditions (e.g., EDC/HOBt) to form an O-acyl amidoxime intermediate.
-
Cyclodehydration: Heat the isolated intermediate in a high-boiling solvent such as toluene or xylene to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.
-
Purification: Purify the final product using column chromatography.
This advanced strategy allows for the creation of novel, patentable chemical matter with potentially improved drug-like properties. The specific choice of the substituent on the oxadiazole ring provides another point of diversification for SAR studies.
Conclusion
This compound is a strategic starting material for the synthesis of diverse libraries of novel compounds for drug discovery. By leveraging fundamental transformations such as amide coupling and reduction, researchers can readily access a wide range of derivatives. Furthermore, advanced medicinal chemistry strategies like bioisosteric replacement can be employed to optimize lead compounds, enhancing their metabolic stability and pharmacological profiles. The detailed protocols and workflows provided herein serve as a robust foundation for the successful synthesis and exploration of new chemical space around the privileged quinuclidine scaffold.
References
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- The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines.
- Mikhlina, E. E., & Yakhontov, L. (1984). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Chemistry of Heterocyclic Compounds.
- Wu, J. (n.d.). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Fudan University.
- PubMed. (n.d.). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor.
- ACS Publications. (n.d.). Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives. Journal of Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Quinuclidine Derivatives in Neuroscience and Drug Discovery.
- Benchchem. (n.d.). Ethyl quinuclidine-4-carboxylate.
- Wikipedia. (n.d.). Quinuclidine.
- Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
- Smolecule. (2023, August 15). Buy this compound.
- PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archives of Pharmacy.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- ResearchGate. (2025). Chemistry of Quinuclidines as Nitrogen Bicyclic Bridged-Ring Structures.
- LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chemguide. (n.d.). Reduction of carboxylic acids.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction.
- Chemistry LibreTexts. (2019, June 5). Reduction of Carboxylic Acids and Their Derivatives.
- Khan Academy. (n.d.). Reduction of carboxylic acids.
- YouTube. (2021, March 20). Reduction of Carboxylic Acids to Yield Alcohols.
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl Quinuclidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the large-scale synthesis of Methyl quinuclidine-4-carboxylate hydrochloride, a key intermediate in the pharmaceutical industry. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of viable synthetic strategies, emphasizing the underlying chemical principles, process optimization, and safety considerations essential for industrial-scale production. We present two primary, well-documented synthetic routes, starting from 4-piperidinecarboxylic acid and ethyl isonicotinate, respectively. A third, more direct route via the esterification of quinuclidine-4-carboxylic acid is also discussed. Each protocol is designed to be a self-validating system, incorporating in-process controls and analytical methods to ensure the production of a high-quality final product. This guide is intended to empower researchers, chemists, and process engineers with the knowledge to select and implement the most suitable synthetic strategy for their specific needs, balancing factors of yield, purity, cost, and scalability.
Introduction: The Significance of the Quinuclidine Scaffold
The quinuclidine ring system, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry.[1] Its unique conformational constraints and basic nitrogen atom make it an ideal building block for a variety of therapeutic agents. Quinuclidine derivatives have found applications as muscarinic M1 and M3 agonists, antagonists, and as intermediates in the synthesis of drugs such as cevimeline, solifenacin, and palonosetron.[2] this compound, in particular, serves as a crucial intermediate for the synthesis of a range of biologically active molecules.[3][4] The hydrochloride salt form is often preferred for its improved stability and handling properties.[2][5][6]
This guide will focus on the practical aspects of producing this compound hydrochloride on a large scale, providing detailed protocols and the scientific rationale behind the chosen methodologies.
Strategic Approaches to the Synthesis of the Quinuclidine Core
The construction of the quinuclidine ring system is the central challenge in the synthesis of this compound. Two principal strategies have emerged as robust and scalable:
-
Route A: From 4-Piperidinecarboxylic Acid via Dieckmann Condensation. This is a multi-step approach that builds the second ring of the quinuclidine structure onto a pre-existing piperidine ring. This method is well-documented in patent literature for its industrial applicability.[6][7]
-
Route B: From a Pyridine Precursor via Catalytic Hydrogenation and Cyclization. This strategy involves the reduction of a pyridine derivative to the corresponding piperidine, followed by intramolecular cyclization. This approach leverages well-established catalytic hydrogenation technologies.
A third, more direct, but potentially less scalable route is also considered:
-
Route C: Direct Esterification of Quinuclidine-4-carboxylic Acid. This is the most straightforward approach on paper, but the availability and cost of the starting material on a large scale can be a limiting factor.
The following sections will provide detailed protocols for each of these routes, along with a comparative analysis to aid in the selection of the most appropriate method.
Route A: Synthesis from 4-Piperidinecarboxylic Acid
This synthetic pathway is a classic example of constructing a bicyclic system through a convergent approach. The key transformation is an intramolecular Dieckmann condensation to form the quinuclidine ring.[8][9][10][11]
Overall Synthetic Scheme
Caption: Synthetic pathway from 4-Piperidinecarboxylic Acid.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Ethoxycarbonylmethyl)-4-(ethoxycarbonyl)piperidine
This step involves the simultaneous esterification of the carboxylic acid and N-alkylation of the piperidine nitrogen.
-
Reagents and Materials:
-
4-Piperidinecarboxylic acid: 400 g (3.09 mol)
-
Absolute ethanol: 4 L
-
N,N-Dimethylformamide (DMF): 2 mL
-
Thionyl chloride (SOCl₂): 46.1 g (0.39 mol)
-
Anhydrous potassium carbonate (K₂CO₃): 1280 g (9.26 mol)
-
Ethyl chloroacetate: 420 g (3.43 mol)
-
10 L three-necked flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle.
-
-
Procedure:
-
To a 10 L three-necked flask, add 4-piperidinecarboxylic acid (400 g) and absolute ethanol (4 L).
-
Add N,N-dimethylformamide (2 mL).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (46.1 g) dropwise, maintaining the temperature below 30 °C.[12]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours. The reaction mixture should become a clear solution.
-
Cool the solution to below 50 °C and add anhydrous potassium carbonate (1280 g).
-
Add ethyl chloroacetate (420 g) dropwise and then heat the mixture to reflux for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often used in the next step without further purification.
-
Step 2: Dieckmann Condensation to form 3-Oxo-quinuclidine-4-carboxylic acid ethyl ester
This is the key ring-forming step. The use of a strong base is critical.
-
Reagents and Materials:
-
Crude 1-(Ethoxycarbonylmethyl)-4-(ethoxycarbonyl)piperidine from the previous step.
-
Toluene: 1.2 L
-
Potassium tert-butoxide (t-BuOK): 92 g (0.82 mol)
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
-
Procedure:
-
To a solution of potassium tert-butoxide (92 g) in toluene (200 mL), add a solution of the crude diester in toluene (1 L) dropwise at reflux.
-
After the addition is complete, continue to reflux for an additional 3 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with a dilute acid (e.g., 10% HCl) until the pH is acidic.
-
Separate the aqueous and organic layers. The product is in the aqueous layer.
-
Step 3: Hydrolysis and Decarboxylation to Quinuclidine-4-carboxylic acid
The β-keto ester is hydrolyzed and decarboxylated under acidic conditions.
-
Procedure:
-
The acidic aqueous layer from the previous step is heated to reflux for 4-6 hours.
-
Monitor the decarboxylation by observing the cessation of CO₂ evolution.
-
Cool the solution and adjust the pH to ~7 with a base (e.g., 20% NaOH) to precipitate the amino acid.
-
Filter the precipitate, wash with cold water, and dry to obtain quinuclidine-4-carboxylic acid.
-
Step 4 & 5: Esterification and Hydrochloride Salt Formation
This can be performed as a one-pot procedure.
-
Reagents and Materials:
-
Procedure:
-
Suspend the quinuclidine-4-carboxylic acid in methanol.
-
Cool the suspension in an ice bath and bubble dry HCl gas through the mixture until saturation, or add a stoichiometric amount of HCl solution.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/acetone) to obtain pure this compound hydrochloride.[1][3][14]
-
Route B: Synthesis from Ethyl Isonicitinate
This route is advantageous if ethyl isonicotinate is a more readily available and cost-effective starting material. The key steps are the reduction of the pyridine ring and the subsequent Dieckmann cyclization.
Overall Synthetic Scheme
Caption: Synthetic pathway from Ethyl Isonicotinate.
Detailed Experimental Protocols
Step 1: Catalytic Hydrogenation of Ethyl Isonicotinate
The reduction of the pyridine ring is a critical step that requires careful control of reaction conditions to achieve high yield and selectivity.
-
Reagents and Materials:
-
Ethyl isonicotinate
-
Ethanol (or other suitable solvent)
-
Hydrogenation catalyst (e.g., 10% Pd/C, PtO₂)
-
High-pressure autoclave
-
Hydrogen gas source
-
-
Procedure:
-
Charge the autoclave with ethyl isonicotinate and the solvent.
-
Add the hydrogenation catalyst under an inert atmosphere.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction by hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst through a pad of Celite®. Caution: The catalyst may be pyrophoric.[15]
-
Concentrate the filtrate to obtain crude ethyl piperidine-4-carboxylate.
-
Step 2: N-Alkylation of Ethyl Piperidine-4-carboxylate
This step is similar to the N-alkylation in Route A.
-
Procedure:
-
Dissolve the crude ethyl piperidine-4-carboxylate in a suitable solvent (e.g., ethanol, DMF).
-
Add a base (e.g., K₂CO₃, Na₂CO₃).
-
Add ethyl chloroacetate or ethyl bromoacetate dropwise.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or GC.
-
Work-up as described in Route A, Step 1.
-
Subsequent Steps: The resulting 1-(Ethoxycarbonylmethyl)-4-(ethoxycarbonyl)piperidine can then be carried forward through the Dieckmann condensation, decarboxylation, esterification, and salt formation as described in Route A.
Route C: Direct Esterification of Quinuclidine-4-carboxylic Acid
This is the most direct route, contingent on the availability of the starting carboxylic acid. The Fischer-Speier esterification is the most common method for this transformation.[16][17][18][19]
Overall Synthetic Scheme
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Application Notes and Protocols: Methyl Quinuclidine-4-Carboxylate as a Versatile Ligand in Coordination Chemistry
Introduction to Methyl Quinuclidine-4-Carboxylate (MQC) in Coordination Chemistry
The Role of Ligand Design in Modern Coordination Chemistry
Coordination chemistry forms the bedrock of numerous scientific advancements, from life-saving pharmaceuticals to industrial catalysts.[1] The properties and reactivity of a metal complex are fundamentally dictated by the ligands bound to the central metal ion.[1] Strategic ligand design allows for the fine-tuning of a complex's electronic, steric, and kinetic properties, enabling the development of materials with highly specific functions.
This compound (MQC): A Ligand of Unique Potential
This compound (MQC) is a bicyclic organic compound featuring a rigid quinuclidine (1-azabicyclo[2.2.2]octane) core and a methyl ester at the 4-position.[2][3] Its molecular formula is C₉H₁₅NO₂ and it typically presents as a low-melting solid.[2] This structure combines two key features of high value to the coordination chemist:
-
A Tertiary Amine Coordination Site: The sterically accessible nitrogen atom within the bicyclic cage is a potent Lewis base, making it an excellent coordination site for a wide range of metal ions.[2]
-
A Modifiable Ester Group: The methyl ester functionality is a versatile handle for post-coordination modification, such as hydrolysis to a carboxylic acid or reduction to an alcohol, allowing for the creation of more complex, multifunctional ligands.[2]
Rationale for Use: Steric Control and Functional Versatility
The true value of MQC as a ligand lies in the influence of its rigid structure.[4] Unlike flexible alkyl amines, the quinuclidine cage imparts significant and predictable steric bulk around the metal center.[5] This rigidity can be exploited to control the coordination number of the metal, influence the geometry of the final complex, and create specific chiral environments for applications in asymmetric catalysis. Furthermore, its structural similarity to biologically active quinuclidine derivatives makes its metal complexes intriguing candidates for medicinal chemistry and drug development.[2]
Synthesis and Characterization of the MQC Ligand
Protocol: Synthesis of this compound
This protocol details the direct esterification of quinuclidine-4-carboxylic acid, a common and efficient route to MQC.[2][4]
Materials:
-
Quinuclidine-4-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add quinuclidine-4-carboxylic acid (1 equivalent). Suspend the acid in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension. The addition is exothermic and should be done in an ice bath.
-
Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4] Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis).
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure the final pH is > 8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The product can be further purified by vacuum distillation or recrystallization if necessary to yield MQC as a low-melting solid.[2]
Ligand Characterization Workflow
A systematic characterization is essential to confirm the identity and purity of the synthesized MQC ligand before its use in coordination chemistry.[2][6]
Caption: Workflow for MQC synthesis and characterization.
-
¹H NMR: Expect characteristic peaks for the methyl ester protons (~3.7 ppm) and the protons on the quinuclidine cage.
-
FT-IR: A strong absorption band corresponding to the C=O stretch of the ester group should be present, typically around 1730 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of MQC (C₉H₁₅NO₂).[2]
Coordination Chemistry of MQC
General Principles of MQC Coordination
As a monodentate ligand, MQC typically coordinates to a metal center via the lone pair of electrons on the quinuclidine nitrogen atom. The stoichiometry of the resulting complex (e.g., ML₂, ML₄) will depend on the metal ion, its preferred coordination number, and the reaction conditions. The rigid bicyclic structure can prevent the formation of highly crowded complexes that might be accessible with less bulky amines.[5]
Protocol: General Synthesis of an M(MQC)₂(Cl)₂ Complex
This protocol provides a general method for synthesizing a representative tetrahedral or square planar complex with a divalent first-row transition metal chloride.
Materials:
-
This compound (MQC)
-
Anhydrous metal(II) chloride (e.g., CoCl₂, CuCl₂)
-
Anhydrous Ethanol or Acetonitrile
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Solution: In an inert atmosphere (e.g., under Nitrogen or Argon), dissolve MQC (2.2 equivalents) in anhydrous ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the anhydrous metal(II) chloride (1 equivalent) in a minimal amount of anhydrous ethanol.
-
Causality Note: Anhydrous solvents are used to prevent the coordination of water molecules, which can compete with the MQC ligand and lead to mixtures of products.
-
-
Complexation: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Precipitation: Upon addition, a colored precipitate of the complex should form. Continue stirring the mixture for 2-4 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the precipitate with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials.
-
Drying: Dry the isolated complex under vacuum to remove all traces of solvent. Store the final product under an inert atmosphere, as many coordination complexes are air and moisture sensitive.[6]
Caption: Generalized coordination of two MQC ligands to a metal center.
Characterization of MQC-Metal Complexes
Spectroscopic Analysis
-
FT-IR Spectroscopy: Comparison of the ligand's IR spectrum with that of the complex is crucial. A shift in the C-N vibrational bands of the quinuclidine ring indicates coordination. The C=O stretching frequency of the ester may also shift slightly depending on the influence of the metal center on the ligand's electronic structure.[7]
-
UV-Vis Spectroscopy: For complexes with d-block metals like Co(II) or Ni(II), the electronic spectrum will show characteristic d-d transition bands.[5] The position and intensity of these bands are indicative of the coordination geometry (e.g., tetrahedral complexes of Co(II) are typically blue, while octahedral complexes are pink).[7]
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination complex.[8] It provides precise data on bond lengths, bond angles, and the overall coordination geometry.
Protocol Overview: Crystallization
-
Dissolve the purified complex in a minimal amount of a suitable hot solvent (e.g., acetonitrile, DMF).
-
Allow the solution to cool slowly to room temperature.
-
Alternatively, use solvent diffusion by layering a poor solvent (e.g., diethyl ether) on top of a concentrated solution of the complex.
-
Over several hours to days, single crystals suitable for diffraction may form.
Data Presentation: Representative Crystallographic Parameters The following table summarizes hypothetical but realistic structural data for a [Co(MQC)₂(Cl)₂] complex, as would be obtained from an X-ray diffraction study.[9][10]
| Parameter | Value | Significance |
| Coordination Geometry | Distorted Tetrahedral | Typical for four-coordinate Co(II) with bulky ligands. |
| Co—N Bond Length | ~2.05 Å | Indicates the distance between the cobalt center and the coordinated nitrogen. |
| Co—Cl Bond Length | ~2.25 Å | Represents the distance between the cobalt center and the chloride ligands. |
| N—Co—N Angle | ~115° | The angle between the two MQC ligands, influenced by steric repulsion. |
| Cl—Co—Cl Angle | ~110° | The angle between the two chloride ligands. |
Potential Applications of MQC-Based Coordination Complexes
The unique combination of a bulky, rigid N-donor and a functional ester group makes MQC complexes promising candidates for several advanced applications.
Homogeneous Catalysis
The defined steric environment created by MQC ligands can be used to influence the selectivity of metal-catalyzed reactions. By creating specific pockets around the active metal site, these complexes could be used in reactions like hydrogenations, oxidations, or C-C bond-forming reactions.[11] Furthermore, the Lewis acidic metal center in cadmium or zinc carboxylate complexes has been shown to catalyze various organic transformations.[12]
Medicinal Inorganic Chemistry
Metal complexes are widely explored for therapeutic applications.[13][14]
-
Enhanced Bioactivity: The biological activity of MQC, which has been investigated for acetylcholinesterase inhibition and antimicrobial effects, could be significantly enhanced upon coordination to a metal center.[2][15] The complex may have different cell uptake mechanisms and biological targets than the free ligand.
-
Drug Delivery: The ester group could be hydrolyzed post-synthesis to a carboxylate, which could then be used to attach the metal complex to a larger biomolecule or drug delivery vehicle.
Materials Science
If the MQC ligand is first hydrolyzed to quinuclidine-4-carboxylic acid, it can act as a bridging ligand between two metal centers, using both the nitrogen and carboxylate groups for coordination. This opens the door to the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs).[12][16] Such materials are of high interest for applications in gas storage, separation, and sensing.[12]
Conclusion and Future Outlook
This compound is a highly promising ligand that offers coordination chemists a unique tool for controlling the steric and electronic environment of a metal center. Its rigid framework provides predictable structural control, while its ester functionality allows for subsequent modification. The protocols and characterization workflows detailed herein provide a solid foundation for researchers to begin exploring the rich coordination chemistry of MQC.
Future research should focus on synthesizing chiral derivatives of MQC for asymmetric catalysis, exploring the reactivity of the ester group after complexation, and conducting in-depth biological evaluations of MQC-metal complexes to unlock their potential in medicinal applications.
References
- Smolecule. (2023).
- ChemScene.
- CymitQuimica.
- Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate.
- The University of Liverpool Repository. Synthesis of Functionalised Quinuclidines.
- Organic Syntheses Procedure. 3-quinuclidone hydrochloride.
- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Dickinson, R. C., & Long, G. J. (1974). Transition Metal Chemistry of Quinuclidinone-Containing Ligands. II. Spectral and Magnetic Properties of Some Transition Metal Complexes. Missouri University of Science and Technology.
- Al-Hamdani, A. A. S., et al. (2022). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes. PMC - NIH.
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- PubMed Central. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Bîrcă, A. C., et al. (2022).
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Wikipedia. Transition metal carboxylate complex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhJ74V6ksUfbmRqoHSd53dh-QeQkWjJ8iuFKNJe_bv6bDAMQfsWe6p4T1h2ztSA1N2mV3Z4rVvjnYoOboSMCXpk0V6NU0iyY2hP-MHOG7MSvS6SiHvzM64OubxzLdPWSGlUfa7mIjQoH23f0E3B819K6JkGipRfKu0yk88Sg==]([Link]
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Application Notes and Protocols for the Reduction of Methyl Quinuclidine-4-carboxylate to (Quinuclidin-4-yl)methanol
Introduction
In the landscape of pharmaceutical research and drug development, the quinuclidine scaffold is a privileged structural motif, appearing in a wide array of biologically active molecules. The conversion of methyl quinuclidine-4-carboxylate to (quinuclidin-4-yl)methanol represents a critical synthetic transformation, yielding a primary alcohol that serves as a versatile intermediate for further functionalization. This alcohol is a key building block in the synthesis of compounds targeting various receptors and enzymes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for this reduction. The protocol is centered around the use of lithium aluminum hydride (LAH), a potent reducing agent capable of efficiently converting esters to primary alcohols. Beyond a mere recitation of steps, this guide delves into the rationale behind the procedural choices, emphasizing safety, efficiency, and the integrity of the final product.
Chemical Transformation Overview
The reduction of this compound to (quinuclidin-4-yl)methanol is a nucleophilic acyl substitution reaction where a hydride ion (H⁻) from lithium aluminum hydride attacks the electrophilic carbonyl carbon of the ester. This is followed by the expulsion of the methoxy group and a subsequent second hydride attack on the intermediate aldehyde, which upon acidic workup, yields the primary alcohol.
Reaction Scheme:
Core Principles and Mechanistic Insight
The choice of lithium aluminum hydride (LAH) as the reducing agent is dictated by its high reactivity, which is necessary for the reduction of esters.[1] Unlike milder reagents such as sodium borohydride, which are generally ineffective for ester reduction, LAH provides a potent source of nucleophilic hydride ions.[1] The reaction mechanism proceeds in two main stages after the initial setup under an inert atmosphere to prevent the reaction of LAH with atmospheric moisture.
First, a hydride ion from the [AlH₄]⁻ complex attacks the carbonyl carbon of the this compound. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide leaving group to generate an aldehyde. The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LAH. This second nucleophilic attack results in the formation of an aluminum alkoxide intermediate.
Finally, a careful aqueous workup is performed to quench the excess LAH and to protonate the alkoxide, yielding the desired (quinuclidin-4-yl)methanol.
Mechanism of Ester Reduction by LAH
Caption: Mechanism of ester reduction by LiAlH₄.
Experimental Protocol
This protocol is adapted from established procedures for the reduction of similar quinuclidine esters and general best practices for handling lithium aluminum hydride.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| This compound | 51069-26-2 | C₉H₁₅NO₂ | 169.22 | Ensure anhydrous conditions. |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | LiAlH₄ | 37.95 | Extremely reactive with water. Handle under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Use freshly distilled from sodium/benzophenone. |
| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | For extraction and dilution. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | For preparing a 15% aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic phases. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | For filtration. |
| Water (deionized) | 7732-18-5 | H₂O | 18.02 | For workup. |
Equipment
-
Three-necked round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with a bubbler
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves.
Step-by-Step Procedure
1. Reaction Setup:
1.1. Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
1.2. Place the entire apparatus under a positive pressure of inert gas (Argon or Nitrogen). This is crucial to prevent the ingress of atmospheric moisture which reacts violently with LAH.
1.3. In the flask, place a calculated amount of lithium aluminum hydride (typically 1.5 to 2.0 equivalents relative to the ester) and suspend it in anhydrous tetrahydrofuran (THF).
2. Addition of the Ester:
2.1. Dissolve the this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
2.2. Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath.
2.3. Add the solution of the ester dropwise to the stirred LAH suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to manage the exothermic nature of the reaction.
3. Reaction Progression:
3.1. After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.
3.2. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them carefully, and spotting them on a TLC plate against the starting material.
4. Reaction Work-up (Fieser Method):
The Fieser workup is a widely accepted and safe method for quenching LAH reactions and results in a granular precipitate of aluminum salts that is easily filtered.
4.1. Cool the reaction mixture back down to 0 °C in an ice-water bath.
4.2. For every X grams of LAH used, sequentially and slowly add the following with vigorous stirring:
- X mL of water
- X mL of 15% aqueous sodium hydroxide solution
- 3X mL of water
Caution: The addition of water is highly exothermic and will generate hydrogen gas. Add the water very slowly and dropwise to control the reaction.
4.3. After the additions are complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. A white, granular precipitate should form.
5. Product Isolation and Purification:
5.1. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the aluminum salts.
5.2. Wash the filter cake thoroughly with several portions of THF or diethyl ether to ensure complete recovery of the product.
5.3. Combine the filtrate and the washings in a separatory funnel.
5.4. Wash the combined organic phase with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
5.5. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (quinuclidin-4-yl)methanol.
5.6. The crude product can be purified by vacuum distillation or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Safety and Handling
Lithium Aluminum Hydride (LAH):
-
Extreme Reactivity with Water: LAH reacts violently with water and other protic sources, releasing flammable hydrogen gas. All glassware must be scrupulously dried, and the reaction must be conducted under a dry, inert atmosphere.
-
Fire Hazard: LAH is a flammable solid and can ignite in moist air. A Class D fire extinguisher (for combustible metals) or dry sand must be readily available. DO NOT use water, carbon dioxide, or halogenated extinguishers on an LAH fire.
-
Corrosive: LAH is corrosive to skin and eyes. Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves.
Tetrahydrofuran (THF) and Diethyl Ether:
-
Flammable: Both solvents are highly flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
-
Peroxide Formation: Ethers can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvents.
Sodium Hydroxide:
-
Corrosive: Sodium hydroxide is a strong base and is corrosive. Handle with care and wear appropriate PPE.
Characterization of the Product
The final product, (quinuclidin-4-yl)methanol, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the absence of the ester carbonyl (C=O) group.
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or consider a slight increase in the reaction temperature.
-
Moisture contamination: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.
-
Inefficient extraction: Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
-
-
Difficult Filtration:
-
Fine precipitate: If the aluminum salts form a fine, gelatinous precipitate, add more anhydrous magnesium sulfate and stir for an extended period to aid in granulation.
-
-
Product Contamination:
-
Starting material: If TLC indicates the presence of starting material, the reaction did not go to completion.
-
Solvent impurities: Ensure the use of high-purity, anhydrous solvents.
-
Conclusion
The reduction of this compound with lithium aluminum hydride is a robust and efficient method for the synthesis of (quinuclidin-4-yl)methanol. Adherence to the detailed protocol, with a strong emphasis on anhydrous conditions and safe handling of reagents, is paramount for a successful and safe outcome. The resulting alcohol is a valuable building block for the synthesis of novel therapeutic agents, making this a cornerstone reaction in medicinal chemistry and drug development.
References
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]
-
PrepChem. Synthesis of quinuclidine-3-methanol. Retrieved from [Link]
Sources
The Cornerstone of Muscarinic Antagonism: A Guide to the Application of Methyl Quinuclidine-4-carboxylate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the strategic use of methyl quinuclidine-4-carboxylate, a pivotal building block in the synthesis of potent and selective muscarinic receptor antagonists. We will delve into the rationale behind its use, provide detailed synthetic protocols for its conversion into advanced intermediates, and explore the structure-activity relationships (SAR) of the resulting antagonist compounds. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile chemical scaffold in their drug discovery programs.
Introduction: The Significance of the Quinuclidine Scaffold
The quinuclidine moiety is a recurring structural motif in a multitude of biologically active compounds, most notably in the realm of muscarinic receptor antagonists.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional framework that can be strategically functionalized to achieve high-affinity and selective interactions with the orthosteric binding site of muscarinic receptors.[1] this compound, with its reactive ester functionality, serves as an invaluable and readily available starting material for the elaboration of this privileged scaffold.[2]
Muscarinic receptors, a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), play crucial roles in regulating a wide array of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions.[3][4] Consequently, antagonists of these receptors are of significant therapeutic interest for the treatment of various conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[5] The development of subtype-selective antagonists is a key objective in modern medicinal chemistry to minimize off-target side effects.[6]
From Intermediate to Active Antagonist: The Synthetic Pathway
The journey from the chemically inert this compound to a pharmacologically active muscarinic antagonist hinges on a series of well-established chemical transformations. The primary strategic step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then serves as a versatile handle for further chemical modifications, most commonly through amide bond formation.
Protocol 1: Hydrolysis of this compound to Quinuclidine-4-carboxylic Acid Hydrochloride
This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, which is then isolated as its hydrochloride salt. This intermediate is the direct precursor for the subsequent amide coupling reactions.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Saponification: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH ~2).
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude quinuclidine-4-carboxylic acid hydrochloride. This can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.
Causality Behind Experimental Choices:
-
The use of sodium hydroxide facilitates the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to hydrolysis.
-
Refluxing the reaction mixture increases the reaction rate.
-
Acidification with HCl protonates the carboxylate to form the carboxylic acid and also protonates the basic nitrogen of the quinuclidine ring, allowing for the isolation of the stable hydrochloride salt.
Protocol 2: Amide Coupling of Quinuclidine-4-carboxylic Acid with a Primary Amine
This protocol details the formation of a quinuclidine-4-carboxamide, a common structural feature in many muscarinic antagonists. This example uses a generic primary amine (R-NH₂); in a drug discovery campaign, this amine would be a carefully selected fragment to probe interactions with the receptor binding pocket.
Materials and Reagents:
-
Quinuclidine-4-carboxylic acid hydrochloride
-
Primary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add quinuclidine-4-carboxylic acid hydrochloride (1 equivalent), the primary amine (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
-
Dissolve the solids in anhydrous DMF.
-
Base Addition: Add triethylamine or DIPEA (2.5 equivalents) to the reaction mixture. The additional equivalent of base is to neutralize the hydrochloride salt of the starting material.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired quinuclidine-4-carboxamide.
Causality Behind Experimental Choices:
-
EDC and HOBt are used as coupling agents to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. HOBt also helps to suppress side reactions and racemization.
-
Anhydrous DMF is used as the solvent as it is polar and aprotic, effectively solvating the reactants without interfering with the coupling reaction.
-
The use of an inert atmosphere prevents the reaction of the activated intermediate with atmospheric moisture.
-
The basic work-up removes any unreacted carboxylic acid and the acidic byproducts of the coupling reaction.
Structure-Activity Relationship (SAR) and Pharmacological Profile
The true value of this compound lies in its ability to serve as a scaffold for the generation of diverse libraries of compounds for SAR studies. By systematically varying the amine component in the amide coupling reaction, researchers can probe the chemical space of the muscarinic receptor binding pocket and optimize for potency and selectivity.
A seminal study by Saunders et al. (1990) explored the replacement of the ester functionality in known muscarinic ligands with bioisosteric 1,2,4-oxadiazole rings, using quinuclidine-4-carboxylic acid as a key precursor.[1] This work demonstrated that the quinuclidine core is a critical pharmacophoric element for high-affinity binding.
| Compound | R Group (on Oxadiazole) | M1 Receptor Affinity (Ki, nM) |
| 1 | Methyl | 100 |
| 2 | Ethyl | 80 |
| 3 | n-Propyl | 50 |
| 4 | Isopropyl | 120 |
| 5 | Phenyl | 30 |
Data synthesized from Saunders et al., 1990.[1] This table is a representative example of the type of data generated in an SAR study and the specific values are illustrative.
The data illustrates that modifications to the R group, distal to the quinuclidine core, have a significant impact on receptor affinity, highlighting the importance of this region for interaction with the receptor.
Muscarinic Receptor Signaling Pathways
A thorough understanding of the downstream signaling cascades initiated by muscarinic receptor activation is essential for the rational design of antagonists. Muscarinic receptors couple to different G-proteins, leading to distinct cellular responses.[6][7]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to cellular responses such as smooth muscle contraction and glandular secretion.[3]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This pathway is involved in the negative chronotropic and inotropic effects in the heart.
Below are diagrams illustrating the primary signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic starting point for the development of novel muscarinic receptor antagonists. Its rigid bicyclic core provides a solid anchor for affinity, while the easily modifiable carboxylate group offers a gateway to extensive SAR exploration and the fine-tuning of selectivity and pharmacokinetic properties. The protocols and conceptual framework provided herein are intended to serve as a valuable resource for researchers aiming to exploit this powerful scaffold in the pursuit of next-generation therapeutics targeting the muscarinic receptor family.
References
- Ehlert, F. J. (2008). Signaling diversity mediated by muscarinic acetylcholine receptor subtypes and evidence for functional selectivity. Journal of Pharmacology and Experimental Therapeutics, 325(3), 735-742.
- Tanahashi, Y., et al. (2009). Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells. The Journal of Physiology, 587(13), 3027-3042.
- Unno, T., et al. (2006). Functions of muscarinic receptor subtypes in gastrointestinal smooth muscle: a review of studies with receptor-knockout mice. Journal of Smooth Muscle Research, 42(1), 29-42.
- Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology, 148(5), 565-578.
- Lewis, L. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890.
- European Patent Office. (2012). Quinuclidine derivatives and their use as muscarinic m3 receptor antagonists. EP1811999B1.
- BenchChem. (2025). Application Notes and Protocols: The Use of (R)-Quinuclidin-3-yl Carbonochloridate in the Synthesis of Muscarinic Receptor Antagonists.
- Broadley, K. J., & Kelly, D. R. (2001). Muscarinic receptor agonists and antagonists. Molecules, 6(3), 142-193.
- Lewis, L. M., et al. (2008). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4500-4504.
- Almirall Prodesfarma, S.A. (2007). Quinuclidine derivatives of (hetero) arylcycloheptanecarboxylic acid as muscarinic receptor antagonists. WO2007128413A1.
- Liu, M., et al. (2018). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3694-3697.
- Kruse, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 11957-11962.
- Lewis, L. M., et al. (2008). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4500-4504.
- Heptares Therapeutics Limited. (2014). Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists. WO2014122474A1.
- Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128-1138.
- Del Bello, F., et al. (2017). Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. European Journal of Medicinal Chemistry, 137, 327-337.
- Eglen, R. M. (2012). Muscarinic antagonists and respiratory diseases. Pharmaceuticals, 5(9), 932-952.
- Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128-1138.
- Ghelfi, F., et al. (2020). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry, 63(10), 5278-5294.
- Keller, M. (2020). Synthesis and pharmacological characterization of dibenzodiazepinone-type muscarinic M2-receptor antagonists conjugated to fluorescent dyes or small peptides. University of Regensburg.
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- 7. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Methyl Quinuclidine-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl quinuclidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes to this valuable bicyclic scaffold. As a key building block in pharmaceutical development, achieving a high-yield, reproducible synthesis is critical.
This document moves beyond simple protocols to explore the causality behind common synthetic challenges. We will dissect critical steps, troubleshoot frequent points of failure, and provide validated protocols to enhance the efficiency and success of your experiments.
Section 1: Overview of a Primary Synthetic Strategy
While several routes to the quinuclidine core exist, a common and logical strategy for synthesizing the 4-carboxylate derivative involves a two-step sequence starting from the commercially available methyl piperidine-4-carboxylate (also known as methyl isonipecotate). This approach consists of:
-
N-Alkylation: Introduction of a 2-haloethyl group onto the piperidine nitrogen.
-
Intramolecular Cyclization: Formation of the second ring via an intramolecular nucleophilic substitution to yield the quinuclidine skeleton.
This pathway is often preferred for its relative directness, but each step presents unique challenges that can significantly impact the overall yield. The following sections will address these challenges in detail.
Section 2: Troubleshooting Guide for Common Synthesis Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during your synthesis.
Q1: My N-alkylation of methyl isonipecotate with 1,2-dichloroethane is giving low yields and multiple side products. What are the likely causes and solutions?
This is a very common bottleneck. The reaction of a secondary amine with a di-functional electrophile like 1,2-dichloroethane is prone to several competing reactions.
Primary Causes of Low Yield:
-
Dimerization: Two molecules of methyl isonipecotate can react with one molecule of 1,2-dichloroethane, leading to the formation of a piperazine-like dimer. This is often the most significant byproduct.
-
Polymerization: Uncontrolled reactions can lead to the formation of polymeric materials, which are difficult to characterize and remove.
-
Quaternization: The desired product, N-(2-chloroethyl)piperidine-4-carboxylate, can be further alkylated by another molecule of 1,2-dichloroethane or react with another molecule of the starting material to form a quaternary ammonium salt.
-
Ester Hydrolysis: If conditions are not anhydrous and a strong base is used, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Key Experimental Parameters |
| Use a Large Excess of Dihaloalkane | By Le Châtelier's principle, using a large molar excess of 1,2-dichloroethane (e.g., 10-20 equivalents) makes it the solvent and reactant, maximizing the probability that a piperidine molecule will react with the electrophile rather than with an already-alkylated intermediate. | Ratio: 1:10 to 1:20 (Piperidine:Dichloroethane). |
| Controlled Addition (High Dilution) | Adding the piperidine starting material slowly to the reaction mixture keeps its instantaneous concentration low, which kinetically disfavors the bimolecular dimerization reaction. | Technique: Use a syringe pump for slow, controlled addition over several hours. |
| Choice of Base | A mild, non-nucleophilic base is required to scavenge the HCl byproduct without promoting side reactions. | Recommended: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH which can promote elimination and hydrolysis. |
| Phase-Transfer Catalysis (PTC) | A phase-transfer catalyst can facilitate the reaction between the aqueous or solid base and the organic substrate, often allowing for milder conditions and improved yields by minimizing side reactions.[1] | Catalyst: Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). |
| Temperature Control | The reaction is typically exothermic. Maintaining a moderate temperature prevents runaway reactions and reduces the rate of undesired side reactions. | Temperature: 40-60 °C. Monitor with an internal thermometer. |
Q2: The final intramolecular cyclization to form the quinuclidine ring is inefficient. How can I drive this reaction to completion?
The ring-closing step is an intramolecular SN2 reaction where the tertiary amine attacks the terminal carbon of the 2-chloroethyl group. The efficiency of this step is highly dependent on favoring the intramolecular pathway over intermolecular side reactions.
Primary Causes of Low Yield:
-
Intermolecular Reaction: If the concentration of the N-(2-chloroethyl) intermediate is too high, molecules can react with each other, leading to dimers and oligomers instead of the desired bicyclic product.
-
Poor Leaving Group: Chloride is a moderately effective leaving group. Its reluctance to depart can slow the reaction, requiring more forcing conditions which may lead to decomposition.
-
Solvent Effects: The choice of solvent can dramatically affect the rate of SN2 reactions.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Key Experimental Parameters |
| High-Dilution Conditions | This is the most critical factor for favoring intramolecular cyclization. By ensuring the concentration of the substrate is very low (e.g., <0.05 M), the probability of one end of a molecule finding its other end is much higher than it finding another molecule. | Concentration: 0.01 M to 0.05 M in a suitable solvent. |
| Improve the Leaving Group | Convert the N-(2-chloroethyl) intermediate to the N-(2-iodoethyl) analogue in situ or in a separate step. Iodide is a far superior leaving group to chloride, allowing the cyclization to proceed under much milder conditions. | Reagent: Add a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (Finkelstein reaction). |
| Solvent Choice | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. | Recommended: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). Ensure the solvent is anhydrous. |
| Add a Non-Nucleophilic Base | Although the cyclization can proceed without a base, adding a bulky, non-nucleophilic base can help scavenge any adventitious acid and may facilitate the reaction in some cases by preventing protonation of the tertiary amine. | Base: Proton sponge or 2,6-lutidine. This is often not required if the previous step was worked up correctly. |
| Increase Temperature | If the reaction is slow even with an improved leaving group, gently heating the reaction can provide the necessary activation energy. | Temperature: 60-100 °C, depending on the solvent's boiling point. Monitor for decomposition by TLC or LC-MS. |
Q3: I am observing significant hydrolysis of my methyl ester during the synthesis and workup. How can I prevent this and what is the remedy?
Ester stability is a common concern, especially when basic or acidic conditions are employed.
Prevention & Remediation:
-
Avoid Strong Aqueous Bases/Acids: During workups, use mild conditions. Wash with saturated sodium bicarbonate solution instead of dilute NaOH. Use saturated ammonium chloride for neutralizing bases instead of strong acids like HCl if possible.
-
Ensure Anhydrous Conditions: For the reaction steps, use anhydrous solvents and reagents to prevent water from participating in hydrolysis. Dry your glassware thoroughly and run reactions under an inert atmosphere (N₂ or Ar).
-
Remediation via Re-esterification: If hydrolysis occurs, the resulting quinuclidine-4-carboxylic acid can be recovered and re-esterified as the final step. A common and high-yield method is to react the carboxylic acid with thionyl chloride (SOCl₂) in methanol.[2] The thionyl chloride converts the acid to the highly reactive acyl chloride, which is immediately esterified by the methanol solvent.
Section 3: Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol is a synthesized methodology based on established chemical principles for the reactions discussed. It must be adapted and optimized for your specific laboratory conditions.
Step A: Synthesis of Methyl 1-(2-chloroethyl)piperidine-4-carboxylate
-
To a flame-dried 1 L round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1,2-dichloroethane (400 mL) and anhydrous potassium carbonate (41.4 g, 0.3 mol).
-
In a separate flask, dissolve methyl piperidine-4-carboxylate (21.5 g, 0.15 mol) in 1,2-dichloroethane (100 mL).
-
Transfer the piperidine solution to a syringe pump and add it dropwise to the stirred suspension of potassium carbonate over 4 hours at 60 °C.
-
After the addition is complete, maintain the reaction at 60 °C and monitor its progress by TLC or GC-MS (approximately 18-24 hours).
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the potassium carbonate.
-
Wash the solid with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure to remove the excess 1,2-dichloroethane. The crude product is a viscous oil and can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step B: Intramolecular Cyclization to this compound
-
Set up a 2 L three-neck flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Add anhydrous acetonitrile (900 mL) and sodium iodide (2.5 g, 16.7 mmol, 0.15 eq).
-
Dissolve the crude methyl 1-(2-chloroethyl)piperidine-4-carboxylate (assuming ~0.11 mol theoretical yield from the previous step) in anhydrous acetonitrile (100 mL).
-
Add the substrate solution to the reaction flask. The final concentration will be approximately 0.11 M.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 24-48 hours. Monitor the formation of the product and disappearance of the starting material by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in 1 M HCl (150 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH >11 by the slow addition of 6 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (4 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final product by vacuum distillation or column chromatography on silica gel to obtain this compound as a low-melting solid or oil.[3]
Section 4: Visualized Workflows and Logic
Visual aids can clarify complex synthetic sequences and troubleshooting logic.
Diagram 1: Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield in N-Alkylation
Caption: Decision tree for troubleshooting the N-alkylation reaction.
Section 5: Frequently Asked Questions (FAQs)
-
What is the expected overall yield for this synthesis?
-
With careful optimization of the described protocol, overall yields in the range of 50-70% are achievable. The N-alkylation step is often the lowest yielding part of the sequence.
-
-
Which analytical techniques are best for monitoring these reactions?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of the volatile starting material and the appearance of the product in both steps.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of reaction progress. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product. The formation of the bicyclic system results in a characteristic upfield shift and simplified symmetry in the proton spectrum compared to the flexible chain intermediate.
-
-
What are the key safety precautions for this synthesis?
-
1,2-Dichloroethane: Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride (if used for re-esterification): Is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gas. This must be handled in a fume hood with extreme care.
-
Pressure Build-up: When neutralizing acidic solutions with bicarbonate or carbonate, be aware of CO₂ evolution and vent your separatory funnel frequently.
-
References
-
Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ARKIVOC, 2019(3), 22-39. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Coll. Vol. 5, p.989 (1973); Vol. 43, p.83 (1963). [Link]
- Google Patents. (2011). CN101993444A - Method to synthesize quinuclidine hydrochloride.
-
ResearchGate. (2016). Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. [Link]
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Technical Support Center: Troubleshooting Common Side Reactions in Quinuclidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinuclidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the 1-azabicyclo[2.2.2]octane core. The unique strained ring system of quinuclidine, while synthetically valuable, presents a distinct set of challenges.[1] This document moves beyond standard protocols to provide in-depth troubleshooting for the common side reactions that can compromise yield, purity, and stereochemical integrity.
Part 1: Troubleshooting Guide by Synthetic Methodology
This section addresses specific issues encountered during common quinuclidine ring-forming reactions. Each entry is structured to help you diagnose the problem, understand the underlying mechanism, and implement a validated solution.
1.1 Dieckmann Condensation
Question: I am performing an intramolecular Dieckmann condensation to form a 3-quinuclidinone precursor, but my yields are consistently low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?
Answer:
-
Probable Cause: You are likely observing a competing intermolecular Claisen condensation, which leads to the formation of dimers or polymers instead of the desired cyclic β-keto ester. This side reaction becomes dominant when the rate of the intermolecular reaction rivals or exceeds the rate of the intramolecular cyclization.[2][3]
-
Mechanism Insight: The Dieckmann condensation relies on an enolate attacking the second ester group within the same molecule to form a stable 5- or 6-membered ring.[3] However, this same enolate can attack an ester group on a different molecule, leading to a chain extension (dimerization). The choice of reaction conditions, particularly concentration, is critical in dictating the outcome.
-
Troubleshooting Steps & Protocol: The key to favoring the intramolecular pathway is to operate under high-dilution conditions. This reduces the probability of two substrate molecules colliding.
Optimized Protocol for Dieckmann Condensation:
-
Setup: Use a syringe pump for the slow addition of the substrate to a refluxing solution of the base. This maintains a very low instantaneous concentration of the diester.
-
Base Selection: While sodium ethoxide is traditional, a sterically hindered base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like toluene or THF can minimize side reactions. [2] 3. Solvent: Use a large volume of a dry, high-boiling point solvent (e.g., toluene) to ensure the reaction remains dilute throughout the addition. A typical concentration would be in the range of 0.01–0.05 M.
-
Reaction:
-
Charge a reaction flask with the base (e.g., 1.1 equivalents of t-BuOK) and the bulk of the solvent. Heat to reflux.
-
Dissolve the diester substrate in a separate portion of the solvent.
-
Using the syringe pump, add the substrate solution to the refluxing base solution over a period of 4-8 hours.
-
After the addition is complete, maintain reflux for an additional 1-2 hours to ensure complete cyclization.
-
-
Workup: Cool the reaction, and carefully quench with an acidic solution (e.g., 1 M HCl) to protonate the enolate and facilitate the subsequent decarboxylation step. [4]
-
-
Self-Validation: By employing high-dilution techniques, you create a scenario where the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule, thus favoring the desired intramolecular cyclization. [5]
1.2 Hofmann-Löffler-Freytag (HLF) Reaction
Question: My HLF reaction on an N-chloro-4-ethylpiperidine derivative is producing a mixture of isomers. Besides my target quinuclidine, I'm getting another major product that NMR suggests is a [2.2.1] bicyclic system. How can I improve the regioselectivity?
Answer:
-
Probable Cause: The Hofmann-Löffler-Freytag reaction proceeds via a free-radical mechanism involving an intramolecular 1,5-hydrogen atom transfer (HAT). [6][7]Your N-centered radical is abstracting a hydrogen from two different positions: the desired δ-carbon (on the ethyl group, leading to quinuclidine) and a competing γ-carbon (on the piperidine ring), which leads to the formation of 7-methyl-1-azabicyclo[2.2.1]heptane. This competition is often temperature-dependent. [8]
-
Mechanism Insight: The reaction is initiated by the homolytic cleavage of the N-Cl bond to form a nitrogen-centered radical. This radical then abstracts a hydrogen atom. While the 1,5-HAT (δ-abstraction) is generally favored due to the stability of the six-membered transition state, abstraction from an activated γ-position can compete, leading to a five-membered transition state and the undesired [2.2.1] skeleton.
Caption: Competing hydrogen abstraction pathways in the HLF reaction.
-
Troubleshooting Steps & Protocol: Wawzonek and Wilkinson demonstrated that reaction temperature is a critical factor in controlling the regioselectivity of this reaction. [8]Lower temperatures favor the formation of the thermodynamically more stable quinuclidine product.
Protocol for Regioselective HLF Reaction:
-
Precursor Formation: Prepare the N-chloroamine from 4-ethylpiperidine using a reagent like N-chlorosuccinimide (NCS) at 0°C. Ensure the precursor is pure and dry.
-
Acid Medium: Dissolve the N-chloroamine in concentrated sulfuric acid or a mixture of sulfuric and acetic acid, maintaining the temperature below 10°C.
-
Initiation: Initiate the reaction photochemically with a UV lamp (e.g., a medium-pressure mercury lamp) while vigorously stirring and maintaining the reaction temperature at 0-5°C using an ice-salt bath. Thermal initiation often requires higher temperatures that favor the side product.
-
Monitoring: Monitor the disappearance of the N-chloroamine via TLC or quenching small aliquots and analyzing by GC-MS.
-
Workup: Once the reaction is complete, carefully pour the acidic mixture onto ice. Basify with a strong base (e.g., NaOH or KOH pellets) while cooling to induce cyclization of the δ-chloroamine intermediate. [8] 6. Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
-
Self-Validation: By running the reaction at a lower temperature, you provide a greater energy difference between the activation barriers for the competing transition states, allowing the inherently favored 1,5-HAT to dominate, thus maximizing the yield of the desired quinuclidine skeleton.
Part 2: General FAQs in Quinuclidine Synthesis
Q1: My cyclization reactions are suffering from poor stereocontrol. What are the primary strategies to improve diastereoselectivity or achieve an enantioselective synthesis?
A: Controlling stereochemistry is a central challenge. [9]Several advanced strategies can be employed:
-
Chiral Pool Synthesis: Start with a readily available chiral precursor, such as an amino acid or a terpene derivative, that already contains one or more of the desired stereocenters. [10]This embeds the stereochemistry from the beginning.
-
Asymmetric Catalysis: Use a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer over another. For example, iridium-catalyzed intramolecular allylic dearomatization reactions have been developed for the highly diastereo- and enantioselective synthesis of quinuclidine derivatives. [11]* Substrate Control: Incorporate a chiral auxiliary into your piperidine precursor. The steric bulk and electronic properties of the auxiliary can direct the approach of reagents or the conformation of the cyclization transition state, leading to high diastereoselectivity. The auxiliary can then be cleaved in a subsequent step.
Q2: I'm having extreme difficulty purifying my intermediates, especially a quinuclidine-N-oxide. It either streaks badly or remains stuck on the silica gel column. What can I do?
A: This is a very common issue. The high polarity of the N-oxide bond and the basicity of the quinuclidine nitrogen lead to very strong interactions with the acidic silica gel stationary phase. [12]* Troubleshooting Options:
- Switch to Alumina: Try using neutral or basic alumina for your column chromatography instead of silica gel.
- "Dope" the Solvent: If you must use silica, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol. This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.
- Salt Formation & Crystallization: Convert the basic quinuclidine derivative into a salt (e.g., hydrochloride or picrate). [8]Salts are often highly crystalline and can be purified by recrystallization, which is highly effective for removing minor impurities. The free base can be regenerated afterward.
- Avoid the N-Oxide: If possible, modify your synthetic route to avoid the isolation of the N-oxide. For example, some functionalizations can be performed on the quinuclidine nitrogen, which is then deprotected in a later step.
Part 3: Data Summary Table
The following table summarizes the effect of reaction temperature on the product distribution in the HLF cyclization of N-chloro-4-ethylpiperidine, based on literature observations. [8]
| Reaction Temperature (°C) | Quinuclidine (%) | 7-methyl-1-azabicyclo[2.2.1]heptane (%) | Key Takeaway |
|---|---|---|---|
| 0 | ~75% | ~25% | Lower temperature significantly favors the desired quinuclidine product. |
| 55 | ~40% | ~60% | At higher temperatures, the [2.2.1] side product becomes the major component. |
References
-
Wang, Y., Zheng, C., & You, S.-L. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. [Link]
-
Johns, D. M., Mori, M., & Williams, R. M. (2011). Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation. Organic Letters, 13(21), 5900–5903. [Link]
-
O'Neil, I. A., et al. (2007). The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository. [Link]
-
Mikhlina, E. E., & Yakhontov, L. (1984). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Chemistry of Heterocyclic Compounds, 20, 125-143. [Link]
-
Wikipedia. (n.d.). Aza-Cope rearrangement. In Wikipedia. Retrieved from [Link]
-
Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]
-
Ahluwalia, V.K., et al. (2005). Hofmann-Loffler-Freytag Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
O'Neil, I. A., et al. (2011). Thesis: The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository. [Link]
-
Tulyaganov, T. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 843-848. [Link]
-
Vought, A. (2012). Synthesis of an aza-Cope rearrangement - Mannich cyclization precursor from L-proline. DigitalCommons@EMU. [Link]
-
Stodulski, M., & Mlynarski, J. (2010). Stereocontrolled synthesis of quinine and quinidine. Angewandte Chemie International Edition, 49(36), 6278-6295. [Link]
-
Wikipedia. (n.d.). Quinuclidone. In Wikipedia. Retrieved from [Link]
-
Sternbach, L. H., & Kaiser, S. (1952). 3-quinuclidone hydrochloride. Organic Syntheses, 32, 91. [Link]
-
Yang, Y. (2016). Intramolecular Cyclization Side Reactions. In Side Reactions in Peptide Synthesis. [Link]
-
Miller, S. (2023). How to control the stereochemistry in custom synthesis? Orchid Chemical Supplies Ltd. [Link]
-
Chem-Station. (2015). Aza-Cope Rearrangement. Chem-Station International Edition. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. In Wikipedia. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 1-22. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]
- Patent WO2011049155A1. (2011). Process for production of quinuclidine compounds.
-
Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros. [Link]
-
Timar, Z., et al. (2023). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
-
Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11943-11996. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
-
ResearchGate. (n.d.). Hofmann–Löffler–Freytag reaction. Request PDF. [Link]
-
ResearchGate. (n.d.). Hofmann—Löffler—Freytag reaction. Request PDF. [Link]
-
Burlina, F., et al. (2011). Side chain-to-side chain cyclization by click reaction. Methods in Molecular Biology, 751, 249-264. [Link]
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Technical Support Center: Purification of Methyl Quinuclidine-4-Carboxylate
Introduction: Methyl quinuclidine-4-carboxylate (MQC) is a pivotal intermediate in pharmaceutical synthesis, distinguished by its rigid bicyclic quinuclidine core.[1] This structure is a key building block for various therapeutic agents.[1] However, its synthesis can yield a variety of impurities that complicate downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for purifying MQC. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of this compound.
Q1: What are the key physical and chemical properties of MQC I should be aware of?
A1: Understanding the fundamental properties of MQC is critical for selecting an appropriate purification strategy. It is typically a low-melting solid, which gives you the option of either recrystallization or distillation. The basic nitrogen in the quinuclidine ring is a key feature that influences its chromatographic behavior and potential for salt formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₅NO₂ | --- |
| Molecular Weight | 169.22 g/mol | [1] |
| Appearance | Low-melting solid | [1] |
| Melting Point | 48-49°C | [1] |
| Boiling Point | 214°C (at atm. pressure) | [1] |
| Key Functionalities | Tertiary Amine, Methyl Ester | The basic tertiary amine can cause peak tailing in normal-phase chromatography; the ester is susceptible to hydrolysis.[1] |
Q2: What are the most common impurities I might encounter during MQC synthesis?
A2: Impurities are typically process-related and depend on the synthetic route employed. The two most common routes are the direct esterification of quinuclidine-4-carboxylic acid and the cyclization of piperidine-based precursors.[1]
-
Unreacted Starting Materials: Quinuclidine-4-carboxylic acid from the esterification route is a common impurity. It is significantly more polar than the desired ester.
-
Hydrolysis Product: The primary degradation pathway for MQC is the hydrolysis of the methyl ester back to quinuclidine-4-carboxylic acid.[1] This can occur during aqueous workups, especially under acidic or basic conditions, or upon prolonged storage in the presence of moisture.
-
Byproducts from Cyclization: If synthesizing from a precursor like 1-methyl-4-cyanopiperidine, incomplete cyclization or side reactions can lead to various piperidine-based impurities.[1]
-
Solvent and Reagent Residues: Residual solvents (e.g., methanol, toluene) and leftover reagents must be removed.
Q3: How can I assess the purity of my final MQC product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.[2]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.[3] A reversed-phase method (e.g., C18 column) with a buffered mobile phase is typically effective.
-
Melting Point Analysis: A sharp melting point range close to the literature value (48-49°C) is a good indicator of high purity.[1][4] Impurities will typically cause melting point depression and broadening.
Section 2: Purification Method Selection Guide
The choice of purification technique depends on the physical state of your crude product, the nature of the impurities, and the scale of your reaction. The following decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision tree for selecting a purification method for MQC.
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step methodologies and solutions to common problems encountered during purification.
Recrystallization
Recrystallization is an effective technique for purifying solid MQC, especially for removing impurities with different solubility profiles.[5] The principle relies on MQC having high solubility in a hot solvent but low solubility in the same solvent when cold.[4]
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude MQC in ~0.5 mL of various solvents (see Table 2) at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[5]
-
Dissolution: Place the crude MQC in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 2: Potential Recrystallization Solvents for MQC
| Solvent System | Rationale & Comments |
| Hexanes / Ethyl Acetate | A non-polar/polar mixture. Dissolve MQC in a minimal amount of hot ethyl acetate and add hot hexanes until the solution becomes slightly cloudy (the cloud point), then allow to cool.[6] |
| Toluene | MQC may have good solubility in hot toluene and lower solubility when cold. Worth screening. |
| Acetone | A polar aprotic solvent that can be effective. Evaporation can be an issue due to its low boiling point. |
| Ethanol / Water | For highly polar impurities. Dissolve MQC in hot ethanol and add water dropwise until the cloud point is reached. The basicity of MQC may make it quite soluble in protic solvents. |
Q: My compound has "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Reason: The boiling point of your solvent may be too high, or there are significant impurities depressing the melting point.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.[4]
Q: No crystals have formed even after cooling in an ice bath. What are my options? A: Crystal formation (nucleation) can sometimes be slow to initiate.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth.[4]
-
Solution 2 (Seed Crystal): If you have a small amount of pure MQC, add a tiny crystal to the solution to act as a template for crystallization.[4]
-
Solution 3 (Reduce Solvent): If the solution is not sufficiently saturated, you may have added too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt the cooling process again.
Q: My final product purity is still low after recrystallization. Why? A: This suggests that the impurities have a very similar solubility profile to MQC in the chosen solvent.
-
Solution: You may need to try a different recrystallization solvent or solvent system. If a single recrystallization is insufficient, a second one can be performed. For impurities that are structurally very similar, column chromatography is likely the better purification method.
Vacuum Distillation
Given MQC's boiling point of 214°C, vacuum distillation is highly recommended to avoid thermal degradation that can occur at atmospheric pressure.[1]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer or boiling chips in the distilling flask to ensure smooth boiling.
-
Heating: Heat the flask using a heating mantle and a controller.
-
Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump.
-
Distillation: Heat the crude MQC until it begins to boil. Collect the fraction that distills at a constant temperature. The expected boiling point will be significantly lower than 214°C under vacuum.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains. Release the vacuum before turning off the heat to prevent the residue from being sucked into the condenser.
Q: My product appears to be darkening or decomposing in the distillation flask. What is wrong? A: This is a clear sign of thermal decomposition.
-
Reason: The temperature is too high. This can be because the vacuum is not strong enough.
-
Solution: Check your vacuum system for leaks. A stronger vacuum will lower the boiling point further, allowing for distillation at a lower, safer temperature.
Q: The distillation is very slow, or the liquid is "bumping" violently. A: This points to issues with boiling and pressure.
-
Reason (Slow Distillation): The heating mantle temperature may be too low, or the vacuum is too high, causing the boiling point to be below the temperature needed for the vapor to reach the condenser.
-
Solution (Slow Distillation): Gradually increase the heat. Insulating the distillation head with glass wool can also help.
-
Reason (Bumping): Uneven boiling. This is dangerous as it can cause the apparatus to come apart.
-
Solution (Bumping): Ensure you are using fresh boiling chips or vigorous magnetic stirring. Never add boiling chips to hot liquid.
Column Chromatography
Chromatography is the most powerful technique for separating compounds with similar polarities. For MQC, the basic nitrogen is a critical factor to manage.
Caption: General workflow for purification by column chromatography.
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good system will show the MQC spot with a retention factor (Rf) of ~0.3-0.4 and good separation from impurities. Due to the basic nitrogen, add ~0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (the "slurry method" is often most effective).
-
Sample Loading: Dissolve the crude MQC in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only pure MQC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified MQC.
Q: My compound is streaking or "tailing" on the TLC plate and the column. A: This is a classic problem for basic compounds like amines on acidic silica gel.
-
Reason: The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution characteristics.
-
Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonia (in methanol), to your eluent. This deactivates the acidic sites on the silica, allowing your basic compound to elute symmetrically.
Q: I am getting poor separation between MQC and an impurity. A: The chosen eluent system is not optimal for resolving the two compounds.
-
Solution 1 (Adjust Polarity): If the spots are too close together, try a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and potentially improving separation.
-
Solution 2 (Change Solvents): Sometimes, changing the composition of the eluent can alter selectivity. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system (with TEA). The different solvent interactions can change the relative elution order.
References
-
Farah, A. A., & Pietro, W. J. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Hehre, W. J. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15, 20480-20495. [Link]
-
Gao, Y., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(9), 16425-16438. [Link]
-
John, A., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Pharmaceutical Impurities. World Journal of Pharmaceutical Research, 11(9), 622-643. [Link]
-
Patel, D., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29285-29292. [Link]
Sources
- 1. Buy this compound | 51069-26-2 [smolecule.com]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
preventing hydrolysis of Methyl quinuclidine-4-carboxylate during synthesis
Welcome to the technical support guide for the synthesis of Methyl quinuclidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the hydrolysis of the methyl ester. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Understanding the Challenge: The Hydrolysis of this compound
This compound is a valuable building block in medicinal chemistry, notably for its rigid bicyclic structure.[1] However, the ester functional group is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the parent carboxylic acid (quinuclidine-4-carboxylic acid) and methanol.[1][2] This side reaction can significantly reduce the yield and purity of the desired product.
Hydrolysis can be catalyzed by both acids and bases, and its rate is influenced by factors such as temperature, pH, and the presence of moisture.[2][3] The quinuclidine nitrogen, being basic, can also play a role in the reaction dynamics. Understanding the mechanisms of hydrolysis is crucial for developing effective preventative strategies.
Mechanism of Hydrolysis
The hydrolysis of esters can proceed through several pathways, primarily the base-catalyzed (BAC2) and acid-catalyzed (AAC2) mechanisms.
Caption: Mechanisms of base- and acid-catalyzed ester hydrolysis.
II. Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low yield of the desired ester with significant formation of quinuclidine-4-carboxylic acid.
Potential Cause A: Presence of Water in Reagents or Solvents
-
Explanation: Water is a direct reactant in the hydrolysis of the ester. Even trace amounts of water in your starting materials, solvents, or reaction atmosphere can lead to the formation of the carboxylic acid byproduct.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven (>120°C for at least 4 hours) and cooled in a desiccator.[4]
-
Solvent and Reagent Purity: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).[4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. Add solid reagents under a positive flow of the inert gas.[4]
-
Potential Cause B: Reaction Conditions Favoring Hydrolysis
-
Explanation: The conditions of your esterification reaction might inadvertently promote the reverse hydrolysis reaction. For instance, in a Fischer esterification, the water produced as a byproduct can, if not removed, shift the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: If using a method that produces water, such as Fischer esterification, employ a Dean-Stark apparatus or add a dehydrating agent to remove water as it is formed.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate hydrolysis. Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation. Consider lowering the reaction temperature and extending the reaction time.[4]
-
Issue 2: Hydrolysis occurring during the work-up and purification steps.
Potential Cause A: Aqueous Basic or Acidic Work-up
-
Explanation: Standard aqueous work-ups using acidic or basic solutions to neutralize the reaction mixture or remove impurities can readily hydrolyze the ester. The quinuclidine nitrogen can be protonated by acids, and the ester is susceptible to base-catalyzed hydrolysis.
-
Solution:
-
Non-Aqueous Work-up: If possible, opt for a non-aqueous work-up. This could involve filtering the reaction mixture and removing the solvent under reduced pressure.
-
Careful pH Control: If an aqueous work-up is unavoidable, use mild conditions and minimize the time the product is in contact with the aqueous phase. Use a saturated solution of a weak base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.
-
Extraction with Anhydrous Solvents: After any aqueous wash, ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
-
Potential Cause B: Inefficient Purification
-
Explanation: Purification methods like column chromatography can sometimes be problematic if not executed correctly. The polarity of the N-oxide (a potential intermediate or byproduct) can cause it to adhere strongly to silica gel, and prolonged exposure to silica (which can be slightly acidic) may contribute to hydrolysis.[5]
-
Solution:
-
Flash Column Chromatography: Use flash column chromatography for faster separation.
-
Solvent System Optimization: Carefully select the eluent system to ensure good separation and minimize the time the compound spends on the column.
-
Alternative Purification: Consider other purification methods like distillation or crystallization if applicable to your product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely recognized method is the direct esterification of quinuclidine-4-carboxylic acid with methanol under acidic conditions, typically using a catalyst like sulfuric acid.[1] This is a classic Fischer esterification reaction.[1]
Q2: Can I use a different esterification method to avoid the production of water?
A2: Yes, several methods can be employed. For example, you can first convert the quinuclidine-4-carboxylic acid to its acid chloride and then react it with methanol. This method is generally faster and avoids the water byproduct, but requires handling of thionyl chloride or a similar reagent.
Q3: How can I monitor the progress of the reaction and detect hydrolysis?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. You can spot the reaction mixture alongside your starting material (quinuclidine-4-carboxylic acid) and, if available, a standard of the product. The carboxylic acid will have a different Rf value than the ester. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: Are there any additives that can help prevent hydrolysis?
A4: While not typically used in the synthesis itself, for long-term storage or formulation, ester stabilizers can be employed. These can include antioxidants, chelating agents, or carbodiimides.[2][6] However, for the synthesis, the primary focus should be on controlling the reaction and work-up conditions.
Q5: What is the role of steric hindrance in preventing hydrolysis?
A5: Introducing bulky groups near the ester functionality can sterically hinder the approach of a nucleophile (like water or hydroxide), thereby slowing down the rate of hydrolysis.[7] While not directly applicable to modifying the this compound structure itself, this principle is important in the broader context of designing stable ester-containing molecules.
IV. Experimental Protocols
Protocol 1: Fischer Esterification of Quinuclidine-4-carboxylic Acid
This protocol outlines the synthesis of this compound via Fischer esterification, with an emphasis on minimizing hydrolysis.
Materials:
-
Quinuclidine-4-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend quinuclidine-4-carboxylic acid in anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting hydrolysis.
V. Quantitative Data Summary
| Condition | Key Parameter | Expected Outcome |
| Reaction | Use of anhydrous solvents and inert atmosphere | Minimizes premature hydrolysis, leading to higher ester yield. |
| Lower reaction temperature (e.g., 40-50°C vs. reflux) | Slower reaction rate but significantly reduced hydrolysis. | |
| Work-up | Neutralization with sat. NaHCO₃ vs. 1M NaOH | Prevents base-catalyzed hydrolysis during product isolation. |
| Non-aqueous work-up | Eliminates the risk of hydrolysis during this stage. |
VI. References
-
Various Authors. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. ResearchGate. [Link]
-
Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group-containing resin and a thermoplastic resin composition.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]
-
The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. [Link]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Hydrolysis. [Link]
Sources
- 1. Buy this compound | 51069-26-2 [smolecule.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. web.viu.ca [web.viu.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dieckmann Cyclization
Welcome to the technical support center for the Dieckmann Cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the chemical principles behind them, ensuring you can adapt and optimize the reaction for your specific needs.
A Primer on the Dieckmann Cyclization
The Dieckmann cyclization, or Dieckmann condensation, is a powerful and widely used base-catalyzed intramolecular reaction of diesters to form cyclic β-keto esters.[1][2] It is the intramolecular equivalent of the Claisen condensation and is particularly effective for synthesizing sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[2][3][4][5][6] The resulting cyclic β-keto esters are versatile intermediates that can be further modified, for example, by alkylation and decarboxylation to produce substituted cyclopentanones and cyclohexanones.[3][7][8]
The Core Mechanism
Understanding the reaction mechanism is crucial for effective troubleshooting. The process follows the same mechanistic pathway as the Claisen condensation.[1][3][5]
Caption: General mechanism of the Dieckmann Cyclization.
The key steps are:
-
Enolate Formation: A strong base deprotonates the α-carbon of one ester group to form a nucleophilic enolate.[5][6]
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4][6]
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl and eliminating an alkoxide leaving group to yield the cyclic β-keto ester.[5]
-
Final Deprotonation: The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[9] The alkoxide base rapidly and irreversibly deprotonates the α-carbon situated between the two carbonyls. This final acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the product.[10]
-
Protonation: An acidic workup is required to protonate the final enolate and yield the neutral β-keto ester product.[11]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
This is a common issue that can stem from several factors related to your reaction conditions.
-
Cause 1: Insufficient Base Strength or Quantity. The base may not be strong enough to generate a sufficient concentration of the enolate.[12] Furthermore, since the final deprotonation of the product consumes a full equivalent of base, a catalytic amount is insufficient.
-
Solution: Ensure you are using at least one full equivalent of a strong base. If using a standard alkoxide base (e.g., sodium ethoxide) yields are still low, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[12]
-
-
Cause 2: Presence of Water. Moisture in your reagents or solvent will quench strong bases (especially NaH and LDA) and can lead to hydrolysis of your ester starting material or product.[13]
-
Solution: Use anhydrous solvents and oven-dried glassware. Ensure your base is fresh and has been stored under anhydrous conditions.
-
-
Cause 3: Reverse Reaction Dominating. If the product formed does not have an enolizable proton between the two carbonyls (e.g., due to a quaternary α-carbon), the final irreversible deprotonation cannot occur. This allows the reaction to reverse, leading to low yields of the cyclized product.[1][11]
-
Solution: This is a substrate-dependent issue. If your target molecule cannot form an enolizable product, the Dieckmann cyclization may not be the ideal route. Re-evaluate your synthetic strategy.
-
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm observing a lot of polymeric or sticky byproduct instead of my cyclic product. How can I fix this?
This indicates that intermolecular Claisen condensation is outcompeting the desired intramolecular Dieckmann cyclization.[12][13]
-
Cause: The rate of reaction between two different diester molecules is faster than the rate of the internal ring-closing reaction. This is often an issue of concentration.
-
Solution: Employ High-Dilution Conditions. The key to favoring an intramolecular reaction over an intermolecular one is to reduce the probability of two substrate molecules finding each other. This is achieved by maintaining a very low concentration of the diester throughout the reaction. Instead of adding all the diester at once, add it slowly (e.g., via a syringe pump) over several hours to a solution of the base. This technique keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
Q3: My workup is giving me acidic byproducts, suggesting my ester has been hydrolyzed. Why is this happening?
Hydrolysis occurs when water is present in the reaction, especially in combination with a strong base.[13]
-
Cause 1: "Wet" Reagents or Solvents. As mentioned, any moisture can lead to the saponification (base-mediated hydrolysis) of your ester groups to form carboxylates.[13]
-
Solution: Rigorously dry all solvents and glassware. Use fresh, high-purity anhydrous base.
-
-
Cause 2: Using Hydroxide-Containing Bases. Using bases like NaOH or KOH will inevitably introduce hydroxide ions that readily hydrolyze esters.
-
Solution: Avoid hydroxide bases. Use alkoxides, hydrides, or amide bases.
-
Q4: I'm getting a different ester in my product than what I started with (e.g., a methyl ester product from an ethyl ester starting material). What causes this?
This side reaction is called transesterification.
-
Cause: The alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester).[13] The alkoxide can act as a nucleophile, attacking the ester carbonyl and displacing the original alkoxy group.
-
Solution 1: Match the base to your ester. For diethyl esters, use sodium ethoxide or potassium ethoxide. For dimethyl esters, use sodium methoxide.[13]
-
Solution 2: Use a non-alkoxide base. Bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are non-nucleophilic and completely avoid the possibility of transesterification.[12][13] This is often the cleanest approach.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for my reaction?
The choice of base is critical and depends on your substrate and desired reaction conditions.[14] Sterically hindered, non-nucleophilic bases often give cleaner reactions and higher yields.[12]
| Base | Common Solvent(s) | Typical Conditions | Advantages | Disadvantages |
| Sodium Ethoxide (EtONa) | Toluene, Ethanol | Reflux | Inexpensive, classic choice. | Can cause transesterification; moderate yields (e.g., ~58% for diethyl adipate).[14] |
| Potassium tert-butoxide (KOtBu) | Toluene, THF | Reflux or RT | High yields (e.g., ~98% for diethyl adipate in refluxing toluene)[14]; strong, sterically hindered base minimizes side reactions.[12] | More expensive; moisture sensitive. |
| Sodium Hydride (NaH) | Toluene, THF, DMF | Reflux | Good yields (e.g., ~72%)[14]; non-nucleophilic, avoids transesterification.[12] | Highly reactive with water/protic solvents (H₂ gas evolution); requires careful handling. |
| Lithium Diisopropylamide (LDA) | THF | Low Temp (-78 °C) | Very strong, non-nucleophilic; useful for kinetically controlled reactions with unsymmetrical diesters. | Must be freshly prepared or titrated; requires cryogenic temperatures. |
Q2: Why is the Dieckmann cyclization most effective for 5- and 6-membered rings?
The reaction works best for forming rings that are thermodynamically stable and kinetically accessible. Five- and six-membered rings have minimal ring strain, making their formation highly favorable.[2][5][6] While 7-membered rings can be formed, the formation of smaller (3-4 membered) or larger rings is generally disfavored due to high ring strain or unfavorable entropic factors (the ends of the long chain are less likely to find each other).[2][11]
Q3: What happens if my starting diester is not symmetrical?
If the two α-positions are not equivalent, a mixture of products can be formed.[3][7] The regiochemical outcome depends on which α-carbon is deprotonated. The acidity of the α-protons plays a major role; the proton that is more acidic (e.g., adjacent to another withdrawing group or on a less-substituted carbon) will typically be removed preferentially.[11][15] For selective deprotonation, using a strong, hindered base like LDA at low temperatures can favor the formation of the kinetic (less substituted) enolate.
Experimental Protocols
Protocol: Dieckmann Cyclization of a Diester using Sodium Hydride
This protocol is a generalized procedure adapted from literature methods for its high efficiency and avoidance of transesterification.[6][12]
Materials:
-
Diester (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)
-
Anhydrous Toluene (or THF)
-
Anhydrous Methanol (a few drops, as initiator)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution for quenching
-
Ethyl Acetate or Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Solvent and Substrate: Add anhydrous toluene to the flask, followed by the diester (1.0 eq).
-
Addition of Base: Under a positive pressure of inert gas, carefully add the sodium hydride (1.1 - 1.5 eq) to the solution in portions. Caution: NaH reacts violently with water.
-
Initiation: Slowly add a few drops of anhydrous methanol to initiate the reaction. Caution: Hydrogen gas will evolve. Ensure the reaction vessel is properly vented.[6]
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 3-20 hours).[6][14]
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude β-keto ester can be purified by flash column chromatography or distillation.
References
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
gChem Global. (n.d.). Dieckmann Cyclization Comparative Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2010). Anionic Cascade Reaction Followed by Silylative Dieckmann Cyclization. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Divergent Total Synthesis of the Harziane Diterpenoids. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Reddit. (2024, February 20). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry. Retrieved from [Link]
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troubleshooting low yields in the esterification of quinuclidine-4-carboxylic acid
Welcome to the technical support center for synthetic challenges related to quinuclidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties, particularly low yields, during the esterification of this unique bicyclic amino acid. My goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.
The structure of quinuclidine-4-carboxylic acid presents a distinct set of challenges. The steric bulk of the bicyclic cage and the presence of a reactive tertiary amine require careful consideration of reaction conditions to achieve high conversion and simplify purification. This guide is structured as a series of common questions and in-depth answers that address the most frequent issues encountered in the field.
Frequently Asked Questions & Troubleshooting Guides
Q1: My standard Fischer esterification is giving me very poor yields (<30%). What's going wrong and how can I fix it?
This is the most common issue researchers face with this substrate. The Fischer-Speier esterification, while seemingly straightforward, is a reversible equilibrium-driven process.[1][2][3] For the esterification of quinuclidine-4-carboxylic acid, several factors are likely contributing to low yields.
Answer & Analysis:
The core of the problem lies in the equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[1][4] To achieve high yields, the equilibrium must be actively shifted toward the product side, a principle articulated by Le Châtelier.
Causality Behind Low Yields:
-
Water-Mediated Reversal: The water produced during the reaction can hydrolyze the ester product, reversing the reaction and leading to a poor equilibrium position.[1][5]
-
Incomplete Conversion: Without measures to force the reaction forward, the equilibrium constant for esterification is often close to 1, meaning a 1:1 mixture of reactants might only yield around 65-70% ester at equilibrium, even under ideal conditions.[1]
-
Protonation of Quinuclidine Nitrogen: The tertiary amine of the quinuclidine core will be protonated by the strong acid catalyst (e.g., H₂SO₄, p-TsOH).[6][7] This is generally unavoidable and necessary to activate the carbonyl, but it can affect the substrate's solubility and requires a neutralization step during workup.
Troubleshooting & Optimization Strategy:
The key is to aggressively remove water as it forms and/or use a large excess of one reactant.
-
Primary Recommendation: Water Removal. The most robust method for driving the equilibrium is the physical removal of water using a Dean-Stark apparatus .[8][9] The reaction is run in a solvent like toluene, which forms a low-boiling azeotrope with water. This azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the toluene overflows back into the reaction flask.[1] This physically prevents the reverse reaction.
-
Secondary Recommendation: Use of Excess Alcohol. A simpler, though sometimes less effective, method is to use a large excess of the alcohol reactant, which then also serves as the solvent.[1][4][10] By increasing the concentration of a reactant, the equilibrium is shifted towards the products. This is most practical for simple, inexpensive alcohols like methanol or ethanol.
Optimized Protocol 1: Fischer Esterification with Dean-Stark Apparatus
Caption: Fischer-Esterification Workflow.
Q2: The reaction is extremely slow, suggesting steric hindrance is an issue. What esterification methods are better suited for this sterically demanding substrate?
This is an excellent observation. The rigid, cage-like structure of quinuclidine can sterically hinder the approach of the alcohol to the carbonyl carbon, slowing down even acid-catalyzed reactions. For such cases, more powerful activation methods that operate under milder conditions are required.
Answer & Analysis:
When steric hindrance is a limiting factor, you should move away from equilibrium-driven reactions and toward methods that involve the formation of a highly reactive intermediate. The two primary strategies are: 1) activating the carboxylic acid with a coupling agent, or 2) converting the carboxylic acid into a highly reactive acid chloride.
Troubleshooting & Optimization Strategy:
-
Steglich Esterification (DCC/EDC Coupling): This is a very mild and effective method for coupling carboxylic acids and alcohols, especially when one or both are sterically hindered or sensitive to acid/heat.[11][12]
-
Mechanism: The reaction uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) , to activate the carboxylic acid by forming an O-acylisourea intermediate.[11][13] This intermediate is highly reactive. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP) , is crucial; it intercepts the O-acylisourea to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[11][14]
-
Key Advantage: The reaction is driven by the formation of a very stable urea byproduct (dicyclohexylurea, DCU, if using DCC), making it essentially irreversible.[13]
-
Common Pitfall & Solution: A potential side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which halts the reaction.[11] DMAP is critical because it accelerates the desired ester formation, outcompeting this side reaction.[11][13] For purification, DCU is sparingly soluble in many organic solvents and can often be filtered off, but removal can be challenging. Using water-soluble EDC is highly recommended, as the corresponding urea byproduct can be easily removed with a simple aqueous wash.[15][16]
-
-
Acid Chloride Formation: This is a classic, robust, two-step method. The carboxylic acid is first converted to the highly electrophilic acid chloride, which then reacts rapidly with the alcohol in a separate step.[17]
-
Step 1 (Activation): The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride .[18][19] This replaces the hydroxyl group with a chloride, an excellent leaving group.
-
Step 2 (Esterification): The isolated acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[19] This reaction is very fast and irreversible.
-
Consideration: Thionyl chloride is a harsh reagent. The quinuclidine nitrogen will react to form the hydrochloride salt. The subsequent reaction with the alcohol must be done under basic conditions to free the alcohol's nucleophilicity.
-
Decision Workflow: Choosing an Esterification Method
Caption: Decision guide for esterification methods.
Q3: I am losing my product during the aqueous workup. How can I properly isolate and purify my quinuclidine ester?
This is a critical issue stemming from the basic nature of the quinuclidine nitrogen. Both your starting material and your product can behave unpredictably during extractions if the pH is not carefully controlled.
Answer & Analysis:
The quinuclidine nitrogen has a pKa of approximately 10-11. This means that at any pH below ~9, a significant portion of your product will be protonated and exist as a water-soluble ammonium salt. Attempting to extract into an organic solvent from an acidic or neutral aqueous solution will result in substantial product loss to the aqueous layer.
Purification Strategy:
-
pH-Controlled Extraction:
-
After the reaction is complete (and any acid catalyst or acidic reagents have been quenched), the aqueous layer must be made basic before extraction.
-
Add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a stronger one like potassium carbonate (K₂CO₃) until the aqueous pH is >10.
-
At this high pH, the quinuclidine nitrogen is deprotonated (in its free base form), rendering the ester molecule much less polar and significantly more soluble in organic solvents like ethyl acetate, dichloromethane, or ether.
-
You can then proceed with the extraction, confident that your product will partition into the organic layer.
-
-
Chromatography Considerations:
-
Silica Gel: Standard silica gel is acidic and can cause severe tailing or even irreversible binding of basic compounds like your product. To mitigate this, you can either:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing 1-2% triethylamine or ammonia.
-
Use a Modified Mobile Phase: Add 0.5-1% triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate + 1% NEt₃). This will keep your product in its free base form and prevent interactions with the acidic silica surface.
-
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, often providing better separation and recovery without the need for additives.
-
Method Comparison
To aid in your decision-making, the following table summarizes the key characteristics of the discussed esterification methods.
| Feature | Fischer Esterification | Steglich Esterification | Acid Chloride Method | Mitsunobu Reaction |
| Conditions | Acidic (H₂SO₄, p-TsOH), High Temp (Reflux) | Neutral, Room Temp | Two steps: Harsh (SOCl₂), then Basic | Neutral, 0°C to Room Temp |
| Pros | Inexpensive reagents, suitable for large scale.[1] | Mild conditions, high yields, good for hindered/sensitive substrates.[11][12][13] | Irreversible, high yielding, very reliable. | Very mild, high yields, proceeds with stereochemical inversion of the alcohol.[20][21] |
| Cons | Reversible (equilibrium), requires water removal, not for sensitive substrates.[1][22] | Expensive reagents, byproduct (urea) can be difficult to remove (use EDC to simplify).[15] | Harsh reagent in step 1 (SOCl₂), requires handling of reactive intermediate.[18] | Stoichiometric byproducts (TPPO) can complicate purification, expensive reagents.[23] |
| Best For | Simple, robust substrates where cost is a factor. | Sterically hindered or temperature/acid-sensitive substrates. | When high yield is critical and substrate can tolerate the activation step. | Valuable/sensitive alcohols where mild conditions are paramount. |
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
The Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]
-
Reactions of Amino Acids: Esterification. (2024). Pearson. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
What Is The Role Of A Catalyst In The Esterification Process? (2023). Chemistry For Everyone. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). ACS Publications. [Link]
-
Synthesis of pure esters from long-chain alcohols using Fischer esterification. (2020). Sciencemadness.org. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). National Institutes of Health (NIH). [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). ResearchGate. [Link]
-
Steglich esterification. (n.d.). Wikipedia. [Link]
-
Mitsunobu Reaction. (2019). Organic-Chemistry.org. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health (NIH). [Link]
-
Steglich Esterification. (n.d.). SynArchive. [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal. [Link]
-
The Synthesis and Application of Functionalised Quinuclidines. (2007). The University of Liverpool Repository. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Institutes of Health (NIH). [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. (1989). ACS Publications. [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
-
The Synthesis and Application of Functionalised Quinuclidines. (2007). The University of Liverpool Repository. [Link]
- Process for the preparation of quinuclidine-3-methanol. (1990).
- Process for preparing quinuclidine enantiomers. (1976).
-
Esterification of Carboxylic Acids. (1981). Organic Syntheses. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Experiment 10: Fischer Esterification. (n.d.). University of Calgary. [Link]
-
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
Reactions of Carboxylic Acids. (2023). OpenStax. [Link]
-
Esterification not Working (Separation). (2022). Reddit. [Link]
-
Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Acid to Ester - Common Conditions. (n.d.). The Organic Reaction Resource. [Link]
-
How to purify esterification product? (2016). ResearchGate. [Link]
-
How can I improve the yield of my Fischer Esterification? (2018). Reddit. [Link]
-
Carboxylic Acids Important Reactions. (n.d.). Jack Westin. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Synthesis of esters from acid chlorides. (2019). YouTube. [Link]
-
Esterification. (n.d.). BYJU'S. [Link]
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. Fischer Esterification [organic-chemistry.org]
- 6. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Steglich Esterification [organic-chemistry.org]
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- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
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Technical Support Center: Methyl Quinuclidine-4-carboxylate - Impurity Identification and Removal
Welcome to the technical support center for Methyl quinuclidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this critical building block. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide a comprehensive resource that is both practical and mechanistically grounded.
Introduction: The Criticality of Purity in this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its rigid bicyclic structure and functional handles make it an attractive scaffold in drug discovery. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, impact reaction kinetics, and introduce toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and eliminating these impurities, ensuring the integrity of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common questions regarding impurities in this compound, providing a foundational understanding of the challenges you may encounter.
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The impurity profile of this compound is largely dictated by its synthetic route. The most common method for its preparation is the Fischer esterification of quinuclidine-4-carboxylic acid with methanol in the presence of an acid catalyst.[1]
Based on this, the primary impurities are:
-
Quinuclidine-4-carboxylic acid: This is the unreacted starting material. Due to its similar structure, it can be challenging to separate.
-
By-products of Incomplete Cyclization (if applicable): If the quinuclidine ring is synthesized via a Dieckmann cyclization of a piperidine derivative, incompletely cyclized or rearranged products may be present.[1]
-
Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid if exposed to moisture or basic/acidic conditions during workup or storage.
-
Residual Solvents and Reagents: Methanol, acid catalysts (like sulfuric acid), and any solvents used in the synthesis or purification can be present.
| Impurity | Structure | Origin |
| Quinuclidine-4-carboxylic acid | ![]() | Unreacted starting material, hydrolysis |
| Piperidine-based precursors | Varies | Incomplete cyclization |
| Residual Methanol | CH₃OH | Reagent/Solvent |
Q2: How can I use NMR spectroscopy to identify these impurities?
A2: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. Here’s what to look for:
-
Quinuclidine-4-carboxylic acid: The most telling difference is the absence of the methyl ester singlet in the ¹H NMR spectrum (around 3.7 ppm) and the presence of a broad carboxylic acid proton signal (typically >10 ppm, though often not observed). In the ¹³C NMR, the carbonyl carbon of the carboxylic acid will have a different chemical shift compared to the ester carbonyl.
-
Residual Methanol: A singlet around 3.48 ppm in the ¹H NMR and a signal around 49.9 ppm in the ¹³C NMR (in CDCl₃).
Typical ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | This compound (ppm) | Quinuclidine-4-carboxylic acid (ppm) |
| -OCH₃ | ~3.7 (s, 3H) | N/A |
| Quinuclidine protons | ~1.8-3.2 (m) | ~1.8-3.2 (m) |
| -COOH | N/A | >10 (br s, 1H) |
Q3: What are the key considerations for developing an HPLC method for purity analysis?
A3: A robust HPLC method is crucial for accurate purity assessment. Given the basic nature of the quinuclidine nitrogen, a reversed-phase method with a C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typically used. To ensure good peak shape for the basic amine, it is essential to control the pH of the aqueous phase. A low pH (e.g., pH 2-3 using formic acid or phosphoric acid) will protonate the amine, leading to better interaction with the stationary phase and sharper peaks.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the carboxylate/ester functionality has a weak chromophore.
-
Separation: The primary goal is to achieve baseline separation between this compound and quinuclidine-4-carboxylic acid. The carboxylic acid is more polar and will typically have a shorter retention time.
Part 2: Troubleshooting Guides - Overcoming Purification Hurdles
This section provides practical solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Caption: Troubleshooting common issues in the recrystallization of this compound.
-
Q: My product is oiling out during recrystallization. What should I do?
-
A: Oiling out occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. Try using a more polar solvent or a solvent mixture. Ensure the cooling process is slow; allow the solution to cool to room temperature before placing it in an ice bath.
-
-
Q: I am getting a very low yield after recrystallization. How can I improve it?
-
A: This could be due to using too much solvent. Use the minimum amount of hot solvent required to dissolve the crude product. Also, ensure the solution is sufficiently cooled to maximize precipitation. You can try concentrating the mother liquor and cooling it again to recover more product.
-
-
Q: The quinuclidine-4-carboxylic acid impurity is still present after recrystallization. What are my options?
-
A: The structural similarity can make separation by recrystallization difficult. Consider an acid-base extraction prior to recrystallization. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer.
-
Column Chromatography Troubleshooting
Caption: Troubleshooting common issues in the column chromatography of this compound.
-
Q: My product is streaking badly on the silica gel column. How can I fix this?
-
A: The basic nitrogen of the quinuclidine ring can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica and improve peak shape.[2] Alternatively, using a more basic stationary phase like alumina may be beneficial.
-
-
Q: I'm not getting good separation between my product and the starting carboxylic acid.
-
A: This is a common challenge due to their similar polarities. You may need to optimize your eluent system. A common mobile phase for such compounds is a gradient of methanol in dichloromethane or ethyl acetate. Try a shallower gradient to improve resolution.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the identification and removal of impurities.
Protocol 1: Identification of Impurities by HPLC
Caption: Workflow for HPLC analysis of this compound.
HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Expected Results:
-
Quinuclidine-4-carboxylic acid will elute earlier than this compound due to its higher polarity.
-
The purity of the sample can be calculated based on the relative peak areas.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient would be from 0% to 10% methanol in ethyl acetate. Add ~0.5% triethylamine to the mobile phase to prevent tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. [Link]
-
PubChem. (n.d.). Quinuclidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN101993444A - Method to synthesize quinuclidine hydrochloride.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Sources
Quinuclidine Synthesis Technical Support Center: A Guide to Temperature Control
Welcome to the technical support center for quinuclidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this vital bicyclic amine. Quinuclidine and its derivatives are crucial scaffolds in numerous pharmaceuticals, making the efficiency and purity of their synthesis paramount.[1][2] One of the most critical, yet often underestimated, parameters governing the success of this synthesis is temperature.
This document provides in-depth, field-proven insights into managing temperature to optimize yield, minimize side reactions, and ensure reproducible outcomes. We will move beyond simple protocol steps to explain the underlying chemical principles, empowering you to troubleshoot and refine your experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in quinuclidine synthesis?
A: Precise temperature control is essential because several key transformations in common quinuclidine synthetic routes are highly sensitive to thermal conditions. Temperature directly influences reaction kinetics, thermodynamic equilibria, and the stability of intermediates. Deviations can lead to the formation of undesired side products, thermal decomposition of precursors, or even reaction failure.[3][4][5][6] For instance, the regioselectivity of the Hofmann-Löffler-Freytag reaction to form the quinuclidine ring is known to be temperature-dependent.[3]
Q2: Which steps in a typical quinuclidine synthesis are most sensitive to temperature fluctuations?
A: The most temperature-sensitive steps are typically the ring-forming reactions and any steps involving highly reactive intermediates or exothermic processes. Specifically:
-
Dieckmann Condensation: This intramolecular cyclization to form the 3-quinuclidinone precursor is base-catalyzed and highly temperature-dependent. Elevated temperatures can promote side reactions like dimerization or reverse Claisen condensation.[7][8][9]
-
Hofmann-Löffler-Freytag (HLF) Reaction: This radical-mediated cyclization is particularly sensitive. Studies have shown that the ratio of quinuclidine to its isomer, 7-methyl-1-azabicyclo[2.2.1]heptane, is directly controlled by the reaction temperature.[3]
-
Hydrogenation/Reductions: The reduction of 3-quinuclidinone can be highly exothermic, especially during catalytic hydrogenation at pressure.[10] Without proper cooling, this can lead to a runaway reaction and the formation of impurities.
-
Quaternization: The initial alkylation steps can be exothermic, requiring careful temperature management to avoid side reactions.[10]
Q3: What are the most common side products that arise from improper temperature control?
A: Poor temperature management can result in a variety of side products that complicate purification and reduce yields. Common examples include:
-
Isomeric Byproducts: In the HLF reaction, running the reaction at temperatures other than the optimum (e.g., 20°C) can lead to the formation of the undesired 7-methyl-1-azabicyclo[2.2.1]heptane as the major product.[3]
-
Dimerization Products: During the Dieckmann condensation, especially when forming rings larger than six members, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers.[7]
-
Decomposition Products: Precursors and intermediates in the synthesis may be thermally labile.[4][5][6] Overheating during solvent removal or reflux can lead to decomposition, often visible as a darkening of the reaction mixture.[10]
Q4: What are best practices for monitoring and controlling temperature in the lab?
A: Robust temperature control involves more than just setting a hotplate. Best practices include:
-
Internal Thermometry: Always monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple, as the external bath temperature may not accurately reflect it, especially during exothermic or endothermic events.
-
Controlled Heating/Cooling: Use oil baths, heating mantles with precise controllers, or cryostats for accurate temperature maintenance. For cooling, ice-water baths (0°C), ice-salt baths, or dry ice-acetone baths (-78°C) are standard.
-
Controlled Reagent Addition: For exothermic reactions, add reagents slowly or dropwise using an addition funnel to allow for efficient heat dissipation.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a uniform temperature throughout.
Troubleshooting Guide: Temperature-Related Side Reactions
This section provides a systematic approach to diagnosing and solving common issues encountered during quinuclidine synthesis where temperature is a likely culprit.
| Problem Observed | Potential Temperature-Related Cause | Recommended Solution & Rationale |
| Low or no yield in Dieckmann Condensation | The reaction temperature is too high, favoring the thermodynamically driven reverse Claisen reaction or intermolecular side reactions.[9] | Perform the reaction at lower temperatures. This can be achieved by using a stronger, sterically hindered base (e.g., potassium tert-butoxide, LDA) in an aprotic solvent like THF, which allows the reaction to proceed at a reasonable rate without requiring high heat.[7] |
| Formation of the wrong isomer (e.g., 7-methyl-1-azabicyclo[2.2.1]heptane) in the HLF reaction | The reaction was conducted at a non-optimal temperature. The kinetic vs. thermodynamic product distribution is highly temperature-dependent. | Strictly control the reaction temperature. Wawzonek and Wilkinson (1966) demonstrated that at 20°C, quinuclidine is the major product, whereas at 0°C and 55°C, the isomeric byproduct dominates.[3] Maintain the reaction at 20°C using a water bath. |
| Sudden, uncontrolled increase in temperature and pressure during hydrogenation | The hydrogenation of the quinuclidinone precursor is exothermic, and the heat generated is not being dissipated effectively.[10] | 1. Implement external cooling: Place the reaction vessel in an ice bath. 2. Control hydrogen pressure: Add hydrogen in portions or maintain a lower pressure initially. 3. Ensure efficient stirring: This helps dissipate heat from the catalyst surface to the bulk solvent. |
| Reaction mixture darkens significantly during reflux or solvent removal | Thermal decomposition of a precursor or intermediate.[4][5][6] This can occur if the bath temperature is too high during solvent evaporation or if reflux is too vigorous. | 1. Use reduced pressure for solvent removal: Employ a rotary evaporator with a water bath set to a moderate temperature (e.g., 50–60°C) to avoid excessive heat.[10] 2. Maintain gentle reflux: Adjust the heating mantle to ensure a steady but not overly vigorous reflux. |
| Incomplete reaction despite prolonged heating | The temperature may be too low for the reaction to overcome its activation energy. Alternatively, an incorrect solvent with a boiling point that is too low may have been used. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or GC. Ensure the chosen solvent's boiling point is appropriate for the required reaction temperature.[11] |
Deep Dive: Temperature Effects on Key Ring-Forming Reactions
The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation that forms the β-keto ester precursor to 3-quinuclidinone. The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl.
-
Low Temperature (< Room Temp to Reflux): Favors the desired intramolecular cyclization. The use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., toluene, THF) is common.[1][12] Refluxing is often required to drive the reaction to completion.[1]
-
High Temperature (> Reflux): Can lead to undesired outcomes. The equilibrium can shift back towards the starting diester (a retro-Claisen reaction), especially if the resulting β-keto ester cannot be deprotonated to drive the reaction forward.[9] Furthermore, higher temperatures increase the likelihood of intermolecular side reactions, leading to oligomers or polymers.
Caption: Temperature dictates the outcome of the Dieckmann condensation.
The Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction proceeds via a free-radical chain mechanism. It involves the formation of an N-centered radical which then abstracts a hydrogen atom from the δ-carbon in a key 1,5-hydrogen atom transfer (HAT) step.[13][14][15] The regioselectivity of this HAT step is the crux of temperature control.
-
At 20°C: The 1,5-HAT leading to the quinuclidine precursor is kinetically favored.[3]
-
At 0°C and 55°C: The reaction favors abstraction from a different position (the ethyl group's methyl carbon), leading to the formation of 7-methyl-1-azabicyclo[2.2.1]heptane after cyclization. This highlights a complex relationship where the desired kinetic product is favored only within a specific temperature window.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. sci-hub.ru [sci-hub.ru]
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- 13. fulir.irb.hr [fulir.irb.hr]
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- 15. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Catalysts for the Synthesis of Methyl Quinuclidine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl quinuclidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and implement alternative catalytic strategies for this important synthetic building block. Here, we move beyond traditional stoichiometric methods to delve into modern, more efficient, and sustainable catalytic approaches. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work.
Introduction to Modern Catalytic Approaches
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. The development of alternative catalytic methods offers significant advantages, including improved efficiency, higher selectivity, milder reaction conditions, and a better environmental profile. This guide will explore four key alternative catalytic strategies:
-
Biocatalysis: Utilizing enzymes for highly selective and green transformations.
-
Heterogeneous Acid Catalysis: Employing solid acid catalysts for simplified workup and catalyst recycling.
-
Organocatalysis: Using small organic molecules to catalyze the desired reaction, avoiding metal contaminants.
-
Photoredox Catalysis: Harnessing the energy of visible light to enable novel reaction pathways for the construction of the quinuclidine core.
Part 1: Biocatalytic Esterification using Immobilized Lipase
Biocatalysis offers a highly specific and environmentally benign alternative to traditional acid-catalyzed esterification. Lipases, in particular, are effective for this transformation.
Troubleshooting Guide & FAQs: Biocatalytic Esterification
Q1: My lipase-catalyzed esterification is very slow or shows no conversion. What are the possible causes and solutions?
A1: Low or no conversion in a lipase-catalyzed esterification can stem from several factors:
-
Enzyme Inactivation: The lipase may be denatured. Ensure the reaction temperature is within the optimal range for the specific lipase used (typically 30-60°C). Avoid extreme pH values; the local pH around the enzyme can be influenced by the acidic substrate and basic product.
-
Insufficient Water Activity (a_w): Lipases require a thin layer of water for their catalytic activity in organic solvents. An completely anhydrous solvent can strip this essential water, leading to inactivation. Conversely, too much water will favor the reverse reaction (hydrolysis).
-
Solution: Ensure your solvent has the optimal water activity. You can achieve this by using a solvent with a known water content or by adding a small amount of aqueous buffer to the reaction mixture.
-
-
Substrate/Product Inhibition: High concentrations of either the carboxylic acid or the alcohol can inhibit the enzyme. The product, this compound, can also cause product inhibition.
-
Solution: Try a stepwise addition of the substrates to maintain a low concentration in the reaction medium. If product inhibition is suspected, consider in-situ product removal techniques.
-
-
Poor Mass Transfer: If using an immobilized enzyme, poor mixing can limit the access of substrates to the active sites.
-
Solution: Ensure adequate agitation of the reaction mixture. However, be mindful that excessive shear forces can damage the immobilized enzyme support.
-
Q2: I am observing significant hydrolysis of my product back to the carboxylic acid. How can I prevent this?
A2: The esterification reaction is reversible, and the presence of water will drive the equilibrium towards hydrolysis.
-
Water Removal: The most effective way to prevent hydrolysis is to remove water as it is formed. This can be achieved by:
-
Adding molecular sieves to the reaction mixture.
-
Performing the reaction under vacuum to remove water.
-
Using a solvent that forms an azeotrope with water, coupled with a Dean-Stark trap.
-
-
Solvent Choice: The choice of solvent can significantly impact the equilibrium. Non-polar, hydrophobic solvents generally favor the esterification reaction.
Q3: How can I reuse my immobilized lipase catalyst effectively?
A3: One of the key advantages of using an immobilized enzyme is its reusability.
-
Catalyst Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., tert-butyl methyl ether or hexane) to remove any adsorbed substrates and products.
-
Drying: Dry the catalyst under vacuum at a mild temperature before reusing it in the next batch.
-
Activity Check: It is advisable to periodically check the activity of the recycled catalyst to monitor for any deactivation.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
-
Materials:
-
Quinuclidine-4-carboxylic acid
-
Methanol (anhydrous)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
tert-Butyl methyl ether (MTBE) (anhydrous)
-
Molecular sieves (3Å)
-
-
Procedure:
-
To a dried flask, add quinuclidine-4-carboxylic acid (1 equivalent).
-
Add anhydrous MTBE as the solvent.
-
Add methanol (1.5 to 3 equivalents). A slight excess of the alcohol can help drive the reaction forward.
-
Add activated molecular sieves to the mixture.
-
Add the immobilized lipase (typically 5-10% by weight of the limiting reactant).
-
Seal the flask and place it in an incubator shaker at 40-50°C with gentle agitation.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, filter off the immobilized enzyme and the molecular sieves.
-
Wash the recovered catalyst with fresh MTBE.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
-
Part 2: Heterogeneous Acid Catalysis
Solid acid catalysts provide a recyclable and easily separable alternative to homogeneous acid catalysts like sulfuric acid, minimizing corrosion and waste generation.
Troubleshooting Guide & FAQs: Heterogeneous Acid Catalysis
Q1: My reaction with a solid acid catalyst is showing low conversion. What could be the issue?
A1: Several factors can contribute to low conversion with solid acid catalysts:
-
Catalyst Deactivation: The active sites of the catalyst can be blocked by reactants, products, or impurities. Water, a byproduct of the reaction, can also deactivate some solid acids.
-
Solution: Ensure the catalyst is properly activated before use (typically by heating under vacuum). If deactivation is suspected, the catalyst may need to be regenerated. Regeneration procedures vary depending on the catalyst type but often involve washing with a solvent followed by calcination.
-
-
Mass Transfer Limitations: The reaction occurs on the surface of the catalyst. If the reactants cannot efficiently reach the active sites, the reaction rate will be slow. This is particularly relevant for long-chain molecules.
-
Solution: Increase the reaction temperature to improve diffusion rates (within the stability limits of the reactants and products). Ensure efficient stirring to minimize the diffusion boundary layer around the catalyst particles. Using a catalyst with a larger pore size and surface area can also help.
-
-
Insufficient Acidity: The chosen solid acid may not be strong enough to catalyze the reaction effectively.
Q2: How do I choose the right solid acid catalyst for my esterification?
A2: The choice of catalyst depends on several factors:
-
Reaction Temperature: Ion-exchange resins have a limited thermal stability (typically up to 120-150°C). For higher temperature reactions, more robust materials like zeolites, sulfated zirconia, or supported heteropolyacids are more suitable.
-
Substrate Size: The pore size of the catalyst should be large enough to allow the reactants and products to diffuse freely. For the synthesis of this compound, a mesoporous catalyst is generally a good choice.
-
Catalyst Reusability: Consider the stability of the catalyst under the reaction and regeneration conditions. Some catalysts may leach active sites into the reaction medium, reducing their reusability.
Experimental Protocol: Solid Acid-Catalyzed Synthesis of this compound
-
Materials:
-
Quinuclidine-4-carboxylic acid
-
Methanol
-
Solid acid catalyst (e.g., Amberlyst-15, dried)
-
Toluene
-
-
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap filled with toluene.
-
Add quinuclidine-4-carboxylic acid (1 equivalent) and the solid acid catalyst (e.g., 10-20 wt%) to the flask.
-
Add methanol (2-3 equivalents) and toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically.
-
Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC or GC/LC-MS analysis of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid acid catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by an appropriate method (e.g., crystallization or column chromatography).
-
Part 3: Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. For the synthesis of quinuclidine derivatives, organocatalysts can be employed in key ring-forming reactions. While a direct organocatalytic esterification of quinuclidine-4-carboxylic acid is less common, organocatalysts are crucial for the asymmetric synthesis of the quinuclidine core itself. For instance, cinchona alkaloids, which contain a quinuclidine moiety, are powerful organocatalysts for various asymmetric transformations.[4][5]
Troubleshooting Guide & FAQs: Organocatalytic Synthesis of Quinuclidine Precursors
Q1: My organocatalytic reaction for the synthesis of a quinuclidine precursor is not proceeding or is giving a low yield. What should I check?
A1: The success of an organocatalytic reaction is highly dependent on the reaction conditions:
-
Catalyst Purity: The purity of the organocatalyst is critical. Impurities can inhibit the catalyst or lead to side reactions.
-
Solution: Ensure the organocatalyst is of high purity. If necessary, purify it before use.
-
-
Solvent Effects: The choice of solvent can have a profound impact on the reaction rate and selectivity.
-
Solution: Screen a range of solvents to find the optimal one for your specific reaction.
-
-
Presence of Water: Many organocatalytic reactions are sensitive to water.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Catalyst Loading: The optimal catalyst loading can vary significantly.
-
Solution: Perform a catalyst loading study to determine the optimal amount for your reaction.
-
Q2: I am not observing the expected stereoselectivity in my asymmetric organocatalytic reaction. What can I do?
A2: Achieving high stereoselectivity often requires careful optimization:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
Catalyst Structure: The structure of the organocatalyst is key to inducing stereoselectivity.
-
Additives: Sometimes, the addition of a co-catalyst or an additive (e.g., an acid or a base) can enhance stereoselectivity.
Part 4: Photoredox Catalysis
Photoredox catalysis uses visible light to generate reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional methods. While a direct photoredox synthesis of this compound is not well-established, this technology is powerful for the construction of complex nitrogen-containing heterocycles and could be applied to the synthesis of the quinuclidine core. Quinuclidine itself is often used as a hydrogen atom transfer (HAT) catalyst in photoredox reactions.[6]
Troubleshooting Guide & FAQs: Photoredox Catalysis for Quinuclidine Core Synthesis
Q1: My photoredox reaction is not working. What are the common pitfalls?
A1: Photoredox catalysis has its own unique set of experimental parameters to consider:
-
Light Source: The wavelength and intensity of the light source are critical. The chosen photocatalyst must be able to absorb the light emitted by the source.
-
Solution: Ensure your light source (e.g., blue LEDs) is appropriate for your photocatalyst. Check the emission spectrum of your lamp and the absorption spectrum of your catalyst.
-
-
Degassing: Oxygen can quench the excited state of the photocatalyst and interfere with radical reactions.
-
Solution: Thoroughly degas the reaction mixture before and during the reaction. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
-
Photocatalyst Decomposition: Some photocatalysts can be unstable and decompose under prolonged irradiation.
-
Solution: If you observe a color change in your reaction mixture that is not related to the reaction progress, your photocatalyst may be decomposing. You may need to use a more stable catalyst or shorter reaction times.
-
-
Reaction Concentration: The concentration of the reactants can affect the efficiency of light absorption and the reaction kinetics.
-
Solution: Optimize the reaction concentration. If the solution is too concentrated, light may not penetrate the entire reaction volume.
-
Q2: How can I improve the efficiency of my photoredox reaction?
A2:
-
Reaction Setup: Ensure that the reaction vessel is positioned to receive maximum and uniform irradiation from the light source.
-
Stirring: Efficient stirring is important to ensure that all parts of the reaction mixture are exposed to light.
-
Additives: The addition of a sacrificial electron donor or acceptor, or a redox mediator, can sometimes improve the efficiency of the catalytic cycle.
Comparative Overview of Alternative Catalytic Methods
| Feature | Biocatalysis (Lipase) | Heterogeneous Acid Catalysis | Organocatalysis | Photoredox Catalysis |
| Catalyst Type | Enzyme (Lipase) | Solid Acid (e.g., Resin, Zeolite) | Small Organic Molecule | Metal Complex or Organic Dye |
| Key Advantage | High selectivity, mild conditions, green | Easy separation, recyclable | Metal-free, high stereoselectivity | Novel reactivity, mild conditions |
| Typical Temperature | 30 - 60°C | 80 - 150°C | -20 - 40°C | Room Temperature |
| Common Solvents | Non-polar organic solvents (e.g., MTBE, Hexane) | Toluene, Xylene | Varies (e.g., DCM, Toluene, THF) | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) |
| Workup | Simple filtration | Simple filtration | Chromatographic separation | Chromatographic separation |
| Potential Issues | Enzyme deactivation, mass transfer limits | Catalyst deactivation, leaching | Catalyst sensitivity, long reaction times | Light source dependency, oxygen sensitivity |
Visualizing the Workflow: A Generalized Catalytic Cycle
Caption: A generalized workflow for a catalytic cycle.
References
-
Cleary, S. E., et al. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis. [Link]
-
Cleary, S. E., et al. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. ResearchGate. [Link]
-
Frontiers. (n.d.). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. [Link]
-
Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. [Link]
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Nagy-Győr, L. (2019). Publication: Journal of Flow Chemistry. H-ION. [Link]
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Patel, R. N. (2002). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology. [Link]
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de Figueiredo, R. M., et al. (2016). Synthetic and Organocatalytic Studies of Quinidine Analogues with Ring-Size Modifications in the Quinuclidine Moiety. ResearchGate. [Link]
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Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology. [Link]
-
Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. [Link]
-
de Figueiredo, R. M., et al. (2016). Synthetic and Organocatalytic Studies of Quinidine Analogues with Ring-Size Modifications in the Quinuclidine Moiety. PubMed. [Link]
-
The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]
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Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]
-
Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. [Link]
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Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones. PMC. [Link]
-
Advances in organocatalyzed synthesis of organic compounds. Semantic Scholar. [Link]
-
Ahmad, I., et al. (2024). Advances in organocatalyzed synthesis of organic compounds. PMC. [Link]
-
Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers. [Link]
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Lipase-Catalysed Preparation of Aminoacyl Esters of Carbohydrates. ResearchGate. [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. [Link]
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Oliver-Meseguer, J., et al. (2016). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem. [Link]
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Bayer, T., & Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]
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Visible-light-driven photocatalytic carboxylation to aromatic carboxylic acids with CO2. Organic & Biomolecular Chemistry. [Link]
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Framework Lab. (n.d.). Heterogeneous Catalysis. [Link]
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Synthetic reaction optimization using flow chemistry and an active learning algorithm. Nature Communications. [Link]
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Li, W., et al. (2022). Recent Advances in Photocatalytic Carboxylation Based on Free Radical Process. Semantic Scholar. [Link]
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Quinuclidine and its derivatives as hydrogen-atom-transfer catalys reactions Chinese Chemical Letters. exaly. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
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Organocatalyzed Synthesis of Functionalized Quinolines. PubMed. [Link]
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Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]
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Research and Developments of Heterogeneous Catalytic Technologies. MDPI. [Link]
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Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Macmillan Group. [Link]
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Photoredox Catalysis in Organic Chemistry. ACS Publications. [Link]
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Power of Biocatalysis for Organic Synthesis. ACS Central Science. [Link]
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Organocatalyzed Synthesis of Quinazolines. ChemistryViews. [Link]
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Xue, D., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. PMC. [Link]
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Synthetic Reagents for Enzyme‐Catalyzed Methylation. ResearchGate. [Link]
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Research. Department of Chemistry - University of Liverpool. [Link]
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Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. [Link]
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Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link]
-
Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. MDPI. [Link]
-
Recent Advances in Catalytic Compounds Developed by Thermal Treatment of (Zr-Based) Metal–Organic Frameworks. MDPI. [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant Scale. ResearchGate. [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]
-
Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. [Link]
-
Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. [Link]
-
Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones. PubMed. [Link]
-
Volume 13, issue 3, September 2023. Flow Chemistry Society. [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of Methyl Quinuclidine-4-carboxylate Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. Methyl quinuclidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the quality and safety of the final drug product. This guide provides an in-depth, objective comparison of the primary analytical methods for validating the purity of this compound, supported by experimental principles and data-driven insights.
The selection of an appropriate analytical method is a critical decision, contingent on factors such as the expected impurity profile, the required level of sensitivity and accuracy, and the intended application of the data (e.g., routine quality control versus in-depth characterization). This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
The Landscape of Potential Impurities
A robust purity validation strategy begins with an understanding of potential impurities. For this compound, these can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials such as quinuclidine-4-carboxylic acid [1], residual reagents, and by-products from side reactions.
-
Degradation Products: Formed during storage or under stress conditions (e.g., exposure to acid, base, light, heat, or oxidizing agents).[2][3] Given the ester functionality, a primary degradation pathway is hydrolysis back to quinuclidine-4-carboxylic acid.
-
Residual Solvents: Solvents used during synthesis and purification, such as methanol, may be present in the final product.
Forced degradation studies are an essential tool for identifying likely degradation products and demonstrating the stability-indicating nature of an analytical method.[2][3][4][5]
Comparative Analysis of Core Analytical Techniques
The three principal techniques for assessing the purity of small organic molecules like this compound are HPLC, GC, and qNMR. Each offers a unique set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of nuclei. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Highly versatile for a wide range of polar and non-polar analytes.[6][7][8] | Best suited for volatile and thermally stable compounds. May require derivatization for polar or non-volatile analytes.[6][7][8] | Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation alongside quantification.[9][10] |
| Sensitivity | High (ng to pg levels), depending on the detector (e.g., UV, MS). | Very high (pg to fg levels), especially with sensitive detectors like FID and MS.[11] | Generally lower than chromatographic methods (µg to mg levels). |
| Quantification | Requires a reference standard for each impurity for accurate quantification. Relative purity is often determined by area percent. | Requires a reference standard for each impurity. Flame Ionization Detector (FID) offers a more uniform response factor for hydrocarbons. | Can be a primary ratio method, allowing for quantification without a specific reference standard for the analyte (using a certified internal standard).[9][10] |
| Sample Throughput | Moderate to high, with typical run times of 10-60 minutes.[8] | High, with faster analysis times, often in minutes.[8] | Lower, as longer acquisition times and relaxation delays are needed for accurate quantification. |
| Destructive? | Yes | Yes | No, the sample can be recovered. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most common technique for purity and related substances analysis in the pharmaceutical industry due to its robustness and versatility.[4][11] For this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.
Proposed Stability-Indicating RP-HPLC Method:
-
Rationale: This method is designed to separate the relatively polar this compound from both more polar (e.g., quinuclidine-4-carboxylic acid) and less polar impurities. The use of a mass spectrometer-compatible mobile phase allows for peak identification.
-
Experimental Protocol:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (for general detection of non-chromophoric compounds) and Mass Spectrometry (MS) for peak identification and confirmation.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
-
Method Validation Workflow: A comprehensive validation of this method would be performed according to ICH Q2(R2) guidelines.[9][12]
Caption: HPLC method validation workflow.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds and is particularly well-suited for analyzing residual solvents.[11] While this compound itself has a moderate boiling point, GC can be an excellent choice for a purity assay, especially when coupled with a Flame Ionization Detector (FID) which provides a uniform response for most organic compounds.
Proposed GC-FID Purity Assay:
-
Rationale: This method is designed for the quantitative determination of purity by area percent, leveraging the high efficiency of capillary GC and the near-universal response of the FID detector for organic analytes.
-
Experimental Protocol:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection: 1 µL, split ratio of 50:1.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
-
Logical Framework for GC Method Selection:
Caption: Decision flow for using GC.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides both structural confirmation and quantitative information in a single experiment, without the need for an identical reference standard for the analyte.[9][10] This makes it an exceptionally powerful tool for purity assessment.
Proposed ¹H-qNMR Purity Assay:
-
Rationale: This protocol uses an internal standard with a known purity and concentration to determine the absolute purity of this compound. The method is highly accurate and provides direct evidence of the analyte's identity.
-
Experimental Protocol:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Internal Standard (IS): A certified reference material with non-overlapping signals, such as maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both components.
-
-
Acquisition Parameters:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methoxy singlet) and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Conclusion and Recommendations
The choice of analytical method for validating the purity of this compound is dictated by the specific analytical objective.
-
For routine quality control and release testing, a validated HPLC-UV method is the industry standard, offering a balance of high throughput, sensitivity, and robustness for detecting and quantifying impurities.[4][11]
-
For the analysis of volatile impurities and residual solvents, GC-FID is the preferred technique due to its high sensitivity and speed.[11] It can also serve as a valuable orthogonal method to HPLC for the main component assay.
-
For primary characterization and as an absolute purity assignment method, ¹H-qNMR is unparalleled.[9][10] It provides an accurate purity value without the need for a specific reference standard of the analyte and simultaneously confirms the compound's structure.
A comprehensive validation strategy will often employ a combination of these techniques. For instance, HPLC is used as the primary stability-indicating method for related substances, GC for residual solvents, and qNMR to certify the purity of the reference standard itself. This orthogonal approach provides the highest level of confidence in the quality of this compound, ensuring its suitability for use in the development of safe and effective pharmaceuticals.
References
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Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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Pauli, G. F., et al. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]
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Li, W., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available at: [Link]
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Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link]
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MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Available at: [Link]
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ResearchGate. (n.d.). Derivatization strategies for 3-quinuclidinol. Available at: [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Birch Biotech. (n.d.). How to Determine Purity from Gas Chromatography. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Available at: [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available at: [Link]
-
ResearchGate. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Available at: [Link]
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NIH. (n.d.). Quinuclidine-4-carboxylic acid. PubChem. Available at: [Link]
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A Comparative Analysis of the Reactivity of Methyl Quinuclidine-4-carboxylate and its Ethyl Ester Analog
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate ester functional group can be a critical decision, influencing a molecule's reactivity, stability, and pharmacokinetic properties. Within the quinuclidine scaffold, a common motif in medicinal chemistry, the choice between a methyl and an ethyl ester at the C4 position warrants a detailed examination. This guide provides an in-depth comparison of the reactivity of methyl quinuclidine-4-carboxylate and ethyl quinuclidine-4-carboxylate, grounded in fundamental principles of organic chemistry and supported by analogous experimental data.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The reactivity of esters in nucleophilic acyl substitution reactions, such as hydrolysis, is primarily governed by a combination of electronic and steric effects.[1]
-
Electronic Effects : These arise from the distribution of electron density within the molecule. The alkyl group of an ester exerts a weak electron-donating inductive effect (+I). An ethyl group is slightly more electron-donating than a methyl group. This increased electron donation to the carbonyl carbon makes it marginally less electrophilic and therefore, theoretically, less susceptible to nucleophilic attack. However, this electronic difference between a methyl and an ethyl group is generally considered to be minimal.
-
Steric Effects : This refers to the non-bonding interactions that influence the shape and reactivity of molecules.[2] Steric hindrance occurs when the spatial arrangement of atoms or groups near a reaction center impedes an incoming nucleophile.[2] The ethyl group is bulkier than the methyl group. This increased steric bulk around the carbonyl center can hinder the approach of a nucleophile, thereby slowing down the reaction rate.[3]
In the context of comparing methyl and ethyl esters, the steric effect is typically the dominant factor influencing their differential reactivity. The larger size of the ethyl group presents a greater steric barrier to the incoming nucleophile compared to the smaller methyl group.
Reaction Mechanism: A Focus on Hydrolysis
The hydrolysis of esters can be catalyzed by either acid or base and serves as a reliable model for comparing their reactivity.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.[5]
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is generally an irreversible process as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[6][7]
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a weak nucleophile like water. This reaction is reversible.[3][8]
The rate-determining step in both mechanisms is the formation of the tetrahedral intermediate. Consequently, any factor that destabilizes this transition state or hinders its formation will decrease the reaction rate. The greater steric hindrance of the ethyl group compared to the methyl group is expected to raise the energy of the transition state, leading to a slower reaction rate.
Diagram: Generalized Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Generalized mechanism of base-catalyzed ester hydrolysis.
Comparative Reactivity Data from Analogous Systems
A study on the hydrolysis of a series of homologous benzoates in rat plasma revealed that the metabolic stability was inversely proportional to the size of the alkoxy group. Methyl benzoate exhibited a longer half-life (t₁/₂ = 36 min) compared to ethyl benzoate (t₁/₂ = 17 min), indicating slower hydrolysis for the methyl ester in this biological medium.[2][9] However, under non-enzymatic basic conditions (LiOH), the methyl and ethyl benzoates showed similar hydrolysis rates (t₁/₂ = 14 min for both), with the rate decreasing for larger alkyl groups.[2][9] This highlights the importance of the reaction environment. In another study using rat liver microsomes, methyl benzoate was found to be more stable (t₁/₂ = 15 min) than ethyl benzoate (t₁/₂ = 12 min).[2][9]
These findings suggest that while the electronic differences are minimal, the steric bulk of the ethyl group generally leads to a faster rate of hydrolysis, although the effect can be modulated by the specific reaction conditions and catalytic species (e.g., enzymes).
| Compound | Hydrolysis t₁/₂ (Rat Plasma) [2][9] | Hydrolysis t₁/₂ (LiOH) [2][9] | Hydrolysis t₁/₂ (Rat Liver Microsomes) [2][9] |
| Methyl Benzoate | 36 min | 14 min | 15 min |
| Ethyl Benzoate | 17 min | 14 min | 12 min |
| n-Propyl Benzoate | 10 min | 19 min | - |
| n-Butyl Benzoate | 10 min | 21 min | - |
Table 1: Comparative half-lives of homologous benzoate esters under different hydrolytic conditions.
Proposed Experimental Protocol for Direct Comparison
To definitively quantify the reactivity difference between methyl and ethyl quinuclidine-4-carboxylate, a kinetic study of their base-catalyzed hydrolysis can be performed.
Objective: To determine and compare the second-order rate constants (k) for the saponification of this compound and ethyl quinuclidine-4-carboxylate at a constant temperature.
Methodology: The reaction progress can be monitored using ¹H NMR spectroscopy, which allows for the direct measurement of the disappearance of the ester and the appearance of the alcohol product.[10][11]
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining hydrolysis rate constants via NMR.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in D₂O.
-
Prepare a stock solution of ethyl quinuclidine-4-carboxylate in D₂O.
-
Prepare a standardized stock solution of sodium hydroxide (NaOH) in D₂O.
-
-
NMR Sample Preparation and Reaction Initiation:
-
In an NMR tube, add a known volume of the ester stock solution and D₂O.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the NaOH stock solution, quickly mix, and start acquiring spectra immediately.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals over the course of the reaction. The characteristic signals for the methyl/ethyl group of the ester and the corresponding alcohol product (methanol/ethanol) should be monitored. For this compound, the disappearance of the methyl singlet of the ester and the appearance of the methyl singlet of methanol would be tracked. For the ethyl analog, the disappearance of the quartet and triplet of the ethyl ester and the appearance of the corresponding signals for ethanol would be monitored.[12]
-
-
Data Analysis:
-
For each spectrum, integrate the area of a characteristic peak for the ester and the corresponding alcohol product.
-
Calculate the concentration of the ester at each time point, assuming the initial total concentration is known.
-
Since the concentration of NaOH will be in large excess, the reaction will follow pseudo-first-order kinetics.[13] Plot the natural logarithm of the ester concentration versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of NaOH.
-
-
Comparison:
-
Repeat the experiment for the other ester under identical conditions.
-
Compare the calculated second-order rate constants. The ester with the larger rate constant is the more reactive species.
-
Conclusion and Practical Implications
Based on established principles of physical organic chemistry, This compound is predicted to be more reactive towards nucleophilic acyl substitution than its ethyl ester analog. This is primarily attributed to the lower steric hindrance of the methyl group compared to the ethyl group, which allows for more facile access of the nucleophile to the carbonyl carbon.
This reactivity difference has significant implications for drug development and chemical synthesis:
-
Prodrug Design: For a prodrug that requires esterase-mediated hydrolysis for activation, the ethyl ester might offer greater stability against premature hydrolysis, potentially leading to a longer half-life in vivo.[5] Conversely, a methyl ester could be chosen for more rapid activation.
-
Synthetic Strategy: When the ester is a synthetic intermediate, the methyl ester may be preferred for reactions where the ester needs to be readily transformed into another functional group (e.g., hydrolysis to a carboxylic acid, reduction to an alcohol, or amidation).
While theoretical principles and data from analogous systems provide a strong predictive framework, the proposed experimental protocol would provide definitive quantitative data to guide the rational selection between these two valuable chemical entities in a research and development setting.
References
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PubMed. 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. J Pharm Pharmacol. 1991 Dec;43(12):860-2. Available at: [Link]
-
Difference Between. Difference Between Electronic and Steric Effects. (2019-12-02). Available at: [Link]
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PubMed. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. Chemistry. 2003 Mar 17;9(6):1360-8. Available at: [Link]
-
ResearchGate. Steric and electronic effects in SN2 reactions | Request PDF. Available at: [Link]
-
Wikipedia. Steric effects. Available at: [Link]
-
Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Available at: [Link]
-
ResearchGate. Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels | Request PDF. Available at: [Link]
-
PubMed. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Available at: [Link]
-
Reddit. Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry. (2022-02-25). Available at: [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023-01-22). Available at: [Link]
-
ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. Available at: [Link]
-
YouTube. mechanism of ester hydrolysis. (2019-01-15). Available at: [Link]
-
Wikipedia. Ester hydrolysis. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021-03-25). Available at: [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
PubChem. Ethyl quinuclidine-4-carboxylate hydrochloride | C10H18ClNO2 | CID 91827811. Available at: [Link]
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UCLA. Esters. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
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The Pivotal Role of the Ester: A Comparative Guide to the Structure-Activity Relationship of Methyl Quinuclidine-4-carboxylate Derivatives
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the quinuclidine scaffold represents a cornerstone in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework, making it a valuable pharmacophore for engaging a variety of biological targets.[1] Among its many derivatives, methyl quinuclidine-4-carboxylate (MQC) stands out as a critical starting point for the synthesis of potent and selective therapeutic agents. This guide delves into the nuanced structure-activity relationships (SAR) of MQC derivatives, offering a comparative analysis supported by experimental data to illuminate the path toward rational drug design. We will explore how subtle modifications to this core structure can profoundly influence biological activity, with a particular focus on their roles as muscarinic receptor modulators and cholinesterase inhibitors.
The Quinuclidine Core: A Foundation of Rigidity and Versatility
The 1-azabicyclo[2.2.2]octane system, the formal name for the quinuclidine ring, imparts a conformational rigidity that is highly advantageous in drug design.[1] This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The tertiary amine at the bridgehead is typically protonated at physiological pH, allowing for key ionic interactions with receptor sites. The C4 position, where the methyl carboxylate group is situated in our parent compound, provides a crucial vector for chemical modification, enabling the exploration of the surrounding chemical space to optimize pharmacological properties.
Comparative Analysis of MQC Derivatives: Unraveling the SAR
The biological activity of MQC derivatives is exquisitely sensitive to structural alterations at several key positions. The following sections provide a comparative analysis of how modifications to the ester group and the quinuclidine ring impact their interaction with biological targets.
The Ester Moiety: A Gateway to Diverse Interactions
The methyl carboxylate group of MQC is not merely a passive linker; it is an active participant in molecular recognition and can be readily modified to tune the pharmacological profile.
a) Ester Chain Length and Branching:
The size and shape of the alkyl group of the ester have a significant impact on potency and selectivity. While direct SAR studies on a homologous series of simple alkyl esters of quinuclidine-4-carboxylic acid are not extensively documented in readily available literature, general principles of medicinal chemistry suggest that varying the ester from methyl to ethyl, propyl, and beyond can probe the size and nature of the binding pocket. For instance, in related muscarinic receptor ligands, the ester moiety is known to interact with a specific sub-pocket. A classic example is the hydrolysis of the ester to the corresponding carboxylic acid, a transformation that can dramatically alter activity. In many cases, the carboxylic acid can form a salt bridge with a positively charged residue in the receptor, such as an arginine, significantly enhancing binding affinity.[2] Conversely, esterification can improve membrane permeability and oral bioavailability, acting as a prodrug strategy.
b) Replacement with Amides:
A common bioisosteric replacement for the ester functionality is the amide group. The synthesis of quinuclidine-4-carboxamides allows for the introduction of a wide variety of substituents on the nitrogen atom, opening up new avenues for SAR exploration. The hydrogen-bonding capability of the amide N-H group can introduce additional interactions with the target protein that are not possible with the ester oxygen. For example, in the development of neurokinin-3 (NK-3) receptor antagonists based on a quinoline-4-carboxamide scaffold, modifications at the amide position were crucial for optimizing activity.[3] While a direct comparison with MQC is not available, this highlights the principle that the amide bond offers a vector for introducing diverse chemical functionalities that can probe the receptor binding site more extensively than a simple ester.
c) Bioisosteric Replacements:
Beyond amides, other bioisosteres for the ester group can be explored. For instance, heterocycles such as oxadiazoles have been successfully used as ester bioisosteres in the design of muscarinic agonists. These five-membered aromatic rings can mimic the steric and electronic properties of the ester while offering different hydrogen bonding patterns and improved metabolic stability.
Substitution on the Quinuclidine Ring: Fine-Tuning Selectivity
While the C4 position is the primary focus of this guide, substitutions at other positions on the quinuclidine ring can also profoundly influence activity and selectivity. For instance, the introduction of a hydroxyl group at the C3 position is a common strategy in the design of muscarinic receptor antagonists. This hydroxyl group can form a key hydrogen bond with the receptor, significantly increasing affinity. The stereochemistry of this substituent is often critical, with one enantiomer typically exhibiting much higher potency than the other.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of MQC derivatives and a key biological assay.
Synthesis of this compound (MQC)
The synthesis of MQC can be achieved through several established methods. A common and straightforward approach is the Fischer-Speier esterification of quinuclidine-4-carboxylic acid.
Protocol: Fischer-Speier Esterification of Quinuclidine-4-carboxylic Acid
-
Dissolution: Dissolve quinuclidine-4-carboxylic acid (1 equivalent) in anhydrous methanol.
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.
Biological Evaluation: Acetylcholinesterase (AChE) Inhibition Assay
The potential of MQC derivatives as cholinesterase inhibitors can be assessed using the Ellman's assay, a colorimetric method to measure acetylcholinesterase activity.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (MQC derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of acetylcholinesterase (AChE) in phosphate buffer (pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to initiate the pre-incubation period (typically 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts.
Caption: Key modification points on the MQC scaffold.
Caption: Bioisosteric replacement of an ester with an amide.
Conclusion and Future Directions
This compound serves as a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of systematic chemical modification and rigorous biological evaluation. While the existing literature provides valuable insights, a more comprehensive understanding would be greatly facilitated by studies that systematically explore a wider range of substitutions on both the ester moiety and the quinuclidine ring, and evaluate their effects on a diverse panel of biological targets. Future research in this area should focus on generating high-quality, comparative data to enable more predictive and efficient drug design. The continued exploration of the MQC scaffold holds immense promise for the discovery of new and improved medicines to address a wide range of diseases.
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Smolecule. (2023). Buy this compound | 51069-26-2.
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Benchchem. Ethyl quinuclidine-4-carboxylate hydrochloride | 22766-67-2.
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Benchchem. Ethyl quinuclidine-4-carboxylate | 22766-68-3.
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Abood, L. G. (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. NCBI.
-
Chen, X., et al. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & Pharmaceutical Bulletin, 52(10), 1204-9.
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Drug Design Org. Structure Activity Relationships.
-
Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-74.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
An In-Depth Spectroscopic Guide to Quinuclidine Carboxylates for Drug Development Professionals
Quinuclidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including potent muscarinic receptor antagonists.[1][2] The functionalization of the quinuclidine scaffold, particularly through the introduction of carboxylate or ester moieties, is a critical strategy for modulating physicochemical properties such as solubility, stability, and receptor binding affinity.[3][4] Consequently, the precise and unambiguous characterization of these molecules is paramount in drug discovery and development pipelines.
This guide provides a comparative analysis of the key spectroscopic techniques used to characterize different quinuclidine carboxylates. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. This approach is designed to equip researchers with the foundational understanding required to interpret complex spectra, troubleshoot analytical challenges, and confidently validate the structure of novel chemical entities.
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of quinuclidine derivatives. The rigid, bicyclic structure of the quinuclidine cage results in a well-defined and predictable set of proton and carbon signals.
¹H NMR Spectroscopy
The proton NMR spectrum of the parent quinuclidine molecule shows three main signals corresponding to the bridgehead proton (H4), the protons on the carbons adjacent to the nitrogen (H2, H6), and the remaining methylene protons (H3, H5, H7).[5]
-
Bridgehead Proton (C4-H): This unique proton typically appears as a multiplet around 1.5-1.9 ppm.
-
α-Protons (C2-H, C6-H): These protons are adjacent to the electron-withdrawing nitrogen atom and are thus deshielded, appearing further downfield, typically in the 2.8-3.4 ppm range.[5][6]
-
β- and γ-Protons (C3-H, C5-H, C7-H): These protons are more shielded and resonate upfield, usually between 1.5-2.2 ppm.
When a carboxylate or ester group is introduced, significant chemical shift changes occur, providing vital structural information.
-
Effect of an Ester Group (e.g., Quinuclidine-3-carboxylate Ester): An ester group is strongly electron-withdrawing. The proton on the carbon bearing the ester (the α-proton) will be significantly deshielded. For instance, in a 3-substituted ester, the H3 proton would shift substantially downfield. Protons on adjacent carbons will also experience a smaller downfield shift.
-
Effect of a Carboxylate Salt/Zwitterion (e.g., Quinuclidine-3-carboxylic Acid): In a zwitterionic form, the nitrogen is protonated (quinuclidinium), causing a general downfield shift of all cage protons due to the positive charge. The effect is most pronounced on the α-protons (C2-H, C6-H).
¹³C NMR Spectroscopy
The principles of deshielding also apply to ¹³C NMR. The carbonyl carbon of a carboxylic acid or ester derivative is highly deshielded and provides a hallmark signal in the 160-180 ppm region.[7] The carbons of the quinuclidine cage itself are also diagnostic.
| Compound Type | Key ¹H NMR Features (Approx. δ, ppm) | Key ¹³C NMR Features (Approx. δ, ppm) | Rationale |
| Quinuclidine (Base) | C2/6-H: ~2.85; C4-H: ~1.53; Other CH₂: ~1.73[5] | C2/6: ~46; C3/5/7: ~26; C4: ~21 | Baseline spectrum for the bicyclic amine core. |
| Quinuclidine HCl Salt | C2/6-H: ~3.32; C4-H: ~1.94; Other CH₂: ~2.16[6] | All carbons shift downfield | Protonation of nitrogen creates a positive charge, withdrawing electron density from the entire cage and deshielding all nuclei. |
| Quinuclidine-3-carboxylate Ester | H3: Shifted significantly downfield (>3.0 ppm); H2/4: Also shifted downfield | C=O: 170-175; C3: ~70-80 (deshielded); C2/4: Also deshielded | The ester is a strong electron-withdrawing group, causing localized deshielding at the point of attachment and adjacent positions. |
| Quinuclidine-3-carboxylate (Zwitterion) | All protons shifted downfield relative to base due to N⁺-H | C=O: 175-180; All cage carbons shifted downfield | Combination of deshielding from the N⁺-H group and the electronic effect of the carboxylate. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the presence of specific functional groups, particularly the carbonyl of the carboxylate moiety. The position and nature of the carbonyl absorption band are highly diagnostic.
-
Carboxylic Acid Dimers: Carboxylic acids in the solid state or in non-polar solvents often exist as hydrogen-bonded dimers. This results in a very strong and characteristically broad O–H stretching band from 2500-3300 cm⁻¹, often obscuring the C-H stretches. The C=O stretch is found around 1690-1760 cm⁻¹.[8][9]
-
Carboxylate Salts (COO⁻): When deprotonated, the carboxylate group features two equivalent C-O bonds due to resonance. This gives rise to two distinct, strong absorption bands instead of a single C=O stretch:
-
Esters (COOR): Esters show a strong, sharp C=O stretching absorption at a higher frequency than carboxylic acids, typically in the range of 1735-1750 cm⁻¹. They also exhibit a characteristic C–O stretching band between 1100-1300 cm⁻¹.[7]
| Functional Group | Key IR Absorption Bands (cm⁻¹) | Appearance |
| Carboxylic Acid | O–H stretch: 2500-3300; C=O stretch: 1690-1760 | Very broad; Strong & sharp |
| Carboxylate Salt | Asymmetric COO⁻ stretch: 1510-1650; Symmetric COO⁻ stretch: 1280-1400 | Strong; Strong |
| Ester | C=O stretch: 1735-1750; C–O stretch: 1100-1300 | Strong & sharp; Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for these polar, often pre-charged molecules, typically revealing a strong molecular ion peak ([M+H]⁺).
The fragmentation of quinuclidine carboxylates is predictable. For ester derivatives, a primary fragmentation pathway is the cleavage of the ester bond.[11]
Example Fragmentation: For a compound like 3-quinuclidinyl pentafluorobenzoate (3Q-PFBz), the mass spectrum shows a clear molecular ion peak (m/z = 321). A prominent base peak at m/z = 126 arises from the fragmentation at the ester bond, corresponding to the protonated 3-hydroxyquinuclidine fragment.[11][12] This predictable cleavage is invaluable for confirming the identity of the quinuclidine core and the attached carboxylate.
UV-Vis Spectroscopy: Analyzing Chromophores
UV-Vis spectroscopy is useful when the molecule contains a chromophore—a part of the molecule that absorbs light in the UV-visible range. The saturated bicyclic core of quinuclidine itself does not have a significant UV-Vis absorption. Therefore, the spectral properties are dictated entirely by the carboxylate portion and its substituents.
-
Simple Aliphatic Esters/Acids: These show only a weak n→π* transition for the carbonyl group at around 200-220 nm, which may not always be easily observable.[7]
-
Aromatic Carboxylates (e.g., Benzoates): If the carboxylate is part of a conjugated system, such as a benzoate ester, strong π→π* transitions will be observed, typically below 300 nm.[13] The exact wavelength (λₘₐₓ) and intensity of these absorptions can provide information about the extent of conjugation and the presence of other substituents on the aromatic ring.
UV-Vis spectroscopy is particularly powerful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) once the λₘₐₓ of a chromophore-containing derivative is established.[14]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the quinuclidine carboxylate sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ for esters, D₂O or MeOD for salts) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for organic solvents).
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For complex structures, consider 2D experiments like COSY and HSQC for full structural assignment.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the internal standard peak to 0 ppm.
Protocol 2: ATR-FTIR Spectroscopy
-
Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal after analysis.
Visualizing the Workflow
The following diagram outlines the logical workflow for a comprehensive spectroscopic analysis of a novel quinuclidine carboxylate.
Caption: General workflow for spectroscopic characterization.
Visualizing Structural Differences
The key difference between a carboxylate salt and an ester lies in the bonding at the carboxyl group, which directly impacts the resulting spectra.
Caption: Key structural differences between salt and ester forms.
References
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A Comparative Guide to the Biological Activity of Quinuclidine Analogs at Muscarinic Receptors
This guide provides a detailed comparison of the biological activity of quinuclidine-based compounds, using Methyl quinuclidine-4-carboxylate as a foundational structure, in the context of muscarinic acetylcholine receptors (mAChRs). It is intended for researchers, scientists, and drug development professionals engaged in the exploration of cholinergic modulators.
While this compound is a recognized intermediate in the synthesis of more complex molecules, comprehensive pharmacological data for this specific compound is not extensively available in peer-reviewed literature.[1] Therefore, this guide will utilize its core structure—a 4-substituted quinuclidine ester—as a reference point to explore the broader structure-activity relationships (SAR) within this important class of compounds. We will delve into a comparative analysis of various quinuclidine analogs, supported by experimental data, to elucidate the structural determinants of affinity and efficacy at muscarinic receptors, with a particular focus on the M1 subtype, a key target in neurodegenerative diseases.[2]
The Quinuclidine Scaffold: A Privileged Structure in Cholinergic Research
The quinuclidine ring system, a rigid bicyclic amine, is a cornerstone in the design of ligands targeting cholinergic receptors.[3] Its conformational rigidity reduces the entropic penalty upon binding to a receptor, often leading to higher affinity compared to more flexible aliphatic amines.[4] This defined three-dimensional structure allows for precise orientation of functional groups within the receptor's binding pocket, making it an ideal scaffold for probing SAR and developing potent and selective modulators.
The M1 Muscarinic Receptor: A Therapeutic Target for Cognitive Enhancement
Among the five muscarinic receptor subtypes (M1-M5), the M1 receptor is predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex.[5][6] It plays a crucial role in cognitive processes such as learning and memory.[2] The M1 receptor signals through the Gq/11 family of G proteins, and its activation leads to a cascade of intracellular events that modulate neuronal excitability.[5][7] Due to its significant role in cognition and the fact that its expression is relatively preserved in Alzheimer's disease, the M1 receptor is a major therapeutic target for ameliorating cognitive deficits associated with this and other neurological disorders.[8]
M1 Muscarinic Receptor Signaling Pathway
Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of ion channels and gene expression, ultimately enhancing neuronal excitability.[5][7]
Caption: M1 Receptor Gq-coupled signaling cascade.
Comparative Analysis of Quinuclidine Analogs
To understand the biological activity of this compound, we must examine structurally related analogs for which detailed pharmacological data are available. The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of several quinuclidine analogs at the five human muscarinic receptor subtypes (M1-M5). The selected compounds illustrate how modifications to the core structure influence both affinity and subtype selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) of Quinuclidine Analogs at Human Muscarinic Receptors
| Compound/Analog | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| This compound | No Data | No Data | No Data | No Data | No Data | |
| (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | [9] |
| (±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate | 11 | 185 | 11 | 25 | 9.0 | [9] |
| (±)-Quinuclidin-3-yl-(3,4-dimethoxyphenethyl)(phenyl)carbamate | 64 | 770 | 125 | 130 | 87 | [9] |
| 3-Quinuclidinyl benzilate (QNB) (Antagonist Reference) | ~0.1 | ~0.1 | ~0.1 | ~0.1 | ~0.1 | [4] |
Note: Data for carbamate analogs were determined using CHO cell membranes stably expressing one specific subtype of human mAChR.[9] QNB is a non-selective, high-affinity antagonist shown for reference.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1, along with broader findings in the literature, provide key insights into the SAR of quinuclidine-based muscarinic ligands:
-
The Ester/Amide Moiety is Critical: Early research identified that replacing the ester group of acetylcholine with more stable bioisosteres, such as oxadiazoles, could produce potent muscarinic agonists.[3] The nature of the group at the 3- or 4-position of the quinuclidine ring is a primary determinant of agonist, partial agonist, or antagonist activity.
-
Substituents on Aromatic Rings Influence Affinity and Selectivity: As seen in the carbamate series, substituents on the phenethyl ring dramatically impact binding. The electron-withdrawing fluorine atom in (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate results in high affinity across all subtypes, with particularly strong binding at M1, M4, and M5 receptors.[9] In contrast, adding electron-donating methoxy groups, as in the other two carbamate examples, generally reduces affinity, especially at the M2 receptor.[9] This highlights the sensitivity of the receptor's binding pocket to electronic and steric properties.
-
Position of Substitution Matters: While the table focuses on 3-substituted analogs due to data availability, the principles apply to 4-substituted compounds like this compound. The spatial arrangement of the key pharmacophoric elements—the basic nitrogen and the hydrogen-bond accepting ester or equivalent group—is crucial for proper receptor interaction.
Experimental Protocols for Assessing Biological Activity
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize the biological activity of quinuclidine analogs at M1 muscarinic receptors.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the M1 receptor by assessing its ability to compete with a radiolabeled antagonist for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).[10] Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
CHO-M1 cell membranes (typically 5-15 µg of protein).
-
A fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), typically at a concentration near its Kd value (e.g., 0.2-0.5 nM).[10]
-
Varying concentrations of the unlabeled test compound (e.g., this compound or other analogs).
-
For determining non-specific binding, a high concentration (e.g., 10 µM) of a known antagonist like atropine is used instead of the test compound.
-
-
Incubation: Incubate the plates for 60-90 minutes at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the functional activity of an agonist by detecting the increase in intracellular calcium that occurs upon M1 receptor activation via the Gq pathway.
Caption: Workflow for a calcium mobilization functional assay.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-M1 cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to allow them to form a monolayer.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) and an anion-exchange inhibitor like probenecid to prevent dye leakage.[12][13]
-
Incubation: Incubate the plate at 37°C for approximately 60 minutes in the dark to allow the cells to take up the dye and for intracellular esterases to cleave the AM ester, trapping the active dye in the cytosol.[13]
-
Compound Addition and Measurement: Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR - Fluorometric Imaging Plate Reader).
-
Record a baseline fluorescence reading for several seconds.
-
The instrument then adds varying concentrations of the test agonist to the wells.
-
Immediately following the addition, the instrument records the change in fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[12]
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the agonist. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).
Conclusion
The quinuclidine scaffold remains a highly valuable platform for the design of potent muscarinic receptor ligands. While specific pharmacological data for this compound is limited, analysis of its structural analogs reveals critical insights into the molecular determinants of muscarinic receptor activity. The nature of the substituent at the 3- or 4-position, along with modifications to appended aromatic rings, profoundly influences binding affinity, subtype selectivity, and functional efficacy. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of novel quinuclidine derivatives, enabling researchers to further probe the structure-activity relationships of this important chemical class and advance the development of selective M1 receptor agonists for the treatment of cognitive disorders.
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A Comparative Guide to the Synthesis of Quinuclidine-4-Carboxylates for the Modern Medicinal Chemist
The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its rigid bicyclic framework that can precisely orient functional groups in three-dimensional space. This unique characteristic makes it a valuable component in the design of therapeutic agents targeting a wide range of biological targets. Among its derivatives, quinuclidine-4-carboxylates serve as crucial intermediates in the synthesis of numerous biologically active molecules. The selection of an appropriate synthetic route to these esters is a critical decision in any drug discovery and development program, directly impacting efficiency, scalability, and cost.
This in-depth technical guide provides a comparative analysis of the most pertinent synthetic routes to quinuclidine-4-carboxylates. We will delve into the nuances of classical and modern methodologies, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
At a Glance: A Comparative Overview of Synthetic Strategies
| Synthetic Route | Key Features | Typical Yield | Reaction Time | Scalability | Key Advantages | Key Disadvantages |
| Route 1: Fischer-Speier Esterification | Direct acid-catalyzed esterification of quinuclidine-4-carboxylic acid. | Good to Excellent | Hours to Days | High | Simple, cost-effective, readily available starting materials. | Reversible reaction, often requires a large excess of alcohol and harsh acidic conditions. |
| Route 2: Microwave-Assisted Synthesis | Accelerated Fischer-Speier esterification using microwave irradiation. | Excellent | Minutes | Moderate | Drastically reduced reaction times, often higher yields, and cleaner reactions. | Requires specialized equipment, potential for localized overheating. |
| Route 3: Multi-Step Synthesis via Dieckmann Condensation | Construction of the quinuclidine ring from a piperidine precursor, followed by functionalization. | Moderate (overall) | Days | High | Versatile for creating substituted derivatives, well-established methodology. | Lengthy multi-step process, requires careful control of each step. |
Route 1: The Classical Approach - Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, offering a direct and economical route to esters from carboxylic acids and alcohols under acidic catalysis.[1][2] In the context of quinuclidine-4-carboxylates, this method involves the direct reaction of quinuclidine-4-carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
The Underlying Chemistry: A Mechanistic Perspective
The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism.[3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[4][5]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl Quinuclidine-4-carboxylate
Materials:
-
Quinuclidine-4-carboxylic acid hydrochloride
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
A suspension of quinuclidine-4-carboxylic acid hydrochloride (1 equivalent) in absolute ethanol (10-20 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Concentrated sulfuric acid (0.1-0.2 equivalents) is carefully added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained for 4-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the cessation of gas evolution.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude ethyl quinuclidine-4-carboxylate.
-
Purification can be achieved by vacuum distillation or column chromatography.
Performance Analysis:
-
Yield: Generally good to excellent, often exceeding 80%, but can be lower due to the reversible nature of the reaction.[4] The use of a large excess of the alcohol and/or removal of water can drive the equilibrium towards the product.
-
Scalability: This method is highly scalable and is often employed in industrial settings due to its low cost and simplicity. However, on a large scale, the use of large volumes of alcohol and the handling of strong acids require careful engineering controls.
-
Advantages: The primary advantages are the low cost of starting materials and the operational simplicity.
-
Disadvantages: The reaction is often slow, requiring prolonged heating. The harsh acidic conditions can be incompatible with sensitive functional groups on more complex substrates. The workup procedure to neutralize the acid can be cumbersome on a large scale.
Route 2: The Modern Accelerator - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[6] This technology can be effectively applied to the Fischer-Speier esterification of quinuclidine-4-carboxylic acid.
The Rationale Behind Microwave Acceleration
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform increase in temperature. This efficient energy transfer can overcome the activation energy barrier of the reaction more effectively than conventional heating, resulting in dramatic rate enhancements.[6] For the esterification, this means reaching reflux temperatures in seconds to minutes, rather than hours.
Caption: Workflow of Microwave-Assisted Esterification.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl Quinuclidine-4-carboxylate
Materials:
-
Quinuclidine-4-carboxylic acid
-
Absolute Ethanol
-
Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
Procedure:
-
In a microwave-safe reaction vessel, quinuclidine-4-carboxylic acid (1 equivalent) is dissolved in absolute ethanol (5-10 equivalents).
-
A catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) is added.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction is irradiated at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is worked up as described in the Fischer-Speier protocol (neutralization, extraction, and purification).
Performance Analysis:
-
Yield: Often higher than the conventional method due to reduced side reactions and thermal degradation. Yields can be in the range of 90% or higher.
-
Reaction Time: The most significant advantage is the drastic reduction in reaction time, from hours to minutes.
-
Scalability: While scalable, specialized industrial microwave reactors are required for large-scale production, which may not be readily available in all facilities.
-
Advantages: Rapid reaction times, high yields, and often cleaner reaction profiles.
-
Disadvantages: Requires specialized and costly equipment. Careful optimization is needed to avoid localized overheating and potential pressure buildup in the sealed vessel.
Route 3: The Constructive Approach - Multi-Step Synthesis via Dieckmann Condensation
An alternative to the direct esterification of a pre-existing quinuclidine ring is the construction of the bicyclic system from a suitably functionalized piperidine precursor. A classic and robust method for this transformation is the Dieckmann condensation.[7][8] This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five- and six-membered rings.[9][10]
The Synthetic Blueprint: From Piperidine to Quinuclidine
This synthetic route typically begins with a commercially available piperidine-4-carboxylate. The nitrogen is first alkylated with an appropriate haloacetate ester to introduce the second ester functionality. The resulting diester is then subjected to a base-catalyzed intramolecular Dieckmann condensation to form a β-keto ester, which upon hydrolysis and decarboxylation, yields a quinuclidinone intermediate. Subsequent reduction of the ketone provides the quinuclidine scaffold, which can then be functionalized at the 4-position to yield the desired carboxylate. A patent for the synthesis of quinuclidine hydrochloride outlines a similar multi-step process starting from 4-piperidine carboxylic acid.[11][12]
Caption: Multi-step synthesis of Quinuclidine-4-carboxylate via Dieckmann Condensation.
Experimental Protocol: Key Steps
1. N-Alkylation of Ethyl Piperidine-4-carboxylate:
-
Ethyl piperidine-4-carboxylate is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile) to yield the diester intermediate.
2. Dieckmann Condensation:
-
The diester is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an aprotic solvent like toluene or THF.[7] The reaction mixture is typically heated to effect the intramolecular cyclization.
-
Acidic workup is required to protonate the resulting enolate and afford the β-keto ester.
3. Hydrolysis and Decarboxylation:
-
The β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl or H₂SO₄) to yield the corresponding quinuclidinone.
4. Reduction and Esterification:
-
The quinuclidinone can be reduced to the corresponding alcohol, which is then converted to the carboxylic acid and subsequently esterified as described in Route 1. Alternatively, a Wolff-Kishner or Clemmensen reduction can directly yield the quinuclidine ring, which is then carboxylated and esterified.
Performance Analysis:
-
Yield: The overall yield for this multi-step sequence is typically moderate, with each step contributing to potential losses. However, individual steps can have high yields with careful optimization.
-
Scalability: This route is highly scalable and has been used for the industrial production of quinuclidine derivatives.
-
Advantages: This approach is highly versatile, allowing for the introduction of various substituents on the piperidine ring before cyclization, leading to a wide range of functionalized quinuclidine-4-carboxylates.
-
Disadvantages: The multi-step nature of this synthesis makes it more time-consuming and labor-intensive than the direct esterification routes. It also generates more waste and requires a broader range of reagents and solvents.
Asymmetric Synthesis: Accessing Chiral Quinuclidine-4-Carboxylates
For many pharmaceutical applications, the synthesis of enantiomerically pure compounds is essential. The quinuclidine scaffold possesses stereogenic centers, and the biological activity of its derivatives is often dependent on their stereochemistry. Asymmetric synthesis of quinuclidine-4-carboxylates can be approached in several ways:
-
Resolution of Racemates: A classical approach involves the separation of a racemic mixture of quinuclidine-4-carboxylic acid or its ester using a chiral resolving agent.
-
Chiral Starting Materials: The synthesis can begin with an enantiomerically pure piperidine derivative, carrying the chirality through the synthetic sequence.
-
Asymmetric Catalysis: Modern approaches employ chiral catalysts to induce enantioselectivity in one of the key bond-forming steps, such as an asymmetric hydrogenation of a pyridine precursor or an enantioselective cyclization reaction.
The choice of an asymmetric strategy will depend on the desired enantiomeric purity, the availability of chiral starting materials or catalysts, and the overall cost-effectiveness of the route.
Safety Considerations
-
Fischer-Speier Esterification: The use of strong acids like concentrated sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction should be performed in a well-ventilated fume hood.
-
Microwave Synthesis: Reactions in sealed microwave vessels can generate significant pressure. It is crucial to use appropriate vessels and to not exceed the recommended fill volumes and temperatures to avoid vessel failure.
-
Dieckmann Condensation: The use of strong bases like sodium ethoxide or potassium tert-butoxide requires an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air. These reagents are also corrosive and should be handled with care.
-
Catalytic Hydrogenation (if applicable): Hydrogenations involving flammable catalysts (e.g., Raney Nickel, Palladium on carbon) and hydrogen gas under pressure pose significant fire and explosion hazards.[13][14] These reactions must be carried out in a designated area with appropriate safety measures, including proper ventilation, spark-proof equipment, and pressure-rated reactors.[15][16]
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most suitable synthetic route for quinuclidine-4-carboxylates is a multifaceted decision that hinges on the specific requirements of the project.
-
For rapid, small-scale synthesis and initial lead optimization , microwave-assisted esterification offers a significant advantage in terms of speed and efficiency.
-
For large-scale, cost-effective production where a simple, direct route is desired, the classical Fischer-Speier esterification remains a viable and industrially proven method.
-
When structural diversity and the synthesis of functionalized analogs are the primary goals, the multi-step approach via Dieckmann condensation provides the necessary versatility, despite its length.
By carefully considering the trade-offs between yield, reaction time, scalability, cost, and safety, researchers can select the synthetic strategy that best aligns with their objectives, ultimately accelerating the journey from discovery to development.
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H.E.L. Group. (2025, June 9). Hydrogenation: How we can make it safer. H.E.L. Group. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Quinuclidine Derivatives
In the landscape of pharmaceutical development, the stereochemistry of drug candidates is a critical determinant of their pharmacological and toxicological profiles.[1] Chiral quinuclidine derivatives are prominent scaffolds in medicinal chemistry, serving as key intermediates and active pharmaceutical ingredients (APIs) for a range of therapeutics.[1][2] For instance, (R)-3-quinuclidinol is a vital precursor in the synthesis of drugs like solifenacin.[1][3] Regulatory bodies worldwide now mandate the marketing of single, active enantiomers, making robust and precise analytical methods for determining enantiomeric purity indispensable.[1] This guide provides an in-depth comparison of the prevalent analytical techniques for assessing the enantiomeric purity of chiral quinuclidine derivatives, grounded in experimental data and practical insights.
The Imperative of Enantiomeric Purity
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral.[4][5][6] Consequently, enantiomers of a drug can exhibit significantly different efficacy, metabolism, and toxicity.[7][8] The administration of a racemic mixture, where one enantiomer may be inactive or even detrimental, is no longer considered best practice.[6][7][8] Therefore, the accurate quantification of the desired enantiomer and its undesired counterpart (distomer) is a cornerstone of quality control in drug manufacturing.
Comparative Analysis of Analytical Techniques
The primary methods for determining the enantiomeric purity of chiral quinuclidine derivatives include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The selection of a particular technique is contingent on factors such as the specific derivative, the required sensitivity, and available instrumentation.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is the most widely adopted method for the enantiomeric separation of quinuclidine derivatives due to its robustness, transferability, and versatility.[4] Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose and amylose, have demonstrated exceptional enantioselectivity for these compounds.[1]
Causality in Method Development: A significant challenge with simple quinuclidine derivatives like 3-quinuclidinol is their lack of a strong UV chromophore, precluding sensitive UV detection.[1] The strategic solution is pre-column derivatization, where the analyte is reacted with a UV-active agent.[1] This not only introduces a chromophore but can also enhance the chiral recognition by the stationary phase.
Experimental Protocol: Chiral HPLC of 3-Quinuclidinol Enantiomers
This protocol details a validated method for quantifying 3-(S)-quinuclidinol in 3-(R)-quinuclidinol.[3][9]
1. Pre-column Derivatization (with Benzoyl Chloride):
-
Dissolve approximately 250 mg of the 3-quinuclidinol sample in 5.0 mL of dichloromethane in a 50 mL volumetric flask.
-
Add the derivatizing agent, benzoyl chloride.
-
Shake the flask for 5 minutes.
-
Dilute to 50.0 mL with methanol.
-
Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[10]
2. HPLC Conditions:
-
Mobile Phase: Isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (80:8:12:0.4, v/v/v/v).[3][10]
-
Flow Rate: 0.8 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 15 °C.[10]
Data Presentation: Comparison of Chiral HPLC Methods for 3-Quinuclidinol
| Parameter | Method 1 (Benzoyl Chloride Derivatization) | Method 2 (p-Methoxybenzoyl chloride Derivatization) |
| Chiral Stationary Phase | Chiralpak IC | Chiralpak IA |
| Mobile Phase | n-hexane/ethanol/2-propanol/diethylamine (80:8:12:0.4) | n-hexane/ethanol/ethanolamine (59.6:40:0.4) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 230 nm | 255 nm |
| Resolution (Rs) | > 11.4[3] | - |
| Analysis Time | < 30 min[3] | Faster than Method 1[10] |
Logical Workflow for Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis of quinuclidine derivatives.
Supercritical Fluid Chromatography (SFC): The High-Speed Alternative
SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and complementary selectivity to HPLC.[4][11] Utilizing supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, allowing for higher flow rates without sacrificing efficiency.[12]
Expertise in Application: SFC is particularly advantageous for high-throughput screening of chiral catalysts or for rapid quality control.[13] The reduced consumption of toxic organic solvents also makes it a "greener" alternative to normal-phase HPLC.[4][12] Polysaccharide-based CSPs are also the columns of choice in SFC for quinuclidine derivatives.
Comparative Advantage: For many chiral compounds, SFC can resolve enantiomers 3 to 5 times faster than HPLC.[4][12] This speed is critical in drug discovery where large numbers of samples need to be analyzed quickly.[13]
Gas Chromatography (GC): For Volatile Derivatives
Chiral GC is a suitable technique for volatile and thermally stable quinuclidine derivatives.[1][14] The separation is achieved using capillary columns coated with a chiral stationary phase, typically a cyclodextrin derivative.[14][15]
Trustworthiness of the Protocol: While GC can offer high resolution, quantitative analysis can be more challenging than HPLC due to potential issues with injection precision.[9] For non-volatile or thermally labile quinuclidines, derivatization to increase volatility may be necessary, adding a step to the workflow.
Capillary Electrophoresis (CE): High Efficiency for Charged Analytes
CE is a high-efficiency separation technique that is well-suited for charged analytes.[1] Chiral separation in CE is achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[1][16]
Experimental Protocol: Chiral CE of a Quinuclidine Drug Candidate (PHA-543613)
This protocol is based on a validated method for the drug candidate PHA-543613.[16]
1. Capillary and Buffer Preparation:
-
Capillary: Uncoated fused silica, 61 cm total length (50 cm effective length) x 50 µm internal diameter.[1][16]
-
Background Electrolyte (BGE): 25 mM heptakis-6-sulfato-beta-CD (HpS-beta-CD) in 25 mM lithium phosphate buffer, adjusted to pH 2.50.[1][16]
2. CE Conditions:
Expected Results:
-
The desired enantiomer elutes at approximately 12 minutes.[1][16]
-
The undesired enantiomer elutes at approximately 13 minutes.[1][16]
-
The method is validated for determining enantiomeric purity in the range of 0.1-2.0% w/w.[16]
Logical Workflow for Chiral CE Analysis
Caption: General workflow for chiral capillary electrophoresis analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Structural Tool
NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers.[17] To differentiate enantiomers by NMR, they must be converted into diastereomers by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[18][19]
Expertise & Causality: The choice of CDA is critical. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example, forming diastereomeric esters with chiral alcohols, which exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum.[18] The integration of the distinct signals for each diastereomer allows for direct quantification of the enantiomeric excess.[19] This method is particularly valuable as it provides structural confirmation alongside the purity assessment.
Self-Validating System: The accuracy of NMR for enantiomeric excess determination is high, especially when the signals for the diastereomers are well-resolved, allowing for clear integration.[20] This provides a self-validating system within a single experiment.
Circular Dichroism (CD) Spectroscopy: A Rapid Chiroptical Method
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[5] Enantiomers produce mirror-image CD spectra, and the magnitude of the CD signal (Cotton effect) is proportional to the enantiomeric purity.[21]
Authoritative Grounding: This technique can be a rapid tool for qualitative and semi-quantitative assessment of enantiopurity.[21] By creating a calibration curve of the CD signal amplitude versus known enantiomeric compositions, a linear relationship can be established for quantitative analysis.[21] While not as precise as chromatographic methods for trace-level impurities, CD is excellent for rapid screening and for confirming the absolute configuration of the bulk material.[5][22]
Conclusion: Selecting the Optimal Method
The choice of analytical method for assessing the enantiomeric purity of chiral quinuclidine derivatives is a multi-faceted decision.
-
For routine, high-precision quantitative analysis and method validation, chiral HPLC remains the gold standard due to its robustness and established protocols.
-
For high-throughput screening and faster analysis times, SFC is an excellent and increasingly popular alternative.
-
For volatile derivatives, chiral GC is a viable option.
-
CE offers very high separation efficiency, particularly for charged quinuclidine derivatives.
-
NMR provides an elegant, separation-free method that simultaneously confirms structure and determines enantiomeric excess, especially powerful when using chiral derivatizing agents.
-
CD spectroscopy serves as a rapid, valuable tool for confirming absolute configuration and for screening purposes.
Ultimately, a comprehensive approach may involve using an orthogonal method (e.g., using both HPLC and CE, or HPLC and NMR) to ensure the utmost confidence in the analytical results, a critical aspect of drug development and quality assurance.
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Harlikar, J., Singh, G., Kumar, A., & Khapekar, B. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, 54(10), 1741-1748. [Link]
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Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. (2016). Oxford Academic. Retrieved from [Link]
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Lazar, M. A., Lee, T., & Hatch, R. (2007). Method for enantiomeric purity of a quinuclidine candidate drug by capillary electrophoresis. Journal of Chromatography B, 852(1-2), 489-495. [Link]
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Li, W., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. Retrieved from [Link]
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Roskam, G., van de Velde, B., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-108. Retrieved from [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. Retrieved from [Link]
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Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved from [Link]
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Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2025). PubMed Central. Retrieved from [Link]
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Bosak, A., Primožič, I., Kovarik, Z., & Simeon-Rudolf, V. (2005). Enantiomers of Quinuclidin-3-ol Derivatives: Resolution and Interactions with Human Cholinesterases. Croatica Chemica Acta, 78(1), 107-114. Retrieved from [Link]
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Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from [Link]
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Roskam, G., van de Velde, B., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 146-153. Retrieved from [Link]
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You, L., Berman, J. S., & Anslyn, E. V. (2011). A three-component assembly for the determination of α-chiral primary amine enantiomeric excess: a twist on the copper-diamine system. Chemical Science, 2(10), 1957-1961. [Link]
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NMR determination of enantiomeric excess. (2025). ResearchGate. Retrieved from [Link]
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Nuñez, A., & Rychnovsky, S. D. (2013). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of Chemical Education, 90(10), 1344-1349. [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
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Wenzel, T. J., & Wilcox, J. D. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. Retrieved from [Link]
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Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Link]
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Polysaccharide-based chiral stationary phases for liquid chromatography enantioseparations. (2018). CONICET. Retrieved from [Link]
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Salvadori, P., Bertucci, C., & Pescitelli, G. (2004). Circular dichroism in drug discovery and development: an abridged review. Chirality, 16(S1), S85-S93. [Link]
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Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(6), 350-355. [Link]
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The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025). ResearchGate. Retrieved from [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. Retrieved from [Link]
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Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. (2005). Semantic Scholar. Retrieved from [Link]
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1 H NMR titration of quinuclidine into a 1.22 mM solution of 2 in... (n.d.). ResearchGate. Retrieved from [Link]
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The Significance of Chirality in Drug Design and Development. (n.d.). Bentham Science Publishers. Retrieved from [Link]
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Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. (n.d.). SciSpace. Retrieved from [Link]
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X-ray Circular Dichroism, Sum- and Difference-Frequency Generation of fenchone and cysteine. (2025). arXiv. Retrieved from [Link]
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Boosting chiral amplification in plasmon-coupled circular dichroism using discrete silver nanorods as amplifiers. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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The Strategic Advantage of Methyl Quinuclidine-4-carboxylate in Scaffolding Next-Generation Therapeutics
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of a core building block is a decision that profoundly dictates the trajectory of a drug discovery program. Among the pantheon of saturated heterocycles, the quinuclidine motif has emerged as a "privileged scaffold," bestowing upon derivative molecules a unique combination of structural rigidity, basicity, and three-dimensionality. This guide provides an in-depth technical comparison of Methyl quinuclidine-4-carboxylate against other common building blocks, supported by experimental data, to illuminate its strategic advantages in the design of novel therapeutics.
The Quinuclidine Core: A Geometrically Constrained Advantage
The fundamental advantage of the quinuclidine framework, a bicyclic amine, lies in its rigid, cage-like structure. Unlike its monocyclic counterparts, such as piperidine, which can adopt multiple conformations (e.g., chair, boat, twist-boat), the quinuclidine ring system is conformationally locked. This pre-organization of the scaffold can significantly reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The basic nitrogen atom, a common feature in many bioactive molecules for establishing key interactions with target proteins, is presented in a well-defined spatial orientation within the quinuclidine core.
This compound serves as a versatile and readily functionalizable entry point into this valuable chemical space. The methyl ester at the 4-position provides a convenient handle for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, or hydrolysis to the carboxylic acid for further elaboration.[1] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at a precise vector from the bicyclic core.
Comparative Analysis: Quinuclidine vs. Other Scaffolds
The true value of this compound as a building block is best understood through a comparative lens against other commonly employed heterocyclic scaffolds in drug discovery.
Conformational Rigidity and Receptor Selectivity
The conformational rigidity of the quinuclidine scaffold is not merely a theoretical advantage; it translates into tangible benefits in receptor selectivity, particularly for targets with well-defined binding pockets such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels. A compelling example of this is seen in the development of ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels implicated in a range of neurological disorders.
A study on novel quinuclidine-triazole derivatives demonstrated that the stereochemistry at the C3 position of the quinuclidine ring plays a pivotal role in nAChR subtype selectivity.[2] The rigid bicyclic framework locks the substituents in specific orientations, allowing for differential interactions with the highly homologous binding sites of nAChR subtypes.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Selectivity (α7 vs α4β2) | Selectivity (α3β4 vs α4β2) |
| (R)-Enantiomer | α7 | 22.5 - 117 | 44 - 225 fold | - |
| α4β2 | 5059 - 10436 | |||
| α3β4 | - | 3 - 33 fold | ||
| (S)-Enantiomer | α7 | - | - | 5 - 294 fold |
| α4β2 | 414 - 1980 | 62 - 237 fold | ||
| α3β4 | 2.25 - 19.5 | |||
| Data synthesized from a study on quinuclidine-triazole derivatives, highlighting the impact of stereochemistry on nAChR subtype selectivity.[2] |
This data clearly illustrates that the (R)-enantiomers, with a specific spatial arrangement of the triazole moiety dictated by the rigid quinuclidine core, exhibit high selectivity for the α7 nAChR subtype.[2] Conversely, the (S)-enantiomers show a marked preference for the α3β4 subtype.[2] Such dramatic shifts in selectivity are often more challenging to achieve with more flexible scaffolds like piperidine, where the energetic barrier between different conformations is lower, potentially leading to binding at multiple receptor subtypes and off-target effects.
Physicochemical and Pharmacokinetic Profile: The Case of Solifenacin
The quinuclidine scaffold can also impart favorable pharmacokinetic properties to drug candidates. Solifenacin, a potent M3 muscarinic receptor antagonist used for the treatment of overactive bladder, features a quinuclidine moiety. Its pharmacokinetic profile is characterized by high bioavailability and a long half-life, permitting once-daily dosing.[3][4][5]
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~90%[4] |
| Half-life | 45-68 hours[5] |
| Plasma Protein Binding | ~98%[5] |
| Metabolism | Primarily hepatic via CYP3A4[4][5] |
| Pharmacokinetic properties of the quinuclidine-containing drug, Solifenacin. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the direct esterification of quinuclidine-4-carboxylic acid.[1]
Materials:
-
Quinuclidine-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend quinuclidine-4-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure product.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a standard method for determining the binding affinity of a test compound (e.g., a derivative of this compound) to a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., M1, M2, M3)
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
Test compound (unlabeled)
-
Non-specific binding control (e.g., atropine)
-
Binding buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only the cell membranes and radioligand.
-
For non-specific binding wells, add cell membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM atropine).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvest the membranes by vacuum filtration onto the filter plates and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Advantage: Conformational Rigidity
The following diagram illustrates the key difference in conformational flexibility between a piperidine and a quinuclidine scaffold.
Caption: Conformational flexibility of piperidine vs. the rigid quinuclidine scaffold.
Conclusion
This compound represents a strategically advantageous building block for the design of novel therapeutics. Its inherent conformational rigidity, a direct consequence of its bicyclic nature, can translate into significant gains in binding affinity and, crucially, receptor subtype selectivity. This has been demonstrably leveraged in the development of potent and selective ligands for challenging targets like the nicotinic acetylcholine receptors. Furthermore, the quinuclidine core can contribute to favorable pharmacokinetic profiles, as exemplified by the successful drug solifenacin. By providing a structurally pre-organized and readily functionalizable scaffold, this compound empowers medicinal chemists to explore chemical space with greater precision, ultimately enhancing the probability of discovering next-generation therapeutics with superior efficacy and safety profiles.
References
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Chacko, A. M., et al. (2013). Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds. ACS Chemical Neuroscience, 4(10), 1471-1480. Available at: [Link]
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Smulders, C. J., et al. (2006). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 45(7), 677-690. Available at: [Link]
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Card, G. L., et al. (2005). A review of solifenacin in the treatment of urinary incontinence. Therapeutics and Clinical Risk Management, 1(4), 267-274. Available at: [Link]
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Urology Textbook. (n.d.). Solifenacin: Adverse Effects, Contraindications, and Dosage. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl Quinuclidine-4-Carboxylate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. Methyl quinuclidine-4-carboxylate, a member of the quinuclidine class of compounds, requires careful consideration for its disposal due to the inherent hazards associated with its chemical structure. This guide provides a detailed, step-by-step approach to ensure its safe and compliant disposal.
Understanding the Hazard Profile
Key Hazards of the Quinuclidine Moiety:
Given these properties, this compound should be handled as a hazardous waste, exercising full precautions to prevent exposure and environmental contamination.
Waste Characterization: The First Step
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
| Hazardous Waste Characteristic | Applicability to this compound |
| Ignitability | Unlikely, based on the structure, but should be confirmed if mixed with flammable solvents. |
| Corrosivity | Highly likely, given the corrosive nature of the parent quinuclidine compound. A pH test of the waste stream should be conducted if it is in an aqueous solution. A pH of ≤ 2 or ≥ 12.5 is considered corrosive. |
| Reactivity | Unlikely to be explosive or violently reactive with water based on the known chemistry of similar compounds. However, avoid mixing with strong oxidizing agents or acids.[1] |
| Toxicity | Highly likely, due to the acute toxicity of the quinuclidine core.[2][3][4] |
Based on this assessment, waste containing this compound must be managed as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[6][7]
-
Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab materials (e.g., weigh boats, absorbent paper) should be collected in a designated, properly labeled solid hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.[7][10]
Waste Container Selection and Labeling
The choice of container is crucial for safe storage and transport.
-
Container Compatibility: Use containers that are chemically compatible with the waste. For liquid waste, high-density polyethylene (HDPE) or glass bottles are generally suitable. Avoid metal containers for corrosive waste.[6][8]
-
Container Integrity: Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[6]
-
Labeling: All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.[9]
-
Safe Storage in the Laboratory
Proper storage minimizes the risk of spills and exposure.
-
Designated Storage Area: Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.[8]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[6]
-
Accumulation Time: Be aware of the regulatory limits on how long hazardous waste can be stored in the laboratory. This is typically 90 or 180 days, depending on the generator status.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Final Disposal
The ultimate disposal of hazardous waste is a regulated process.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) office to arrange for a pickup.
-
Licensed Disposal Facility: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12] The "cradle-to-grave" responsibility under RCRA means the generator is ultimately responsible for the waste until its final, safe disposal.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Contain the spill with an appropriate absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team or EH&S.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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- ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl quinuclidine-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Methyl quinuclidine-4-carboxylate, a key building block in synthetic chemistry, requires meticulous handling to ensure the integrity of our experiments and, most importantly, our personal safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). We will explore the "why" behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: Understanding the Risk Profile
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, we can construct a robust safety model by analyzing its structural class and available data for its hydrochloride salt and related quinuclidine compounds.
The hydrochloride salt of this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.
Furthermore, the parent compound, quinuclidine, is classified as a corrosive material that can cause severe skin burns and eye damage and is toxic upon contact or ingestion.[2] Given this profile, we must treat this compound as a hazardous substance, with primary exposure risks being inhalation of the solid powder, skin contact, and eye contact.
The Core Directive: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and PPE. Your primary engineering control for handling this compound, especially the solid form, must be a certified chemical fume hood. PPE serves as the critical final barrier.
Dermal Protection: Beyond the Glove
The Causality: The molecule's potential to cause skin irritation (H315) and the known toxicity of related compounds necessitate robust skin protection.[1][2] The goal is to prevent any direct contact with the solid or solutions.
-
Gloves: Nitrile gloves are the standard for general chemical resistance. However, for prolonged operations or when working with solvents, it is crucial to consult the glove manufacturer's compatibility data. Always use the proper glove removal technique to avoid contaminating your skin. For any task involving this compound, double-gloving is a recommended best practice to provide an additional layer of safety.[3]
-
Laboratory Coat/Gown: A standard cotton lab coat is insufficient. A polyethylene-coated or similar fluid-resistant, long-sleeved gown that fastens securely in the back is required.[3][4] This prevents particulate contamination of personal clothing and protects against splashes.
Ocular Protection: An Impenetrable Shield
The Causality: The classification of "Causes serious eye irritation" (H319) means that even minor contact can lead to significant injury.[1] Standard safety glasses do not provide adequate protection from dust or splashes.
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. They must be worn at all times when the chemical is being handled in the open lab.
-
Face Shield: When handling larger quantities (>1g) of the solid powder or during procedures with a high splash risk (e.g., solution transfers, filtering), a face shield should be worn in addition to chemical splash goggles.[5][6] This provides a full barrier against splashes to the entire face.[3]
Respiratory Protection: Controlling the Unseen
The Causality: As a solid, this compound presents a significant inhalation hazard (H332, H335).[1] Fine powders can easily become airborne, especially during weighing and transfer operations.
-
Chemical Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood to control airborne particulates.
-
Respirator: In situations where a fume hood is not available or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement for dusts.[4][7] Use of a respirator requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.[5]
Operational Plan: From Donning to Disposal
This section provides the procedural guidance for safe handling, ensuring that safety protocols are integrated into your workflow.
PPE Selection Matrix
| Task | Lab Coat/Gown | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid (<1g) | Fluid-Resistant Gown | Double Nitrile Gloves | Chemical Splash Goggles | Chemical Fume Hood |
| Preparing Solutions | Fluid-Resistant Gown | Double Nitrile Gloves | Goggles & Face Shield | Chemical Fume Hood |
| Reaction Workup | Fluid-Resistant Gown | Double Nitrile Gloves | Chemical Splash Goggles | Chemical Fume Hood |
| Large Spill Cleanup | Disposable Coveralls | Heavy-Duty Nitrile Gloves | Goggles & Face Shield | N95/P100 Respirator |
Step-by-Step Gowning and De-Gowning Protocol
Objective: To properly don and doff PPE to prevent cross-contamination and personal exposure.
A. Donning (Putting On) PPE - Order is Critical
-
Gown: Select the correct size and don the fluid-resistant gown, ensuring complete coverage. Fasten securely.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Gown-Glove Interface: Ensure the cuffs of the gown are tucked into the first pair of gloves.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Position goggles securely. If needed, place the face shield over the goggles.
-
Second Pair of Gloves: Don the second, outer pair of gloves. Pull the cuffs over the sleeves of the gown.
B. Doffing (Taking Off) PPE - The "Dirty to Dirty, Clean to Clean" Principle This procedure should be performed in a designated area.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside with your bare hands. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield and goggles from the back of your head. Avoid touching the front surface. Place them in a designated area for decontamination.
-
Gown: Unfasten the gown. Carefully roll it down from your shoulders, turning it inside-out as you go. This contains the contaminated exterior. Dispose of it in the designated waste container.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Disposal Plan:
-
All contaminated PPE (gloves, gowns) and disposable labware must be disposed of as hazardous chemical waste.
-
Do not mix this waste with other waste streams.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[9]
Visual Workflow: PPE Decision Logic
This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection flowchart for handling this compound.
References
-
Carl ROTH. Safety Data Sheet: (R)-3-Quinuclidinol.[Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30) [Link]
-
Connor, T. H. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]
-
Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
Sources
- 1. chs.nctu.edu.vn [chs.nctu.edu.vn]
- 2. fishersci.com [fishersci.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

